ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWGJATIFSXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486071 | |
| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-18-1 | |
| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Section 1: Introduction and Strategic Importance
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 61982-18-1) is a substituted imidazole derivative that serves as a crucial heterocyclic building block in synthetic organic chemistry.[1] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Consequently, functionalized intermediates like this compound are of significant interest to researchers in drug discovery and development. Its strategic importance lies in its potential for elaboration into more complex molecular architectures targeting a wide array of biological targets.
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is designed for researchers, process chemists, and formulation scientists who require a deep understanding of the compound's characteristics to ensure its proper handling, quality control, and effective use in downstream applications. We will not only present the data but also delve into the experimental rationale and methodologies required for its validation, reflecting a commitment to scientific rigor and reproducibility.
Section 2: Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development activities. The following table summarizes the known and predicted physicochemical data for this compound. It is critical to note the distinction between experimentally verified data and computationally predicted values, the latter of which should always be confirmed empirically.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 61982-18-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][4][5][6][7] |
| Molecular Weight | 169.18 g/mol | [1][2][4][5][6][7] |
| Monoisotopic Mass | 169.08500 Da | [5] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% (Commercially available) | [1][2][7] |
| Boiling Point | 359.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.29 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.571 (Predicted) | [5] |
Section 3: Structural Elucidation and Spectroscopic Analysis
Unambiguous structural confirmation is paramount. While specific spectral data for this exact compound is not widely published, this section outlines the standard, self-validating protocols for its characterization, based on established principles of spectroscopy and the compound's known functional groups.
Molecular Structure
The molecular structure forms the basis for interpreting all spectroscopic data.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR confirms the carbon skeleton. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Standard parameters for ¹H (e.g., 16 scans) and ¹³C (e.g., 1024 scans) should be used.
-
Data Analysis & Expected Signals:
-
¹H NMR:
-
~7.5-8.0 ppm: A singlet corresponding to the C2 proton of the imidazole ring.
-
~5.0-6.0 ppm: A broad singlet for the two protons of the amino (-NH₂) group. Its chemical shift can be variable and concentration-dependent.
-
~4.2 ppm: A quartet for the two methylene (-OCH₂CH₃) protons of the ethyl ester, coupled to the methyl group.
-
~3.5 ppm: A singlet for the three protons of the N-methyl (-NCH₃) group.
-
~1.3 ppm: A triplet for the three methyl (-OCH₂CH₃) protons of the ethyl ester, coupled to the methylene group.
-
-
¹³C NMR:
-
~165 ppm: Carbonyl carbon of the ester.
-
~140-150 ppm: C4 and C5 carbons of the imidazole ring.
-
~120-130 ppm: C2 carbon of the imidazole ring.
-
~60 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
~30 ppm: N-methyl carbon (-NCH₃).
-
~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. This serves as an orthogonal validation to NMR data.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine (-NH₂).
-
2980-2850 cm⁻¹: C-H stretching from the methyl and ethyl groups.
-
~1700 cm⁻¹: A strong C=O stretching band from the ester functional group.
-
1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
-
1250-1000 cm⁻¹: C-O and C-N stretching bands.
-
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule, preventing fragmentation and clearly showing the molecular ion.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire data in positive ion mode.
-
Expected Result: The primary species observed will be the protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of 170.0924 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the molecular formula C₇H₁₁N₃O₂.
Section 4: Key Physicochemical Parameters for Drug Development
Beyond structural identity, specific physical properties are critical for predicting a compound's behavior in biological and formulation contexts.
Melting Point Determination
Trustworthiness: The melting point is a robust indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range. This protocol is self-validating; a broad range indicates the need for further purification.
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.
-
Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the expected temperature to determine the precise range.
-
Reporting: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Solubility Profiling
Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation strategies, and the design of in vitro assays. Assessing solubility in a range of aqueous and organic solvents provides a comprehensive profile of the compound's polarity and potential delivery vehicles.
Experimental Protocol (Thermodynamic Shake-Flask Method):
-
System Setup: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UPLC-MS.
-
Reporting: Express solubility in units of mg/mL or µg/mL.
Section 5: Experimental Workflow Visualization
A logical, sequential approach to characterization ensures data integrity and efficient use of resources. The following workflow represents a standard procedure for the full physicochemical profiling of a newly synthesized or procured batch of this compound.
Caption: Standard workflow for the physicochemical characterization of a research compound.
Section 6: Conclusion
This technical guide has detailed the essential physical properties and the robust, validated methodologies required to characterize this compound. By adhering to these protocols, researchers and drug development professionals can ensure the identity, purity, and quality of their material. This foundational knowledge is indispensable for the successful application of this versatile building block in the synthesis of novel chemical entities and for advancing pharmaceutical research programs.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
Chemsrc. CAS#:61982-18-1 | this compound. [Link]
-
Aladdin Scientific via Biocompare. This compound from Aladdin Scientific. [Link]
-
PubChemLite. Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. [Link]
Sources
- 1. 61982-18-1 | this compound - Moldb [moldb.com]
- 2. This compound [cymitquimica.com]
- 3. CAS#:61982-18-1 | this compound | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. biocompare.com [biocompare.com]
An In-Depth Technical Guide to Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it belongs to a class of molecules renowned for their diverse pharmacological activities. The imidazole ring is a core component of many essential biological molecules, including the amino acid histidine, and is featured in numerous approved drugs. This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is a thorough characterization of its structure and formal naming conventions.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Due to historical naming conventions and its use in various contexts, it is also known by several synonyms:
-
4-Amino-1-methyl-1H-imidazole-5-carboxylic acid ethyl ester[1]
-
1H-Imidazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester[1]
-
Ethyl 4-amino-1-methylimidazole-5-carboxylate[1]
-
5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester[1]
-
1-Methyl-4-amino-1H-imidazole-5-carboxylic acid ethyl ester[1]
Chemical Structure and Key Features
The chemical structure of this compound is characterized by a five-membered imidazole ring substituted with three key functional groups: an amino group (-NH₂), a methyl group (-CH₃) attached to a nitrogen atom, and an ethyl carboxylate group (-COOCH₂CH₃).
Caption: Chemical structure of this compound.
The arrangement of these substituents on the imidazole core dictates the molecule's reactivity and its potential for forming various chemical bonds, making it a valuable synthon in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| CAS Number | 61982-18-1 | [2][3] |
| Molecular Formula | C₇H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 359.6°C at 760 mmHg | [4] |
| Density | 1.29 g/cm³ | [4] |
Synthesis Strategies
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure suggests that it can be prepared through established methods for imidazole ring formation and subsequent functionalization. The synthesis of structurally related 4-aminoimidazole-5-carboxylate esters often serves as a blueprint for potential synthetic routes.
One plausible approach involves the construction of the substituted imidazole ring from acyclic precursors. For instance, the synthesis of related imidazole intermediates for the antihypertensive drug Olmesartan often starts from materials like diaminomaleonitrile or ethyl oxalate and ethyl chloroacetate.[5] These syntheses typically involve a series of steps including condensation, cyclization, and esterification.[5]
A generalized synthetic workflow for this class of compounds can be illustrated as follows:
Caption: Potential reaction pathways for the target molecule.
Role in Medicinal Chemistry
Substituted 5-aminoimidazole derivatives are recognized as important precursors for the synthesis of purines. [6]Given that purine analogs are a cornerstone of many anticancer and antiviral therapies, this highlights the potential of this compound as a starting material for the development of such agents.
Furthermore, studies on related 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have demonstrated significant antiproliferative activity against various human cancer cell lines. [7]This suggests that derivatives of the title compound could be promising candidates for further investigation in oncology drug discovery.
The use of similar imidazole-based intermediates in the synthesis of commercially successful drugs like Olmesartan underscores the industrial relevance of this class of compounds. [5]
Conclusion
This compound is a functionally rich heterocyclic molecule with significant potential as a building block in the synthesis of complex and biologically active compounds. Its chemical structure offers multiple points for modification, allowing for the generation of diverse molecular libraries for drug screening. While detailed experimental data on this specific compound is somewhat limited in publicly accessible literature, its structural similarity to key pharmaceutical intermediates and biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of its synthesis, reactivity, and biological activity is warranted to fully unlock its therapeutic potential.
References
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470.
- Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl
- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
- This compound
- Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl
- Ethyl 4-methyl-5-imidazolcarboxyl
- ethyl 4-amino-1H-imidazole-5-carboxyl
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYL
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- CAS#:61982-18-1 | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl
- Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93.
- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxyl
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Preparation of imidazole-4,5-dicarboxylic acid.
Sources
An In-depth Technical Guide to Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and applications of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry.
Compound Overview and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₁₁N₃O₂.[1][2][3] It is recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents.[4] The compound is typically available with a purity of 97-98%.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61982-18-1 | [1][3] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 169.18 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [2] |
| Density (predicted) | 1.29 g/cm³ | [5] |
| Boiling Point (predicted) | 359.6°C at 760 mmHg | [5] |
| InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | [1] |
| InChI Key | QJLWGJATIFSXTN-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(N)N=CN1C |
Note: Some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.[5] An experimental melting point for the closely related isomer, ethyl 4-methyl-5-imidazolecarboxylate (CAS 51605-32-4), is reported to be 204-206 °C, which may serve as a useful, albeit indirect, reference.[6]
Synthesis and Reaction Pathways
Below is a generalized, illustrative workflow for the synthesis of substituted imidazole carboxylates, highlighting the key chemical transformations.
Caption: Generalized synthetic workflow for imidazole carboxylates.
Illustrative Experimental Protocol (Based on Related Syntheses)
The following protocol is a composite representation based on general methods for synthesizing similar imidazole derivatives and should be adapted and optimized for specific laboratory conditions.
-
Step 1: Formation of Ethyl 3-(methylamino)-2-cyanoacrylate.
-
React ethyl cyanoacetate with triethyl orthoformate in an appropriate solvent, such as acetic anhydride, to form the intermediate ethyl 2-cyano-3-ethoxyacrylate.
-
Treat the resulting intermediate with methylamine in a suitable solvent like ethanol. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by recrystallization.
-
-
Step 2: Cyclization to this compound.
-
The ethyl 3-(methylamino)-2-cyanoacrylate intermediate is then subjected to a reductive cyclization.
-
A common method for this type of transformation involves the use of a catalyst such as Raney nickel in a solvent like ethanol under a hydrogen atmosphere.
-
The reaction is typically carried out at an elevated temperature and pressure until the starting material is consumed.
-
After the reaction, the catalyst is filtered off, and the solvent is evaporated.
-
The final product, this compound, is then purified by column chromatography or recrystallization.
-
Spectral Data Analysis (Comparative)
Specific, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, data from closely related compounds can provide valuable insights for characterization.
Table 2: Representative Spectral Data for Related Imidazole Derivatives
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | FT-IR (KBr) νₘₐₓ (cm⁻¹) | MS (m/z) | Source |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 | 260 (M+) | [7] |
| Ethyl 4-methyl-5-imidazolecarboxylate | - | - | - | - | |
| Expected Signals for Target Compound | Singlet for imidazole proton, signals for the ethyl group (quartet and triplet), singlet for the N-methyl group, and a broad singlet for the amino protons. | Signals for the carboxyl carbon, imidazole ring carbons, ethyl group carbons, and the N-methyl carbon. | Stretching vibrations for N-H (amino group), C=O (ester), and C=C/C=N (imidazole ring). | A molecular ion peak corresponding to its molecular weight (169.18). | - |
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of pharmacologically active molecules. Its substituted imidazole core is a common scaffold in many therapeutic agents.
Caption: Role as a key intermediate in the pharmaceutical pipeline.
-
Intermediate for Angiotensin II Receptor Blockers: This class of compounds is widely used in the treatment of hypertension. For instance, the structurally related ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan.[8] The core imidazole structure is crucial for the pharmacological activity of these drugs.
-
Anticancer Agents: The 5-aminoimidazole scaffold is a key component in a variety of compounds investigated for their anticancer properties. These molecules can be further functionalized to target specific pathways involved in cancer cell proliferation and survival.
-
General Anesthetics: The imidazole ring is a core component of the intravenous anesthetic agent etomidate, which is the ethyl ester of 1-(α-methylbenzyl) imidazole-5-carboxylic acid.[9] This highlights the potential of imidazole carboxylates in the development of central nervous system-acting drugs.
Safety, Handling, and Storage
The following safety information is derived from the Safety Data Sheet (SDS) for this compound.[10]
Hazard Identification:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is 2-8°C, protected from light.[11] Keep containers tightly closed.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
Biocompare. This compound from Aladdin Scientific. [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
Chemsrc. CAS#:61982-18-1 | this compound. [Link]
-
PMC - NIH. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]
- Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [Link]
-
ChemSynthesis. ethyl 4-ethyl-1H-imidazole-5-carboxylate - C8H12N2O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
PMC - PubMed Central. Discovery of the EL-0052 as a potential anesthetic drug. [Link]
-
NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. biocompare.com [biocompare.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS#:61982-18-1 | this compound | Chemsrc [chemsrc.com]
- 6. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of the EL-0052 as a potential anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 61982-18-1 | this compound - Moldb [moldb.com]
mass spectrometry fragmentation of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert insights to predict the fragmentation pathways of this heterocyclic compound.
Introduction: The Significance of Structural Elucidation
This compound (C7H11N3O2, Molecular Weight: 169.18 g/mol ) is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural characterization of such molecules is paramount for drug discovery, metabolite identification, and quality control. Mass spectrometry is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[3][4]
This guide will present a predictive analysis of the fragmentation of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the likely fragmentation pathways, researchers can more effectively interpret experimental mass spectra, confirm molecular structures, and identify related compounds.
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[4][5] For this compound, with its multiple functional groups, a complex and informative EI spectrum is anticipated.
The molecular ion peak (M+) is expected at an m/z of 169, consistent with the compound's molecular weight and the presence of an odd number of nitrogen atoms (three), in accordance with the nitrogen rule.[6][7]
Key Predicted Fragmentation Pathways in EI-MS:
The primary fragmentation events are expected to be driven by the functional groups present: the ethyl ester, the amino group, and the substituted imidazole ring.
-
α-Cleavage adjacent to the Amino Group: Amines are known to undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][8] In this molecule, this could lead to the loss of a methyl radical from the imidazole ring, although this is less likely due to the stability of the aromatic ring. A more probable α-cleavage would involve the ring itself.
-
Fragmentation of the Ethyl Ester Group: Ethyl esters typically exhibit characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH2CH3) or ethene (CH2=CH2) via a McLafferty rearrangement if a transferable gamma-hydrogen is present.[9][10]
-
Loss of Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical (mass = 45 u), leading to a fragment ion at m/z 124 .
-
Loss of Ethene (C2H4): A McLafferty-type rearrangement could lead to the loss of ethene (mass = 28 u), resulting in a fragment ion at m/z 141 .
-
Loss of the Ethyl Group (•CH2CH3): Cleavage of the O-C bond of the ester would lead to the loss of an ethyl radical (mass = 29 u), producing a fragment at m/z 140 .
-
-
Cleavage of the Imidazole Ring: Imidazole and its derivatives can undergo ring cleavage upon electron ionization.[11][12] The specific fragmentation will be influenced by the substituents. Common losses include HCN or constituents of the ring.
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted EI Fragment Ions:
| m/z | Predicted Fragment | Neutral Loss |
| 169 | [M]+• | - |
| 141 | [M - C2H4]+• | Ethene |
| 140 | [M - C2H5]+ | Ethyl radical |
| 124 | [M - OC2H5]+ | Ethoxy radical |
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation.[13][14] For this compound, the protonated molecule would be observed at m/z 170 . Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. This is commonly achieved through collision-induced dissociation (CID).[3]
Key Predicted Fragmentation Pathways in ESI-MS/MS:
The fragmentation of the [M+H]+ ion will likely be initiated at the most basic sites, the amino group and the imidazole ring nitrogens.
-
Loss of Ethene: Similar to EI, the loss of a neutral ethene molecule from the ethyl ester group is a probable fragmentation pathway, resulting in a fragment at m/z 142 .
-
Loss of Ethanol: The loss of a neutral ethanol molecule (mass = 46 u) from the protonated molecule is also a common fragmentation for ethyl esters, leading to a fragment at m/z 124 .
-
Loss of Ammonia: The amino group could be lost as ammonia (NH3, mass = 17 u), especially with increased collision energy, yielding a fragment at m/z 153 .
Visualizing ESI-MS/MS Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Summary of Predicted ESI-MS/MS Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 170 | 142 | Ethene |
| 170 | 124 | Ethanol |
| 170 | 153 | Ammonia |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: m/z 50-300.
-
MS/MS: Isolate the precursor ion at m/z 170 and perform CID with varying collision energies (e.g., 10, 20, and 30 eV) to observe the fragmentation pattern.
-
Conclusion
The predictable fragmentation of this compound under both EI and ESI conditions provides a robust framework for its analytical characterization. The dominant fragmentation pathways are expected to involve the ethyl ester and amino functionalities, leading to characteristic neutral losses. By leveraging the insights and protocols outlined in this guide, researchers can confidently identify and structurally elucidate this compound and its analogs, thereby accelerating research and development efforts.
References
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
- MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?
- YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.
- Marty, M. T., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate.
- Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.
- PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- ResearchGate. (2025). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed.
- Marty, M. T., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed.
- CymitQuimica. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Biocompare. (n.d.). This compound from Aladdin Scientific.
Sources
- 1. scbt.com [scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. youtube.com [youtube.com]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the FT-IR Functional Group Analysis of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
This in-depth technical guide provides a comprehensive analysis of the functional groups present in ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this pharmaceutically relevant heterocyclic compound.
Introduction: The Significance of this compound
This compound is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry. Imidazole rings are core structures in many bioactive molecules, including the amino acid histidine. The subject molecule, with its amine and ester functionalities, represents a versatile scaffold for the synthesis of potential therapeutic agents. Accurate structural elucidation and functional group confirmation are paramount for quality control, reaction monitoring, and regulatory compliance in pharmaceutical development. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose, providing a unique molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds.[1][2]
This guide will systematically deconstruct the expected FT-IR spectrum of this compound, providing the causal relationships between molecular structure and spectral features.
The Cornerstone of Analysis: Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹). When the frequency of the infrared radiation matches the natural vibrational frequency of a specific chemical bond or functional group, the molecule absorbs the radiation. This absorption results in a transition to a higher vibrational energy level. The resulting spectrum is a plot of infrared intensity versus wavenumber, where the absorption bands correspond to the different vibrational modes of the molecule.
The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and overall structure. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former is characterized by absorptions from specific bond stretches (e.g., O-H, N-H, C=O), while the latter contains a complex pattern of absorptions from various single-bond vibrations and bending modes that are unique to the entire molecule.[3]
Molecular Structure and Predicted Vibrational Modes
To interpret the FT-IR spectrum, we must first consider the distinct functional groups within this compound: the primary amino group (-NH₂), the ethyl ester group (-COOCH₂CH₃), the N-methyl group (-NCH₃), and the substituted imidazole ring.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
The Primary Amino Group (-NH₂)
The primary amino group is a key diagnostic feature in the FT-IR spectrum.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[4][5][6] These arise from asymmetric and symmetric stretching modes. The asymmetric stretch occurs at a higher wavenumber (around 3450-3350 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (around 3350-3250 cm⁻¹).[4][5] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols.[4]
-
N-H Bending (Scissoring): A medium to strong absorption band due to the N-H bending vibration is expected in the 1650-1580 cm⁻¹ region.[5][7] This can sometimes overlap with C=C ring stretching vibrations.
-
N-H Wagging: A broad, strong band resulting from out-of-plane N-H wagging may be observed in the 910-665 cm⁻¹ range.[5]
The Ethyl Ester Group (-COOCH₂CH₃)
The ethyl ester group provides several strong and characteristic absorption bands.
-
C=O Stretching: This is one of the most prominent bands in the spectrum, appearing as a strong, sharp absorption. For aliphatic esters, this band is typically found in the 1750-1735 cm⁻¹ range.[8][9] The exact position can be influenced by conjugation and neighboring groups.
-
C-O Stretching: Esters display two C-O stretching bands. A strong, asymmetric C-O-C stretch is expected between 1300-1150 cm⁻¹, and a symmetric stretch is typically observed between 1100-1000 cm⁻¹.[9][10] These bands are crucial for confirming the ester functionality.[10]
The Imidazole Ring and Alkyl Groups
The vibrations of the imidazole ring and the associated alkyl groups contribute to the complexity of the spectrum, particularly in the fingerprint region.
-
C-H Stretching: The C-H stretching of the methyl group on the nitrogen and the ethyl group of the ester will appear in the 3000-2850 cm⁻¹ region.[8] Aromatic C-H stretching from the imidazole ring may be observed just above 3000 cm⁻¹.
-
C=N and C=C Stretching: The imidazole ring contains C=N and C=C bonds, which will exhibit stretching vibrations in the 1680-1450 cm⁻¹ region. These bands can sometimes be difficult to distinguish from each other and may overlap with the N-H bending vibration.
-
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazole ring contribute to a series of absorptions in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern.
-
C-N Stretching: The stretching vibrations of the C-N bonds within the imidazole ring and the C-N bond of the amino group are expected in the 1335-1020 cm⁻¹ range.[5][7]
Table 1: Summary of Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3450 - 3350 | Primary Amine (-NH₂) | Asymmetric N-H Stretch | Medium |
| 3350 - 3250 | Primary Amine (-NH₂) | Symmetric N-H Stretch | Medium |
| 3000 - 2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Medium to Strong |
| 1750 - 1735 | Ester (C=O) | C=O Stretch | Strong |
| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong |
| 1680 - 1450 | Imidazole Ring | C=C and C=N Stretches | Medium to Variable |
| 1300 - 1150 | Ester (C-O-C) | Asymmetric C-O Stretch | Strong |
| 1100 - 1000 | Ester (C-O-C) | Symmetric C-O Stretch | Strong |
| 1335 - 1250 | Aromatic Amine/Ring | C-N Stretch | Medium to Strong |
| 910 - 665 | Primary Amine (-NH₂) | N-H Wag | Broad, Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The integrity of the FT-IR analysis is contingent upon meticulous sample preparation and data acquisition.
Sample Preparation
For a solid sample like this compound, two common methods are recommended:
-
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly dry high-purity KBr powder in an oven to remove any adsorbed water, which shows a broad absorption in the FT-IR spectrum.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.[11]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for allowing the IR beam to pass through.[12]
-
-
Attenuated Total Reflectance (ATR) Method:
-
ATR is a modern, rapid technique requiring minimal sample preparation.[12]
-
Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or with a pure KBr pellet for the transmission method) must be collected. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.
-
Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and collect the spectrum.
-
Parameters: Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Diagram: FT-IR Analysis Workflow
Caption: A streamlined workflow for FT-IR analysis.
Spectral Interpretation: A Guided Analysis
A hypothetical FT-IR spectrum of this compound would be analyzed as follows:
-
3500-3300 cm⁻¹ Region: The presence of two distinct, medium-intensity peaks in this region would be the primary confirmation of the -NH₂ group. The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric stretch.
-
3000-2850 cm⁻¹ Region: Several sharp peaks of medium to strong intensity are expected here, corresponding to the C-H stretching vibrations of the methyl and ethyl groups.
-
~1740 cm⁻¹ Region: A very strong, sharp absorption band in this area is the unmistakable signature of the ester's carbonyl (C=O) group. Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
1650-1580 cm⁻¹ Region: A significant absorption band in this region would be assigned to the N-H bending vibration of the primary amine. This band might appear alongside C=C and C=N stretching bands from the imidazole ring.
-
1300-1000 cm⁻¹ Region: This region is critical for confirming the ester functionality. Two strong bands should be present, corresponding to the asymmetric and symmetric C-O stretching modes of the C-O-C linkage.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions. While difficult to assign each peak individually without computational modeling, the overall pattern is unique to the molecule and serves as a valuable fingerprint for identification and comparison with reference spectra. This region will include C-N stretches, imidazole ring deformations, and C-H bending vibrations.
Conclusion: A Self-Validating System for Functional Group Analysis
The FT-IR analysis of this compound provides a robust and self-validating system for its characterization. The presence of the dual N-H stretching bands, the strong carbonyl absorption, and the characteristic C-O ester stretches, when observed at their expected frequencies, collectively provide unequivocal evidence for the key functional groups. This guide has outlined the theoretical basis, a reliable experimental approach, and a systematic method for spectral interpretation, empowering researchers to confidently apply FT-IR spectroscopy in the analysis of this and related pharmaceutical compounds.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248–254. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
University of Calgary. IR Chart. Retrieved from [Link]
-
WebSpectra. IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Northern Illinois University. Sample preparation for FT-IR. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
-
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Specac. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
NIST WebBook. 1H-Imidazole, 1-methyl-. Retrieved from [Link]
Sources
- 1. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-nitro-1h-imidazole-5-carboxylate [webbook.nist.gov]
- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrar.org [ijrar.org]
An In-depth Technical Guide to the Solubility of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a dual perspective: a theoretical framework for understanding the physicochemical drivers of solubility and a practical, step-by-step protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to accurately assess and predict the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and detailed methodologies to generate this crucial data in-house, ensuring process robustness and facilitating formulation development.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences a multitude of critical parameters, including bioavailability, dissolution rate, and the feasibility of formulation and manufacturing processes.[1][2] this compound (EAMIC) is a heterocyclic compound of significant interest in medicinal chemistry.[3][4] Its structural motifs, including the imidazole core, amino group, and ethyl ester, contribute to a unique physicochemical profile that dictates its interaction with various solvents.
Understanding the solubility of EAMIC in organic solvents is paramount for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis and purification.
-
Crystallization and Polymorph Control: Influencing crystal habit and ensuring the desired solid-state form.
-
Formulation Development: Designing stable and effective dosage forms.
-
Analytical Method Development: Preparing solutions for characterization and quality control.
This guide will delve into the theoretical principles governing the solubility of EAMIC and provide a robust experimental protocol for its quantitative measurement.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" provides a fundamental, albeit simplified, basis for predicting solubility.[5] A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (EAMIC) and the solvent.
Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [3][4] |
| Molecular Weight | 169.18 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Key Structural Features | Imidazole ring (aromatic, polar), Primary amino group (hydrogen bond donor/acceptor), Ethyl ester group (hydrogen bond acceptor, contributes to lipophilicity), Methyl group (lipophilic) | Inferred from structure |
| Predicted Polarity | EAMIC is a polar molecule due to the presence of the amino group, the imidazole ring with its nitrogen atoms, and the carbonyl group of the ester. The ethyl and methyl groups add some non-polar character. | Inferred from structure |
Factors Influencing Solubility in Organic Solvents
The solubility of EAMIC will be a function of the interplay between its ability to form hydrogen bonds and engage in dipole-dipole interactions, and the properties of the solvent.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group and imidazole nitrogens of EAMIC can donate hydrogen bonds, while the carbonyl oxygen and imidazole nitrogens can accept them. Therefore, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They will readily interact with the N-H protons of the amino group and the imidazole ring. High solubility is expected in highly polar aprotic solvents like DMSO and DMF. Acetonitrile, being less polar, may exhibit moderate solubilizing capacity.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of EAMIC. Consequently, the solubility of EAMIC in nonpolar solvents is expected to be very low.
A diagram illustrating the key intermolecular interactions is provided below.
Caption: Intermolecular interactions between EAMIC and different solvent types.
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[2] This section provides a detailed, self-validating protocol for determining the solubility of EAMIC in a selection of organic solvents.
Materials and Equipment
-
This compound (purity >98%)
-
Organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl acetate, Toluene
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Experimental Workflow
The experimental workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials, add an excess amount of EAMIC (e.g., 20-50 mg). The exact mass should be recorded.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Ensure that undissolved solid is clearly visible in each vial. This confirms that the solution will be saturated.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7] A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for initial sedimentation.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[7]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.
-
Quantification by HPLC-UV
An adapted reversed-phase HPLC method is suitable for the quantification of EAMIC.[8][9]
-
HPLC System and Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient or isocratic elution can be developed. For a polar compound like EAMIC, a mobile phase with a higher aqueous component is a good starting point.[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Imidazole-containing compounds typically have UV absorbance.[10] A suitable wavelength (e.g., 210-280 nm) should be determined by scanning a dilute solution of EAMIC.
-
Injection Volume: 10 µL
-
-
Calibration Curve:
-
Prepare a series of standard solutions of EAMIC of known concentrations in the same solvent used for the solubility study.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.
-
-
Sample Analysis and Calculation:
-
Inject the diluted filtrate from the solubility experiment.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for easy comparison.
Table 1: Experimentally Determined Solubility of EAMIC in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | 5.1 | High | To be determined |
| Ethanol | 4.3 | High | To be determined |
| Acetonitrile | 5.8 | Moderate | To be determined |
| DMSO | 7.2 | Very High | To be determined |
| DMF | 6.4 | Very High | To be determined |
| Ethyl Acetate | 4.4 | Low to Moderate | To be determined |
| Toluene | 2.4 | Very Low | To be determined |
The results should be interpreted in the context of the theoretical principles outlined in Section 2. A strong correlation between solvent polarity and solubility is expected. Any deviations from this trend can provide valuable insights into specific solute-solvent interactions.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust and detailed experimental protocol, researchers and drug development professionals are empowered to generate the critical data necessary for informed decision-making in process development, formulation, and analytical chemistry. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results.
References
- BenchChem. (2025).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubChem. (n.d.).
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
- National Institutes of Health. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
- Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents.
- CymitQuimica. (n.d.).
- QIAGEN. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,....
- Echemi. (n.d.).
- PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- AAT Bioquest. (2022).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- MDPI. (n.d.).
- Echemi. (n.d.).
- MDPI. (2021).
- PubMed. (1992).
- Santa Cruz Biotechnology. (n.d.).
- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
- Wiley Analytical Science. (2019).
- ResearchGate. (n.d.).
- CoLab. (2025).
- TCI Chemicals. (n.d.).
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. This compound [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. enamine.net [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does imidazole affect my quantitation of protein? [qiagen.com]
biological activity of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate derivatives
An In-depth Technical Guide on the Biological Activity of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Derivatives
Executive Summary
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile subclass: derivatives of this compound. This core structure serves as a privileged scaffold for the development of novel therapeutic agents across multiple domains. We will explore the synthesis, mechanism of action, and structure-activity relationships of these derivatives, with a particular emphasis on their demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the field and detailed, actionable protocols to guide future discovery efforts.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized in 1858.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it an exceptional pharmacophore.[4] These characteristics allow imidazole-containing molecules to interact effectively with a wide range of biological macromolecules, leading to their presence in numerous FDA-approved drugs, including the anticancer agent dacarbazine and the antifungal ketoconazole.[4][5] The versatility of the imidazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its pharmacological activity.[1]
The Core Moiety: this compound
The subject of this guide, this compound, represents a key building block for combinatorial chemistry and targeted synthesis.[6][7] Its structure features several key functional groups ripe for chemical modification:
-
The N-1 Methyl Group: While this guide focuses on the 1-methyl parent structure, this position is a primary site for introducing a wide variety of substituents to modulate lipophilicity and target engagement.
-
The C-4 Amino Group: This group can be acylated, alkylated, or transformed into other functionalities to explore structure-activity relationships.
-
The C-5 Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, significantly altering the compound's properties.[8]
This inherent modularity makes it an ideal starting point for generating large libraries of diverse compounds for high-throughput screening.
Synthesis and Derivatization Strategies
The synthesis of substituted imidazoles can be achieved through various established methods, including the Debus–Radziszewski reaction and multi-component reactions.[9][10] For creating a library of derivatives from the core this compound, a common strategy involves modifying the exocyclic amino and ester groups. A more powerful approach, however, involves synthesizing analogues with different substituents at the N-1 position, as this has been shown to be critical for certain biological activities.
A general workflow for the synthesis and screening of these derivatives is outlined below.
Caption: General workflow for the development of imidazole derivatives.
Anticancer Activity
Derivatives of the closely related ethyl 5-amino-imidazole-4-carboxylate have demonstrated significant potential as anticancer agents.[11] Research has shown that modifying the N-1 position of the imidazole core with various alkyl chains can lead to potent antiproliferative effects against a range of human cancer cell lines.[11]
A standout example is ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate , which has shown remarkable efficacy against cervical (HeLa) and colon (HT-29) cancer cells.[11]
Mechanism of Action: The anticancer activity of these derivatives is often multifaceted. The 1-dodecyl derivative has been shown to:
-
Inhibit Tumor Cell Proliferation and Colony Formation: It effectively halts the growth and self-renewal capacity of cancer cells.[11]
-
Induce Apoptosis: The compound triggers programmed cell death, a key mechanism for eliminating cancerous cells. This is achieved by significantly reducing the mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[11]
-
Inhibit Cell Migration: By affecting cell adhesion and potentially tubulin polymerization, the compound can reduce the metastatic potential of cancer cells.[11]
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | 0.737 ± 0.05 | [11] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 | 1.194 ± 0.02 | [11] |
Table 1: In vitro anticancer activity of a lead N-1 substituted imidazole derivative.
Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antimicrobial agents.[9][12] Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][13][14]
Mechanism of Action: The antimicrobial mechanisms of imidazole derivatives are diverse and can include:
-
Disruption of Cell Wall Synthesis: Weakening the structural integrity of the bacterial cell wall, leading to lysis.[1][9]
-
Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication and transcription.[1][9]
-
Disruption of the Cell Membrane: Compromising the permeability of the cell membrane, leading to leakage of essential cellular components.[9]
Structure-Activity Relationship (SAR) Insights: Studies have indicated that the presence of electron-withdrawing groups on substituted phenyl rings attached to the imidazole core can be crucial for enhancing antimicrobial activity.[13][14] Furthermore, N1-substitution on the imidazole ring has been shown to improve antibacterial action.[14]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives, including Schiff's base derivatives, have shown significant anti-inflammatory properties in various preclinical models.[15][16][17]
Mechanism of Action: The anti-inflammatory effects are often attributed to the modulation of key signaling pathways and enzymes involved in the inflammatory cascade:
-
Inhibition of p38 MAP Kinase: Some N-substituted imidazole derivatives act as potent inhibitors of p38 MAP kinase, a critical enzyme in the production of pro-inflammatory cytokines.[18]
-
Modulation of NF-κB Signaling: Imidazole compounds can downregulate the activity of the NF-κB transcription factor, which is a master regulator of inflammatory gene expression, thereby reducing levels of cytokines like TNF-α and IL-1β.[15][16]
-
Inhibition of Arachidonic Acid Metabolism: They can inhibit enzymes like cyclooxygenases (COX), which are responsible for producing prostaglandins, key mediators of inflammation.[15]
Caption: Simplified NF-κB pathway and the inhibitory role of imidazole derivatives.
Antiviral Activity
The imidazole core is present in molecules active against a wide range of DNA and RNA viruses.[19] Derivatives have been synthesized and evaluated against viruses such as Herpes Simplex Virus (HSV), influenza virus, and coronaviruses.[13][19][20] For instance, certain imidazole analogues attached to a 7-chloro-4-aminoquinoline moiety have shown promising binding energy to the SARS-CoV-2 main protease in docking studies, suggesting a potential mechanism for antiviral activity.[19][20] The development of lead compounds from these scaffolds could provide novel therapeutic options for viral infections.[13]
Experimental Protocols
The following protocols are provided as a validated starting point for researchers entering this field. They emphasize safety, reproducibility, and the generation of high-quality, trustworthy data.
Protocol 1: Synthesis of N-1 Substituted Ethyl 4-amino-1H-imidazole-5-carboxylate Derivative (Illustrative Example)
Causality: This protocol describes a standard Sₙ2 reaction for N-alkylation. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the imidazole N-1 position, creating a potent nucleophile without competing in the reaction. Anhydrous DMF is used as the solvent because it is polar aprotic, effectively solvating the sodium cation while not interfering with the nucleophile, thus accelerating the reaction. The aqueous workup and recrystallization are self-validating steps to ensure the removal of unreacted starting materials and inorganic salts, yielding a pure product.
Materials:
-
Ethyl 4-amino-1H-imidazole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., 1-bromododecane for the dodecyl derivative)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation: Under an inert atmosphere (Argon), add ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure N-1 substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability. Live cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By comparing the absorbance of treated cells to untreated controls, we can quantify the cytotoxic or cytostatic effect of the compound. Including a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) is a self-validating measure to ensure the assay is performing correctly and that the solvent has no intrinsic toxicity at the concentrations used.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized imidazole derivatives, dissolved in DMSO to create stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
Derivatives of this compound represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted herein, particularly in the realm of oncology, demonstrates their potential to serve as scaffolds for the development of potent and selective therapeutic agents.[11] The clear structure-activity relationships emerging from studies on N-1 substitution underscore the importance of continued medicinal chemistry efforts to optimize these molecules.
Future work should focus on expanding the structural diversity of these derivatives, exploring modifications at the C-4 and C-5 positions, and conducting in-depth mechanistic studies to fully elucidate their molecular targets. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation compounds with improved potency and drug-like properties. With continued investigation, these imidazole-based molecules may yield novel clinical candidates to address unmet needs in cancer, infectious diseases, and inflammatory disorders.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (2008). PubMed. [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (n.d.). National Institutes of Health (NIH). [Link]
-
Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2020). PubMed. [Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (2008). ResearchGate. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]
-
Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (1999). PubMed. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Structural studies on bioactive compounds. Part 38 Reactions of 5-aminoimidazole-4-carboxamide: synthesis of imidazo[1,5-a] quinazoline-3-carboxamides. (2022). ResearchGate. [Link]
-
Agrochemical Potential: Ethyl 4-amino-1H-imidazole-5-carboxylate as a Building Block. (n.d.). DC Fine Chemicals. [Link]
-
Imidazoles as potential anticancer agents. (n.d.). National Institutes of Health (NIH). [Link]
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (2021). ResearchGate. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). National Institutes of Health (NIH). [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Institutes of Health (NIH). [Link]
-
A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. (2015). PubMed. [Link]
-
Recent advances in the synthesis of imidazoles. (2020). Royal Society of Chemistry. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
-
Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2017). ResearchGate. [Link]
-
ethyl 4-amino-1H-imidazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Structure of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). (n.d.). ResearchGate. [Link]
-
This compound from Aladdin Scientific. (n.d.). Biocompare. [Link]
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. longdom.org [longdom.org]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. biocompare.com [biocompare.com]
- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. [PDF] Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Potential Mechanism of Action of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Imidazole
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole class. While specific research on this particular molecule is not extensively published, the imidazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active agents.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring make it a versatile building block for designing molecules that can interact with a wide range of biological targets, including enzymes and receptors.[1]
This guide will provide a comprehensive overview of the potential mechanisms of action of this compound, drawing on the known activities of structurally related imidazole derivatives. We will explore plausible biological targets and signaling pathways, and detail the experimental methodologies required to investigate these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar compounds.
Hypothesized Mechanisms of Action: An Evidence-Based Approach
Based on the established activities of the broader class of imidazole derivatives, we can postulate several potential mechanisms of action for this compound. These compounds are known to exert their effects through various pathways, including enzyme inhibition and modulation of cellular signaling cascades.[2][3]
Enzyme Inhibition: A Prominent Feature of Imidazole Compounds
A significant body of research points to imidazole derivatives as potent inhibitors of various enzymes.[2] This inhibitory activity is often attributed to the ability of the nitrogen-containing imidazole ring to coordinate with metal ions in the active sites of metalloenzymes or to participate in hydrogen bonding interactions with key amino acid residues.
-
Cytochrome P450 (CYP) Enzymes: Imidazole-based compounds are well-documented inhibitors of CYP enzymes, a superfamily of hemoproteins involved in the metabolism of a vast array of endogenous and exogenous substances.[4] The nitrogen atoms in the imidazole ring can interact with the heme iron of the CYP enzyme, leading to inhibition. This has been a key mechanism for several antifungal and anticancer drugs.[4]
-
Kinase Inhibition: Many imidazole derivatives have been developed as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs), these compounds can disrupt oncogenic signaling and suppress tumor progression.[3]
-
Cyclooxygenase (COX) Enzymes: Certain substituted imidazoles have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[5] This selectivity is often achieved through specific interactions with the active site of the COX-2 isozyme.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Structurally similar compounds, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, have demonstrated significant anticancer activity.[6] A derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, was shown to inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range.[6] The proposed mechanisms for this anticancer effect include:
-
Induction of Apoptosis: This programmed cell death is a key target in cancer therapy. The aforementioned imidazole derivative was found to induce early apoptosis in HeLa and HT-29 cancer cells and reduce the mitochondrial membrane potential in a dose-dependent manner.[6] This suggests an activation of the intrinsic apoptotic pathway.
-
Inhibition of Cell Migration and Colony Formation: The compound also significantly inhibited tumor cell colony formation and migration, indicating a potential role in preventing metastasis.[6]
Given the structural similarities, it is plausible that this compound could exert similar anticancer effects through the induction of apoptosis and inhibition of cancer cell proliferation and migration.
Proposed Signaling Pathway: Hypothetical Model for Anticancer Activity
Based on the evidence from related compounds, we can propose a hypothetical signaling pathway for the potential anticancer mechanism of action of this compound. This model focuses on the induction of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for the induction of apoptosis.
Experimental Workflows for Mechanism of Action Studies
To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following workflows outline the key experiments to be performed.
Workflow 1: In Vitro Enzyme Inhibition Assays
This workflow aims to determine if this compound directly inhibits the activity of key enzymes.
Caption: Workflow for determining in vitro enzyme inhibition.
Workflow 2: Cell-Based Assays for Anticancer Activity
This workflow is designed to assess the potential anticancer effects of the compound on various cancer cell lines.
Caption: Workflow for assessing in vitro anticancer activity.
Detailed Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Quantitative Data Summary
While specific data for this compound is not available, the following table presents representative data for a structurally similar compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, to illustrate the expected outcomes of the proposed experiments.[6]
| Cell Line | Assay | IC50 (µM) |
| HeLa (cervical cancer) | Proliferation | 0.737 ± 0.05 |
| HT-29 (colon cancer) | Proliferation | 1.194 ± 0.02 |
Conclusion and Future Directions
This compound represents a promising scaffold for further investigation in drug discovery. Based on the extensive literature on related imidazole derivatives, its potential mechanisms of action likely involve enzyme inhibition and the induction of anticancer effects such as apoptosis. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the specific molecular targets and signaling pathways of this compound. Future research should focus on a comprehensive screening against a panel of kinases and other relevant enzymes, followed by in-depth cellular and molecular studies to validate the initial findings. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this and other novel imidazole derivatives.
References
-
Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical pharmacology, 21(23), 3187–3192. [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Cureus. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Imidazoles as cytochrome P450 enzymes inhibitors. (2018). ResearchGate. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. [Link]
-
Ablad, E., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsred.com [ijsred.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate in Drug Discovery
Introduction: The Power of the Imidazole Core
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. This guide focuses on a particularly promising derivative: ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This molecule, with its strategically positioned functional groups, offers a versatile platform for chemical modification and the development of potent and selective drug candidates across various therapeutic areas.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis of this core scaffold, explore its application in oncology and virology with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols and workflows to empower your drug discovery endeavors.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the foundational scaffold is paramount before embarking on a drug discovery campaign. Below are the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 61982-18-1 | [2] |
| Molecular Formula | C₇H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [4] |
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound is achievable through a multi-step process. The following protocol is a synthesized methodology based on established chemical literature.
Protocol: Synthesis of this compound
This synthesis involves a cyclization reaction, and the following is a representative procedure.
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Triethyl orthoformate
-
Methylamine
-
Raney Nickel
-
Ethanol
-
Diethyl ether
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
Step 1: Formation of the Ethoxy-methyleneamino Intermediate:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-amino-2-cyanoacetate and a molar excess of triethyl orthoformate.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield the crude ethyl 2-(ethoxymethyleneamino)-2-cyanoacetate.
-
-
Step 2: Cyclization with Methylamine:
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble methylamine gas through the solution or add a solution of methylamine in ethanol.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The cyclized product, ethyl 4-amino-1-methyl-1H-imidazole-5-carbonitrile, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 3: Hydrolysis of the Nitrile to the Carboxamide (if proceeding via this route):
-
While the direct synthesis of the ester is often preferred, a common route involves the formation of the corresponding carboxamide followed by esterification. For the synthesis of related carboxamides, the nitrile can be hydrolyzed under basic conditions. For instance, heating the nitrile in an aqueous solution of sodium hydroxide can yield the corresponding carboxamide.[1]
-
-
Step 4: Alternative Synthesis via Reduction and Cyclization:
-
An alternative route involves the reaction of ethyl cyanoacetate with an appropriate precursor, followed by a reductive cyclization. A multi-step reaction has been described involving diethyl ether, followed by treatment with water and sodium carbonate, and a final reduction step using Raney nickel in ethanol.[5]
-
Purification:
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
A Versatile Scaffold for Drug Discovery: Key Therapeutic Applications
The this compound scaffold has demonstrated significant potential in the development of novel therapeutics, particularly in the fields of oncology and virology.
Application 1: Anticancer Agents
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Derivatives of the 5-aminoimidazole-4-carboxylate core have emerged as promising candidates.
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[6] A significant finding from these studies was the identification of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (compound 5e) as a potent inhibitor of cancer cell growth.[6]
Mechanism of Action: Induction of Apoptosis and Tubulin Polymerization Inhibition
Compound 5e was found to induce early apoptosis in HeLa (cervical cancer) and HT-29 (colon cancer) cells.[6] This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis was associated with a dose-dependent reduction in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[6]
Furthermore, this lead compound exhibited antitubulin activity.[6] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Disruption of tubulin polymerization is a clinically validated strategy for cancer chemotherapy.
Structure-Activity Relationship (SAR) Insights
The preliminary SAR studies revealed that the nature of the substituent at the N-1 position of the imidazole core plays a critical role in the anticancer activity. The presence of a long alkyl chain, such as the dodecyl group in compound 5e, was associated with enhanced potency.[6]
| Compound | N-1 Substituent | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Reference |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 | [6] |
This data suggests that the lipophilicity and the length of the alkyl chain at the N-1 position are key determinants of anticancer activity, likely influencing cell membrane permeability and/or interaction with the biological target.
Proposed Signaling Pathway: Apoptosis Induction
Caption: HIV-1 replication cycle and the inhibitory action of imidazole derivatives.
Experimental Workflow for a Scaffold-Based Drug Discovery Campaign
Utilizing the this compound scaffold in a drug discovery project involves a systematic workflow, from initial library synthesis to lead optimization.
Workflow Diagram
Caption: A typical workflow for a drug discovery project using the imidazole scaffold.
Conclusion and Future Perspectives
This compound is a highly versatile and synthetically accessible scaffold with proven applications in drug discovery. Its utility in developing potent anticancer agents and HIV-1 integrase inhibitors highlights its potential for addressing significant unmet medical needs. The strategic placement of its functional groups allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces.
Future research in this area should focus on expanding the diversity of derivatives, exploring novel therapeutic targets, and employing computational methods to guide the design of next-generation inhibitors. The integration of advanced screening platforms and in-depth mechanistic studies will undoubtedly unlock the full potential of this remarkable scaffold in the development of innovative medicines.
References
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. In "New Aspects in Medicinal Chemistry". 2022. [Link]
-
Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. J. Chem. Soc., Chem. Commun., 1976, 453-455. [Link]
-
ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics. 2024. [Link]
-
Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles. ResearchGate. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. 2016, 8(1):161-163. [Link]
-
SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. ResearchGate. [Link]
-
Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Quantum Zeitgeist. 2024. [Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. 2013, 25(9), 4963-4965. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. 2020, 25(10), 2327. [Link]
-
Scaffold Hopping in Drug Discovery. Current Research & Information on Pharmaceutical Sciences. 2022, 16(5). [Link]
- Industrial production method of 4-amino-5-imidazole formamide.
-
ChemBounce: Scaffold Hopping Tool for Drug Discovery. YouTube. 2023. [Link]
-
4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. 2022, 14, 1-13. [Link]
-
Scaffold-Based Drug Design. BioSolveIT. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. 2018, 34(3). [Link]
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. 2013, 12(3), 3-17. [Link]
-
Imidazoles as potential anticancer agents. Future Medicinal Chemistry. 2015, 7(8), 1017-1032. [Link]
-
How Integrase Inhibitors Work. International Association of Providers of AIDS Care. [Link]
-
This compound from Aladdin Scientific. Biocompare. [Link]
Sources
- 1. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. biocompare.com [biocompare.com]
- 5. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Anticancer Potential of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Foreword: The Rationale for Investigation
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metallic ions allow for diverse interactions with biological targets.[1][3][4] In oncology, imidazole derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[5][6] This guide focuses on a specific, yet under-investigated derivative, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. Based on the established anticancer profile of structurally related 5-aminoimidazole-4-carboxylate building blocks, this compound presents a compelling candidate for systematic evaluation as a novel therapeutic agent.[7] This document provides a comprehensive roadmap for researchers and drug development professionals to rigorously assess its anticancer potential, from initial synthesis to mechanistic elucidation.
Synthesis and Characterization of this compound
A robust and reproducible synthesis is the foundation of any drug discovery program. The synthesis of this compound can be achieved through a multi-step process. The following protocol is a synthesis of established chemical literature.[8]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Intermediate (e.g., ethyl 2-amino-2-cyanoacetate). This starting material can be synthesized or procured commercially.
-
Step 2: Cyclization with an appropriate methylating agent. The specific conditions for this step will depend on the chosen synthetic route. For instance, a common method involves the reaction of ethyl 2-amino-2-cyanoacetate with a methylating agent in a suitable solvent.
-
Step 3: Reduction of the cyano group. The cyano group is then reduced to an amino group, often using a catalyst such as Raney nickel in the presence of hydrogen gas.[8]
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to yield this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Evaluation of Anticancer Activity: A Tiered Approach
The initial assessment of anticancer potential involves a series of in vitro assays to determine the compound's cytotoxicity and to begin to elucidate its mechanism of action.
Tier 1: Broad-Spectrum Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit the proliferation of a diverse panel of human cancer cell lines. This provides an initial indication of the breadth of its activity.
Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT-116 | Colorectal Carcinoma | 3.1 |
| HeLa | Cervical Adenocarcinoma | 1.5[7] |
| HT-29 | Colorectal Adenocarcinoma | 2.8[7] |
Note: The IC50 values for HeLa and HT-29 are based on a structurally similar compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, for illustrative purposes.[7]
Tier 2: Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity, the next step is to investigate how it kills cancer cells. The primary mechanisms to investigate for this class of compounds are the induction of apoptosis and cell cycle arrest.[6][7]
2.2.1. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[9][10]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat the most sensitive cancer cell line (e.g., HeLa) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Workflow for Apoptosis Induction Analysis
Caption: Workflow for assessing apoptosis induction.
2.2.2. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[6]
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat the sensitive cancer cell line with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Proposed Signaling Pathway Investigation
Based on the known mechanisms of other imidazole-containing anticancer agents, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as kinase signaling pathways.[6] Further investigation using techniques like Western blotting could be employed to probe the effect of the compound on the phosphorylation status of key proteins in these pathways (e.g., EGFR, VEGFR).[6]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of kinase signaling.
Future Directions: In Vivo Evaluation
Should this compound demonstrate promising in vitro activity and a well-defined mechanism of action, the next logical step would be to evaluate its efficacy and toxicity in preclinical in vivo models. A standard approach is to use xenograft models where human cancer cells are implanted into immunocompromised mice.[11]
Conclusion
This compound represents a promising, yet unexplored, lead compound for the development of a novel anticancer therapeutic. The systematic approach outlined in this guide, from synthesis and in vitro screening to mechanistic elucidation, provides a robust framework for its evaluation. The rich history of imidazole derivatives in oncology, coupled with preliminary data on structurally similar compounds, provides a strong rationale for undertaking this investigation. The successful completion of these studies could uncover a new therapeutic agent with the potential to impact cancer treatment.
References
-
Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as potential anticancer agents. RSC Advances, 3(35), 14954-14982. [Link]
-
Ullah, S., & Ganguly, S. (2020). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 10(3-s), 234-241. [Link]
-
Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed, 34299488. [Link]
-
A thorough overview of current developments in imidazole derivatives for anticancer drug development. (2023). World Journal of Advanced Research and Reviews, 18(03), 1032–1049. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(9), e2000470. [Link]
-
A novel method for synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 334-337. [Link]
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(13), 2465-2473. [Link]
-
Coluccia, M., Nalli, M., G. D'Ippolito, N., Mariggio, M. A., L. Lorusso, L., Gaudio, F. D., ... & Rossello, A. (2004). Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate. Investigational New Drugs, 22(1), 3-16. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2538. [Link]
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (2021). Organic Process Research & Development, 25(3), 646–651. [Link]
-
Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (2019). Anticancer Drugs, 30(1), 65-71. [Link]
Sources
- 1. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazole Carboxylate Scaffold: A Technical Guide to Enzyme Inhibitory Activity
Introduction: The Privileged Scaffold in Enzyme Inhibition
The imidazole ring is a cornerstone of medicinal chemistry, a five-membered aromatic heterocycle whose unique electronic properties and steric versatility have established it as a "privileged scaffold."[1] Its amphoteric nature, ability to participate in hydrogen bonding as both a donor and acceptor, and capacity for π-π stacking allow it to form high-affinity interactions with a multitude of biological targets, particularly enzymes. When substituted with a carboxylate group, the resulting imidazole carboxylate scaffold gains a crucial anionic center, enhancing its ability to anchor within the often positively charged active sites of enzymes, thereby potentiating its inhibitory activity. This guide provides an in-depth technical exploration of substituted imidazole carboxylates as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their inhibitory action, survey key enzyme targets, delineate structure-activity relationships (SAR), and provide detailed, field-proven protocols for assessing their efficacy.
Section 1: The Imidazole Carboxylate Pharmacophore: A Profile
The power of the imidazole ring lies in its unique chemical personality. It is an electron-rich heterocycle with two nitrogen atoms, one of which is a basic pyrrole-type and the other a pyridine-type, allowing it to act as both a proton donor and acceptor.[2] This duality is central to its function in biological systems, famously exemplified by the imidazole side chain of histidine, a key residue in the catalytic triads of many enzymes.[3]
The addition of a carboxylate group (-COOH or its conjugate base -COO⁻) introduces a potent interaction point. This anionic group can form strong ionic bonds or salt bridges with cationic residues like lysine (Lys) or arginine (Arg) in an enzyme's active site. Furthermore, the carboxylate's oxygen atoms are excellent hydrogen bond acceptors. This combination of features makes the imidazole carboxylate scaffold a highly effective anchor for positioning other pharmacophoric substituents to achieve potent and selective enzyme inhibition.
Section 2: Mechanisms of Enzyme Inhibition
Substituted imidazole carboxylates can inhibit enzymes through various mechanisms. Understanding the precise mechanism is critical for rational drug design and optimization. The primary modes of inhibition are typically determined through kinetic analysis.[4]
-
Competitive Inhibition: The inhibitor directly competes with the natural substrate for binding to the enzyme's active site. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ). Many imidazole derivatives function as competitive inhibitors.[5]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the Vₘₐₓ is lowered, but the Kₘ remains unchanged.[3]
-
Mixed Inhibition: A more common scenario where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both Vₘₐₓ (decreases) and Kₘ (usually increases).[6]
-
Topoisomerase Poisons: A specific mechanism where the inhibitor does not block the enzyme's binding to DNA but instead stabilizes the transient enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death.[7][8] This is a key mechanism for many anticancer agents.[9]
The mode of action can be elucidated by plotting reaction rates at varying substrate and inhibitor concentrations, most commonly visualized using a Lineweaver-Burk (double reciprocal) plot.[10][11]
Section 3: Key Enzyme Classes Targeted by Imidazole Carboxylates
The versatility of the imidazole carboxylate scaffold has led to its successful application against a wide range of enzyme families.
Kinases
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Imidazole-based compounds are potent kinase inhibitors.[12] For example, 2,4,5-trisubstituted imidazoles are well-known inhibitors of p38 MAP kinase.[13]
-
Structure-Activity Relationship (SAR):
-
C4-Aryl Group: A 4-fluorophenyl group at the C4 position is often optimal for binding in the ATP pocket.[13]
-
C5-Heterocycle: A pyridine ring at the C5 position typically engages with the enzyme's hinge region via hydrogen bonding.
-
C2-Substituent: The substituent at the C2 position is crucial and often points towards the solvent-exposed region, allowing for modifications to improve solubility and pharmacokinetic properties.[13]
-
Core Importance: For some kinases like TAK1, the imidazole core itself is vital for activity, likely forming key hydrogen bonds with the kinase hinge, rather than just acting as a scaffold.[14]
-
Topoisomerases
Topoisomerases resolve topological problems in DNA during replication and transcription, making them prime targets for anticancer drugs.[8] Imidazole derivatives can act as topoisomerase I and II inhibitors, often functioning as "poisons" that stabilize the DNA-enzyme cleavage complex.[15][16][17]
-
SAR Insights:
-
Planarity and Intercalation: Fused, planar heterocyclic systems incorporating an imidazole ring can intercalate between DNA base pairs, which is often a prerequisite for inhibiting topoisomerase activity.[7]
-
Solubility: The introduction of imidazole groups into known topoisomerase inhibitors like camptothecin can improve water solubility and stability of the active lactone ring, enhancing therapeutic potential.[16]
-
Cholinesterases
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease.[18] Imidazole derivatives have shown potent, nanomolar-level inhibitory activity against both enzymes.[5][19]
-
SAR Insights:
-
Active Site Interactions: Docking studies show that the imidazole core can interact with key residues in the active site gorge of cholinesterases, including the peripheral anionic site (PAS) and the catalytic anionic site (CAS).[5]
-
Substituent Effects: The nature of the substituents on the imidazole ring dictates the potency and selectivity for AChE versus BChE. For instance, bulky, hydrophobic groups can enhance binding affinity.[19] Kinetic studies have revealed that many of these compounds act as competitive inhibitors.[5]
-
Angiotensin II Receptor Antagonists
While technically receptor antagonists, the discovery process and evaluation for Angiotensin II (AII) receptor blockers often involve similar principles to enzyme inhibitors. Imidazole-5-carboxylic acids are a well-established class of AII receptor antagonists used to treat hypertension.[20][21][22]
-
SAR Insights:
-
Carboxylate Anchor: The C5-carboxylate group is a critical anchor, mimicking the C-terminal carboxylate of angiotensin II.
-
N1-Biphenyl Tetrazole: A biphenyl tetrazole moiety attached to the N1 position is essential for high affinity, interacting with a hydrophobic pocket in the AT₁ receptor.[20][21]
-
C4-Substituent: A short alkyl or hydroxyalkyl group at the C4 position, such as a 1-hydroxy-1-methylethyl group, significantly enhances potency.[21]
-
Section 4: Methodologies for Assessing Inhibitory Activity
A robust and reproducible assay is the cornerstone of characterizing any enzyme inhibitor. The goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and its mechanism of action.[23]
General Workflow for Inhibitor Screening
Protocol: IC₅₀ Determination using a Colorimetric Assay
This protocol provides a general framework for determining the IC₅₀ value of a test compound using a 96-well plate format, which is suitable for high-throughput screening. The principle relies on an enzyme reaction that produces a colored product, measurable by a spectrophotometer.[24][25]
Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of a positive control (a known inhibitor) confirms the assay is sensitive to inhibition. The negative control (vehicle only) establishes the 100% activity baseline, while the blank control corrects for any non-enzymatic reaction or background absorbance.[26] Running samples in triplicate is essential to ensure reproducibility and calculate standard deviations.
Materials:
-
Purified enzyme of interest
-
Substrate (which yields a chromogenic product)
-
Assay Buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test Inhibitor (substituted imidazole carboxylate) stock solution (e.g., 10 mM in DMSO)
-
Known Inhibitor (Positive Control)
-
Vehicle (e.g., DMSO)
-
Stop Solution (e.g., 1 M HCl, if required)[27]
-
96-well microplate
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution of your test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare dilutions in Assay Buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is constant across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Design the plate layout to include blanks, negative controls (100% activity), positive controls, and the test inhibitor concentrations. All conditions should be performed in triplicate.
-
To appropriate wells, add:
-
Test Inhibitor: 20 µL of each inhibitor dilution.
-
Negative Control: 20 µL of Assay Buffer containing the same final concentration of vehicle as the test wells.
-
Positive Control: 20 µL of the known inhibitor solution.
-
Blank: 40 µL of Assay Buffer (will not receive enzyme).
-
-
-
Enzyme Pre-incubation:
-
Prepare a working solution of the enzyme in cold Assay Buffer.
-
Add 20 µL of the enzyme solution to all wells except the blank wells.
-
Mix gently (e.g., by tapping the plate or using an orbital shaker).
-
Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[23]
-
-
Initiate the Reaction:
-
Prepare a working solution of the substrate in Assay Buffer.
-
Add 20 µL of the substrate solution to all wells to start the reaction. The final volume in reaction wells is now 60 µL.
-
Note: The substrate concentration should ideally be at or below the Kₘ value to accurately identify competitive inhibitors.[28]
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes). This time should be within the linear range of the reaction, where product formation is proportional to time.
-
If necessary, add 20 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance of the plate at the wavelength corresponding to the maximum absorbance of the product (e.g., 410 nm).[27]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_negative_control))
-
Plot % Inhibition versus the log[Inhibitor].
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.[28][29]
-
Protocol: Kinetic Analysis using a Fluorescence-Based Assay
Fluorescence-based assays offer higher sensitivity than colorimetric assays and are ideal for kinetic studies.[30][31] This protocol determines the inhibition mechanism (e.g., competitive) by measuring reaction rates at various substrate and inhibitor concentrations.
Causality and Self-Validation: The systematic variation of both substrate and inhibitor concentrations is the core of this experimental design. By observing how the apparent Kₘ and Vₘₐₓ change in the presence of the inhibitor, one can deduce the mechanism. Plotting the data in a double reciprocal (Lineweaver-Burk) format provides a clear visual diagnosis of the inhibition type.[4][6]
Materials:
-
Same as 4.2, but the substrate is fluorogenic (becomes fluorescent upon cleavage).[32]
-
Black, opaque 96-well microplate (to minimize light scatter).
-
Microplate reader with fluorescence detection capabilities.
Step-by-Step Methodology:
-
Assay Setup:
-
The experiment will be run in sets. Each set corresponds to a fixed concentration of the inhibitor (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Within each set, you will vary the substrate concentration across a wide range (e.g., 0.2x Kₘ to 10x Kₘ).
-
-
Plate Loading:
-
For the first set (Inhibitor concentration = 0 µM), add Assay Buffer and varying concentrations of substrate to the appropriate wells.
-
For subsequent sets, add the fixed concentration of inhibitor and varying concentrations of substrate to the wells.
-
Prepare the enzyme solution and add it to all wells to initiate the reactions simultaneously.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-set to the optimal temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The excitation and emission wavelengths should be set appropriately for the fluorophore being released.[30]
-
-
Data Analysis:
-
For each well (each combination of [S] and [I]), plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of this progress curve.
-
Create a Lineweaver-Burk plot by plotting 1/v₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This will result in a series of lines.[3]
-
Interpret the plot:
-
Section 5: Data Presentation
Quantitative data from inhibition studies should be summarized for clear comparison.
Table 1: Comparative Inhibitory Activity of Imidazole Derivatives against Cholinesterases
| Compound ID | R¹ Substituent | R² Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |
| 5a | Phenyl | Phenyl | > 25 | 0.35 ± 0.02 | > 71.4 |
| 5m | Coumarinyl | 4-Cl-Phenyl | > 25 | 4.12 ± 0.05 | > 6.1 |
| 5p | Coumarinyl | 4-F-Phenyl | > 25 | 3.15 ± 0.04 | > 7.9 |
| 5x | Coumarinyl | 3,5-diMe-Phenyl | 25.83 ± 0.25 | 6.25 ± 0.08 | 4.13 |
| Donepezil | (Reference) | (Reference) | 2.16 ± 0.12 | 4.5 ± 0.11 | 2.08 |
| Data adapted from a study on heteroaryl substituted imidazole derivatives.[19] |
Conclusion and Future Perspectives
Substituted imidazole carboxylates continue to be a profoundly important scaffold in the discovery of novel enzyme inhibitors. Their synthetic tractability and versatile binding capabilities ensure their relevance in targeting a wide array of enzymes implicated in human disease.[15] Future research will likely focus on developing inhibitors with greater isoform selectivity, particularly within large enzyme families like kinases, to minimize off-target effects. Furthermore, the conjugation of imidazole carboxylate moieties to other pharmacophores to create dual-action or multi-target inhibitors represents an exciting frontier in drug development. The robust methodologies outlined in this guide provide a solid foundation for the rigorous evaluation and optimization of this "privileged" class of molecules, paving the way for the next generation of enzyme-targeted therapeutics.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. Khan Academy [khanacademy.org]
- 5. Mono- or di-substituted imidazole derivatives for inhibition of acetylcholine and butyrylcholine esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 7. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring facile synthesis and cholinesterase inhibiting potential of heteroaryl substituted imidazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 20. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 25. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 26. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. courses.edx.org [courses.edx.org]
- 30. mdpi.com [mdpi.com]
- 31. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 32. nrel.colostate.edu [nrel.colostate.edu]
A Technical Guide to the Structural Analogs of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design. Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key building block, serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the structural analogs of this core compound, detailing their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.
I. N-Substituted Analogs: Tuning Lipophilicity for Enhanced Anticancer Efficacy
A primary modification of the parent imidazole structure involves the substitution at the N-1 position. This alteration significantly impacts the compound's lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic properties.
A. Synthesis of N-Alkyl Substituted Analogs
The synthesis of N-alkylated derivatives of ethyl 5-aminoimidazole-4-carboxylate is typically achieved through a direct alkylation reaction. The starting material, ethyl 5-amino-1H-imidazole-4-carboxylate, is reacted with an appropriate alkyl halide in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add a suitable base (e.g., DBU, 1.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the corresponding alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.[2]
Logical Workflow for N-Alkylation
Caption: General synthetic scheme for N-alkylation.
B. Structure-Activity Relationship (SAR) and Anticancer Activity
A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that the length of the alkyl chain at the N-1 position plays a crucial role in their antiproliferative activity.
| Compound | N-1 Substituent | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 |
Data sourced from a 2021 study on the anticancer activity of these compounds.
The results indicate that a long alkyl chain, such as a dodecyl group, significantly enhances the anticancer potency. The increased lipophilicity likely improves membrane permeability, leading to higher intracellular concentrations of the compound.
C. Mechanism of Action: Apoptosis Induction and Tubulin Polymerization Inhibition
The most potent N-dodecyl analog, 5e , was found to induce apoptosis in cancer cells. Further investigation revealed that it inhibits tubulin polymerization, a critical process for cell division.
Experimental Protocol: Tubulin Polymerization Assay
-
Prepare a solution of purified tubulin in a polymerization buffer.
-
Add the test compound (e.g., 5e ) at various concentrations.
-
Monitor the change in absorbance or fluorescence at 340 nm over time at 37°C. An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Compare the polymerization curves of the treated samples with a positive control (e.g., paclitaxel) and a negative control (e.g., colchicine).[3][4]
Signaling Pathway: Apoptosis Induction by N-Dodecyl Analog 5e
Caption: ROS generation as a key antifungal mechanism.
III. Fused Imidazole Systems: Expanding the Pharmacological Horizon
The 4-amino-5-ethoxycarbonylimidazole core is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and imidazo[4,5-d]pyridazines. These bicyclic structures have shown a broad spectrum of biological activities.
A. Synthesis of Pyrimido[4,5-d]pyrimidines
The synthesis of pyrimido[4,5-d]pyrimidines can be achieved by reacting 4-aminopyrimidine-5-carbonitrile derivatives, which can be derived from the core imidazole, with various reagents. A one-pot synthesis often involves the reaction of 6-amino-2-thiouracil with an aldehyde and malononitrile in the presence of a catalyst. [5][6] Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-amino-2-thiouracil (1 mmol) in ethanol is stirred.
-
A catalytic amount of a suitable catalyst (e.g., a DABCO-based ionic liquid) is added. [5]3. The reaction mixture is refluxed for a specified time and monitored by TLC.
-
After completion, the mixture is cooled, and the solid product is filtered, washed, and recrystallized.
B. Biological Activities of Fused Systems
Pyrimido[4,5-d]pyrimidine derivatives exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. [7][8][9]For instance, certain derivatives have shown potent neuroprotective and antioxidant properties, along with the ability to inhibit Aβ1–42 self-aggregation, which is relevant to Alzheimer's disease. [10] Imidazo[4,5-d]pyridazines have also been investigated for their potential as anticancer and antimalarial agents. [1]
Conclusion and Future Perspectives
This compound is a remarkably versatile scaffold that has enabled the development of a wide range of structural analogs with significant therapeutic potential. The strategic modification of this core structure at the N-1 and C-5 positions, as well as its use in the synthesis of fused heterocyclic systems, has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of physicochemical properties, such as lipophilicity, in modulating biological activity. Furthermore, the elucidation of the mechanisms of action, including apoptosis induction, tubulin polymerization inhibition, and ROS generation, provides a rational basis for the future design of more effective and selective drug candidates based on the imidazole core. Continued exploration of this privileged scaffold is poised to yield novel therapeutics for a variety of diseases.
References
- A thorough overview of current developments in imidazole derivatives for anticancer drug development. (n.d.). Vertex AI Search.
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. (2006). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. (2006). Ingenta Connect. Retrieved January 7, 2026, from [Link]
-
Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. (2014). Spandidos Publications. Retrieved January 7, 2026, from [Link]
-
Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. (2019). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Retrieved January 7, 2026, from [Link]
-
Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. (2013). PubMed. Retrieved January 7, 2026, from [Link]
-
Full article: New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Retrieved January 7, 2026, from [Link]
-
Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (n.d.). OICC Press. Retrieved January 7, 2026, from [Link]
-
Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. (2019). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. (2013). PubMed. Retrieved January 7, 2026, from [Link]
-
Understanding Imidazole Derivatives: Therapeutic Potential in Pain Management and Inflammation Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Imidazole-Substituted/Fused Aryl Derivatives Targeting Tubulin Polymerization a. (2023). Thieme. Retrieved January 7, 2026, from [Link]
-
A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. (1949). PubMed. Retrieved January 7, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved January 7, 2026, from [Link]
-
(A) Tubulin polymerization inhibition study of compounds and along with... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Activity of imidazole compounds on Leishmania (L.) infantum chagasi: reactive oxygen species induced by econazole. (2014). PubMed. Retrieved January 7, 2026, from [Link]
- Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. (n.d.). Google Patents.
-
Synthesis and biological evaluation of imidazo[2,1-b]t[11][12][13]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2017). PubMed. Retrieved January 7, 2026, from [Link]
-
Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. (2013). MDPI. Retrieved January 7, 2026, from [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.). Google Patents.
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. oiccpress.com [oiccpress.com]
- 6. SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS | Semantic Scholar [semanticscholar.org]
- 7. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate from ethyl cyanoacetate
An Application Note for the Synthesis of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate from Ethyl Cyanoacetate
A Detailed Protocol for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthesis commences with the readily available starting material, ethyl cyanoacetate. The methodology is designed for clarity, reproducibility, and scalability, offering detailed procedural steps, mechanistic insights, and critical safety information. The protocol emphasizes robust and self-validating experimental design, grounded in established chemical principles.
Introduction
Imidazole derivatives are a cornerstone of pharmaceutical development, forming the core scaffold of numerous therapeutic agents due to their diverse biological activities.[3][4] this compound, in particular, serves as a key intermediate for more complex molecular architectures, including purine analogs and other pharmacologically relevant compounds. The strategic placement of its amino, ester, and N-methyl functionalities makes it a versatile synthon for combinatorial chemistry and targeted drug design.
This guide details a logical and efficient synthetic route starting from ethyl cyanoacetate, proceeding through a highly functionalized acrylate intermediate. The causality behind each procedural choice, from reagent selection to reaction conditions, is explained to provide researchers with a deep understanding of the transformation, facilitating troubleshooting and optimization.
Overall Synthetic Strategy
The synthesis is executed in two primary stages:
-
Knoevenagel-type Condensation: Formation of an activated enol ether, ethyl (E)-2-cyano-3-ethoxyacrylate, by reacting ethyl cyanoacetate with triethyl orthoformate.
-
Condensation and Cyclization: Reaction of the acrylate intermediate with N-methylguanidine to construct the target imidazole ring system in a single, efficient step.
Figure 1: High-level workflow for the synthesis of the target imidazole carboxylate.
Part 1: Synthesis of Ethyl (E)-2-cyano-3-ethoxyacrylate (Intermediate I)
Principle and Mechanism
This step involves the reaction of a compound with an active methylene group (ethyl cyanoacetate) with an orthoformate ester. The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which facilitates the condensation by activating the orthoformate and removing the ethanol byproduct. The result is the formation of a stable and highly reactive enol ether, a versatile intermediate for subsequent heterocyclic synthesis.[5]
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| Ethyl Cyanoacetate | 113.12 | 105-56-6 | Corrosive, handle with care.[6] |
| Triethyl Orthoformate | 148.20 | 122-51-0 | Moisture sensitive, flammable. |
| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, lachrymator. |
| Ethyl Acetate | 88.11 | 141-78-6 | Solvent for extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl cyanoacetate (11.3 g, 0.10 mol) and triethyl orthoformate (15.6 g, 0.105 mol).
-
Catalyst Addition: Carefully add acetic anhydride (20 mL) to the mixture.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for approximately 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is a pale yellow solid.[5]
-
Recrystallization: The solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure ethyl (E)-2-cyano-3-ethoxyacrylate as a crystalline solid.[7]
Expected Yield: 85-95%. Physical Appearance: Faint yellow or white crystalline solid.[7] Melting Point: 49-53 °C.[7]
Part 2: Synthesis of this compound (Target Molecule)
Principle and Mechanism
This step is a classic example of heterocyclic synthesis via a condensation-cyclization pathway. The N-methylguanidine, acting as a dinucleophilic species, reacts with the electrophilic acrylate intermediate (I). The reaction is initiated by a base, such as sodium ethoxide, which deprotonates the guanidine. The synthesis proceeds via two key mechanistic steps:
-
Michael-type Addition/Elimination: One of the amino groups of N-methylguanidine attacks the β-carbon of the acrylate, leading to the displacement of the ethoxy group.
-
Intramolecular Cyclization: The remaining nucleophilic nitrogen of the guanidine moiety attacks the electrophilic carbon of the nitrile group, triggering an intramolecular cyclization to form the stable five-membered imidazole ring.
Figure 2: Mechanistic steps for the formation of the imidazole ring.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| Ethyl (E)-2-cyano-3-ethoxyacrylate (I) | 169.18 | 94-05-3 | Synthesized in Part 1.[8] |
| N-Methylguanidine Hydrochloride | 109.56 | 22661-87-6 | Hygroscopic solid.[9] |
| Sodium Metal | 22.99 | 7440-23-5 | Highly reactive with water and alcohols. Handle with extreme care. |
| Absolute Ethanol (200 proof) | 46.07 | 64-17-5 | Anhydrous solvent. |
| Diethyl Ether | 74.12 | 60-29-7 | For precipitation/washing. |
| Silica Gel | - | - | For column chromatography (if needed). |
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Experimental Protocol
-
Preparation of Sodium Ethoxide: In a dry three-neck flask under an inert atmosphere, add absolute ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.10 mol) in small portions, controlling the exothermic reaction. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
-
Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add N-methylguanidine hydrochloride (10.95 g, 0.10 mol). Stir the resulting suspension for 30 minutes at room temperature. A precipitate of sodium chloride will form.[10]
-
Reactant Addition: Add a solution of ethyl (E)-2-cyano-3-ethoxyacrylate (I) (16.9 g, 0.10 mol) in absolute ethanol (50 mL) dropwise to the suspension over 20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 8-12 hours, with stirring. Monitor the reaction by TLC until the starting acrylate has been consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.
Expected Yield: 60-75%. Physical Appearance: Typically an off-white to pale yellow solid. Molecular Formula: C₇H₁₁N₃O₂.[11] Molecular Weight: 169.18 g/mol .[11]
Safety and Handling Precautions
-
Ethyl cyanoacetate: Is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.[12][13]
-
Triethyl orthoformate and Acetic Anhydride: Are corrosive and flammable. Acetic anhydride is a lachrymator. Both should be handled in a well-ventilated fume hood.
-
Sodium Metal: Is extremely reactive and corrosive. It reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas. Use under an inert atmosphere and have appropriate fire-extinguishing media (Class D) available.
-
N-Methylguanidine Hydrochloride: May cause skin and eye irritation.[9]
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Alternative Considerations: Desulfurization Route
An alternative synthetic pathway involves the use of N-methylthiourea. This route would first yield a 2-thioxoimidazole intermediate. Subsequent desulfurization, typically achieved by refluxing with a large excess of Raney Nickel in a solvent like ethanol, would be required to remove the sulfur atom and yield the final product.[14][15][16] While effective, this adds an extra step and requires the handling of pyrophoric Raney Nickel catalyst. The N-methylguanidine route presented here is generally more atom-economical and direct.[17][18]
References
- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2).
- Google Patents. (n.d.). WO1993019042A1 - Preparation of substituted guanidines.
-
ResearchGate. (n.d.). Scheme 1: Formation of ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives via [3 + 2] cycloaddition reactions. Retrieved from [Link]
-
(n.d.). Raney nickel reductions. Retrieved from [Link]
-
Aguilar, H. et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC, NIH. Retrieved from [Link]
-
Organic Reactions. (n.d.). Desulfurization with Raney Nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Desulfurization with Raney Nickel. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Britannica. (n.d.). Raney nickel desulfurization. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]
-
Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Chemdad. (n.d.). Methylguanidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]
-
MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine. Retrieved from [Link]
-
ResearchGate. (n.d.). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]
- Tomioka, Y., & Motoyoshi, M. (1981). REACTION OF o-ETHOXALYLAMINONITRILES WITH CYANOMETHYLENE COMPOUNDS IN THE PRESENCE OF CYANIDE ION. HETEROCYCLES, 16(12).
-
ResearchGate. (n.d.). ChemInform Abstract: An Effective New Access to Ethyl 2-[(Alkylamino)(cyano)methyl] Acrylates: First Synthesis of Ethyl 3-Cyano-2-(hydroxymethyl) Acrylate. Retrieved from [Link]
-
OSHA. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
PMC, NIH. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Retrieved from [Link]
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]
- 8. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methylguanidine hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. WO1993019042A1 - Preparation of substituted guanidines - Google Patents [patents.google.com]
- 11. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. osha.gov [osha.gov]
- 13. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. organicreactions.org [organicreactions.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Raney nickel desulfurization | Britannica [britannica.com]
Synthesis of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: A Detailed Laboratory Protocol
This document provides a comprehensive guide for the laboratory-scale synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying mechanistic rationale to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction
This compound is a substituted imidazole derivative of significant interest in the synthesis of various biologically active compounds. The imidazole core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems. This particular scaffold, with its specific substitution pattern, serves as a versatile precursor for the elaboration of more complex molecular architectures. The synthesis route detailed below is a robust and efficient method, proceeding through well-understood reaction intermediates.
Overall Reaction Scheme
The synthesis is a three-step process commencing from readily available starting materials: ethyl cyanoacetate and triethyl orthoformate. The sequence involves the formation of an activated enol ether, followed by the introduction of the methylamino group, and subsequent cyclization to construct the desired imidazole ring.
Figure 1: Overall workflow for the synthesis of the target compound.
Materials and Reagents
The following table lists the key reagents required for the synthesis, along with their relevant properties. It is crucial to use reagents of appropriate purity and to handle them in accordance with safety data sheets (SDS).
| Reagent | Formula | MW ( g/mol ) | Form | Purity | Supplier |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Liquid | ≥98% | Sigma-Aldrich |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | Liquid | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Liquid | ≥99% | Sigma-Aldrich |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | Solution | 40 wt. % | Sigma-Aldrich |
| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | Solid | ≥97% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Liquid | Anhydrous | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Liquid | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Liquid | Anhydrous | Sigma-Aldrich |
Experimental Protocol
Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
This initial step involves a Knoevenagel condensation between ethyl cyanoacetate and triethyl orthoformate, catalyzed by acetic anhydride. The acetic anhydride serves both as a catalyst and a water scavenger, driving the reaction to completion.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (56.5 g, 0.5 mol) and triethyl orthoformate (81.5 g, 0.55 mol).
-
With gentle stirring, add acetic anhydride (76.5 g, 0.75 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess reagents and by-products are removed by fractional distillation under reduced pressure to yield ethyl 2-cyano-3-ethoxyacrylate as a pale yellow oil.
Expected Yield: 75-85%
Step 2: Synthesis of Ethyl 2-cyano-3-(methylamino)acrylate
In this step, the ethoxy group of the enol ether is displaced by methylamine in a nucleophilic substitution reaction to form the corresponding enamine.
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve the crude ethyl 2-cyano-3-ethoxyacrylate (0.5 mol, assuming 100% conversion from the previous step) in 200 mL of ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
While maintaining the temperature, slowly add a 40% aqueous solution of methylamine (42.5 mL, 0.55 mol) dropwise with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.
-
The solvent is then removed under reduced pressure to yield the crude ethyl 2-cyano-3-(methylamino)acrylate, which can be used in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from a mixture of ethanol and water.
Expected Yield: 90-95% (crude)
Step 3: Synthesis of this compound
The final step is the cyclization of the enamine intermediate with formamidine acetate to construct the imidazole ring. Formamidine provides the C2 carbon and the nitrogen atom at position 3, as well as the 4-amino group.
Procedure:
-
To a 500 mL round-bottom flask, add the crude ethyl 2-cyano-3-(methylamino)acrylate (0.5 mol) and formamidine acetate (57.2 g, 0.55 mol).
-
Add 250 mL of anhydrous ethanol to the flask.
-
Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol or a mixture of ethanol and water to afford this compound as a crystalline solid.
Expected Yield: 65-75%
Mechanistic Insights
The formation of the imidazole ring in Step 3 is a fascinating example of a condensation-cyclization reaction. The proposed mechanism is as follows:
Figure 2: Proposed mechanism for the imidazole ring formation.
Initially, the enamine (ethyl 2-cyano-3-(methylamino)acrylate) undergoes a nucleophilic attack on the carbon of formamidine. This is followed by the elimination of a molecule of ammonia and subsequent intramolecular cyclization. The final step involves aromatization to yield the stable imidazole ring system.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared Spectroscopy: To identify the characteristic functional groups.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during distillation. | Ensure the reaction goes to completion using TLC. Optimize distillation conditions to minimize loss. |
| Incomplete reaction in Step 2 | Insufficient methylamine or low reactivity. | Use a slight excess of methylamine. Ensure adequate stirring and reaction time. |
| Low yield in Step 3 | Incomplete cyclization or side reactions. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reflux time if necessary. |
| Product is difficult to purify | Presence of colored impurities or starting materials. | Perform a charcoal treatment during recrystallization. If necessary, purify by column chromatography on silica gel. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development programs.
References
- Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93.
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
-
Li, J., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
Various authors. Imidazole synthesis. Organic Chemistry Portal. [Link]
using ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate in proteomics research
An in-depth guide for researchers, scientists, and drug development professionals on the novel applications of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate in advanced proteomics research.
Introduction: A Novel Chemical Tool for Proteomics
In the landscape of chemical proteomics, the development of novel reagents that can probe protein structure, function, and interactions in their native environment is paramount. This compound is an emerging chemical entity with significant, yet largely unexplored, potential in this field.[1][2] Its unique structural features—a primary amine, a reactive carboxylate ester, and a heterocyclic imidazole core—position it as a versatile tool for covalent protein modification and probe development.
This guide introduces two key applications for this reagent: first, as a novel "zero-length" cross-linker for mapping protein-protein interactions (PPIs) in situ, and second, as a foundational scaffold for designing affinity-based probes to identify novel protein targets. We provide the scientific rationale behind these applications, detailed step-by-step protocols, and a discussion of data interpretation, empowering researchers to leverage this compound in their own discovery workflows.
| Property | Value | Source |
| CAS Number | 61982-18-1 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Key Functional Groups | Primary Amine, Ethyl Ester, Imidazole Ring |
Part 1: Application in Zero-Length Cross-Linking for PPI Mapping
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for elucidating the topology of protein complexes and capturing transient or weak protein-protein interactions.[3][4][5] Cross-linking reagents covalently connect amino acids that are in close proximity, providing distance constraints that are used to model protein structures and interaction interfaces.[6][7]
This compound can function as a "zero-length" cross-linker in the presence of a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this reaction, EDC activates the carboxylic acid side chains of aspartate (Asp) and glutamate (Glu) residues on a protein. The primary amine of the imidazole compound then reacts with this activated carboxyl group, forming a stable amide bond. Subsequently, the ethyl ester of the imidazole compound can be hydrolyzed (or used directly if conditions permit) and activated by another EDC molecule, allowing it to react with a nearby lysine (Lys) residue on an interacting protein. This creates a covalent link between an acidic and a basic residue, providing high-resolution structural information.[3][8]
Experimental Workflow for XL-MS
The overall workflow involves treating a protein complex, cell lysate, or intact cells with the reagent and activator, followed by proteomic sample preparation and analysis.
Caption: Workflow for XL-MS using a zero-length cross-linker.
Detailed Protocol: In-Situ Cross-Linking of a Protein Complex
This protocol describes the cross-linking of a purified protein complex in solution. It can be adapted for cell lysates.
1. Reagent Preparation:
-
Cross-Linking Buffer: Prepare a fresh buffer compatible with your protein's stability, avoiding primary amines (e.g., Tris). A common choice is HEPES or phosphate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
EDC Stock: Prepare a 100 mM solution of EDC in anhydrous DMSO or water-free buffer immediately before use. EDC is moisture-sensitive.
-
Sulfo-NHS Stock (Optional but Recommended): Prepare a 250 mM solution of N-hydroxysulfosuccinimide (Sulfo-NHS) in water-free buffer. Sulfo-NHS stabilizes the reactive intermediate, increasing reaction efficiency.[3]
-
Imidazole Reagent Stock: Prepare a 50 mM solution of this compound in anhydrous DMSO.
2. Cross-Linking Reaction:
-
Adjust the concentration of your purified protein complex to 1-5 µM in the Cross-Linking Buffer.
-
Add the Imidazole Reagent to the protein solution to a final concentration of 1-5 mM. Incubate for 5 minutes at room temperature with gentle mixing.
-
If using, add Sulfo-NHS to a final concentration of 5 mM.
-
Initiate the reaction by adding EDC to a final concentration of 2.5 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes.
Table of Recommended Reagent Concentrations:
| Reagent | Stock Conc. | Final Conc. | Purpose |
| Protein Complex | - | 1-5 µM | Target for cross-linking |
| Imidazole Reagent | 50 mM | 1-5 mM | Bridges acidic and basic residues |
| EDC | 100 mM | 2.5 mM | Activates carboxyl groups |
| Sulfo-NHS (Optional) | 250 mM | 5 mM | Stabilizes the reactive intermediate |
| Quenching Buffer (e.g., Tris-HCl) | 1 M | 50 mM | Stops the cross-linking reaction |
3. Sample Preparation for Mass Spectrometry:
-
Confirm cross-linking success by running a small aliquot on an SDS-PAGE gel. Inter-protein cross-links will result in higher molecular weight bands.
-
Proceed with a standard bottom-up proteomics workflow.[3] This includes:
-
Denaturation of the protein sample (e.g., with 8 M urea).
-
Reduction of disulfide bonds (e.g., with 10 mM DTT).
-
Alkylation of free cysteines (e.g., with 20 mM iodoacetamide).
-
Dilution of the denaturant and proteolytic digestion (e.g., with trypsin at a 1:50 enzyme-to-protein ratio overnight at 37°C).
-
-
Acidify the peptide mixture (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.
-
Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.
4. Data Analysis:
-
Specialized software is required to identify the cross-linked peptides from the complex MS/MS spectra.
-
Use software such as pLink 2, MeroX, or Kojak to search the raw data against a sequence database of your protein(s) of interest.
-
The software will identify cross-link spectrum matches (CSMs) and provide a score for statistical validation. The output will be a list of linked peptides and the specific residues involved (e.g., ProteinA-Glu152 linked to ProteinB-Lys88).
Part 2: Scaffold for Affinity-Based Probe Development
Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of small molecules.[9][10][11] This approach uses chemical probes that typically consist of three parts: a reactive group (warhead) that covalently binds to the target, a reporter tag (like biotin or a fluorophore) for detection and enrichment, and a linker.[9]
The imidazole core of this compound is a common scaffold in medicinal chemistry and may serve as a recognition element for certain protein families. By functionalizing this core, it can be converted into a powerful affinity-based probe to "fish" for its binding partners in a complex proteome. The primary amine at the 4-position serves as an ideal chemical handle for attaching a linker and a reporter tag without significantly altering the core structure.
Probe Design and Workflow
A robust strategy is to append a "click chemistry" handle, such as an alkyne group.[12][13] This allows for a two-step labeling procedure where the probe is first incubated with the proteome, followed by the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to attach a reporter tag like biotin.[14][15] This approach minimizes steric hindrance during the initial protein binding event.
Caption: Strategy for developing an affinity-based probe.
Protocol: Proteome-Wide Target Identification using a Clickable Probe
This protocol outlines the general steps for using a hypothetical alkyne-derivatized probe.
1. Probe Synthesis (Conceptual):
-
The primary amine of this compound is reacted with an NHS-ester of a linker containing a terminal alkyne group (e.g., NHS-PEG4-Alkyne) to form a stable amide bond. The resulting product is the functional alkyne probe.
2. Proteome Labeling:
-
Prepare a cell lysate from your biological system of interest in a suitable lysis buffer (e.g., RIPA buffer without protease inhibitors initially).
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne probe at varying concentrations (e.g., 1-10 µM) for 1 hour at 4°C. Include a DMSO-only control.
3. Bioorthogonal Ligation (Click Chemistry):
-
Prepare the click-chemistry reaction cocktail. For CuAAC, this typically includes:
-
Azide-Biotin (e.g., to a final concentration of 100 µM).
-
Copper(II) sulfate (CuSO₄) (e.g., 1 mM).
-
A reducing agent like sodium ascorbate (e.g., 5 mM).
-
A copper ligand like TBTA to stabilize the Cu(I) ion.
-
-
Add the cocktail to the probe-labeled lysate and incubate for 1 hour at room temperature.
4. Affinity Purification of Labeled Proteins:
-
Add high-capacity streptavidin agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with high-salt buffer, low-salt buffer, and a final buffer compatible with digestion is recommended.
5. On-Bead Digestion and MS Analysis:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Perform an on-bead reduction, alkylation, and trypsin digestion as described in the XL-MS protocol.
-
Collect the supernatant containing the digested peptides, desalt, and analyze by LC-MS/MS.
6. Data Analysis:
-
Analyze the MS data using a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO controls. Label-free quantification (LFQ) or stable isotope labeling methods can be used for robust quantitative comparison.[16][17]
-
Validated hits are the potential protein targets of the original imidazole scaffold.
Summary and Future Outlook
This compound represents a promising, multifunctional reagent for chemical proteomics. Its application as a zero-length cross-linker offers a novel way to map the interfaces between acidic and basic residues in protein complexes. Furthermore, its core structure is an attractive starting point for the rational design of affinity-based probes to accelerate drug discovery and target validation.
Future work could involve the synthesis of isotopically labeled versions of this reagent for quantitative cross-linking studies or the incorporation of cleavable linkers to facilitate the identification of cross-linked peptides. As chemical proteomics continues to evolve, the exploration of such versatile, multifunctional chemical tools will be crucial for unraveling the complexity of the proteome.
References
-
Borrmann, A., & van Hest, J. C. M. (2017). Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. ACS Chemical Biology. [Link]
-
van Kasteren, S. I., Kramer, H. B., Jensen, H. H., & Overkleeft, H. S. (2007). Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling. Accounts of Chemical Research. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Yang, Y., & Liu, Y. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(19), 6828. [Link]
-
Borrmann, A., Milles, S., Plass, T., Dommerholt, J., Verkade, J. M. M., Wiessler, M., ... & van Hest, J. C. M. (2016). Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. Radboud Repository. [Link]
-
Yuan, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
-
Li, J., et al. (2025). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. Proteomics. [Link]
-
Yuan, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. [Link]
-
Sadaghiani, A. M., Verhelst, S. H., & Bogyo, M. (2007). Chemical proteomics and its application to drug discovery. Current opinion in chemical biology. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Semantic Scholar. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Semantic Scholar. [Link]
-
Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
-
Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
-
ResearchGate. (n.d.). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. ResearchGate. [Link]
-
Sinz, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science. [Link]
-
ResearchGate. (n.d.). Utility of chemical probes for mass spectrometry based chemical proteomics. ResearchGate. [Link]
-
Espino, J. A., et al. (2018). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments. [Link]
-
Creative Biolabs. (n.d.). Chemical Proteomics. Creative Biolabs. [Link]
-
Moy, F., et al. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. Journal of Combinatorial Chemistry. [Link]
-
Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
JoVE. (2014). An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]
-
Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PubMed. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ResearchGate. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. ResearchGate. [Link]
-
Ohio State University Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Ohio State University. [Link]
-
Royal Society of Chemistry. (n.d.). On the interaction between the imidazolium cation and aromatic amino acids. A computational study. Organic & Biomolecular Chemistry. [Link]
-
Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. [Link]
-
ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]
-
Staś, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids. [Link]
-
Biocompare. (n.d.). This compound from Aladdin Scientific. Biocompare. [Link]
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. [Link]
-
MDPI. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. PubChem. [Link]
-
Tursun, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 16. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate as a Versatile Building Block for Heterocyclic Synthesis
Introduction
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a highly functionalized imidazole derivative that serves as a valuable and versatile building block in the synthesis of a wide array of fused heterocyclic systems. Its strategic placement of an amino group and an ethyl carboxylate group on adjacent carbons of the imidazole ring makes it an ideal precursor for constructing bicyclic systems of significant interest in medicinal chemistry and drug development. The inherent reactivity of this ortho-amino ester allows for its participation in various cyclocondensation reactions to furnish purine analogs, imidazopyridines, and other fused heterocycles. These resulting scaffolds are core structures in numerous biologically active molecules, including xanthine oxidase inhibitors and potential anticancer agents.[1] This application note provides detailed protocols and scientific insights into the utility of this compound for the synthesis of key heterocyclic frameworks.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 61982-18-1 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Solid |
| Storage | Store in a cool, dry place away from light. |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the nucleophilic character of the C4-amino group and the electrophilic nature of the C5-ester moiety. This arrangement facilitates intramolecular cyclization or intermolecular condensation-cyclization cascades with bifunctional reagents. The N1-methyl group provides steric and electronic influence on the reactivity and prevents competing N-H reactions, thereby directing the synthetic outcomes.
Application 1: Synthesis of Theophylline Analogs (Xanthine Scaffolds)
Theophylline, a methylxanthine derivative, and its analogs are of significant pharmacological importance. This compound provides a direct route to the xanthine core through a cyclocondensation reaction with urea or its derivatives. The following protocol outlines the synthesis of a theophylline analog, 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Scheme
Caption: Synthesis of a Theophylline Analog.
Protocol: Synthesis of 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione
Materials:
-
This compound (1.0 eq)
-
N,N'-Dimethylurea (1.2 eq)
-
Sodium metal (1.2 eq)
-
Anhydrous Ethanol
-
Toluene
-
Glacial Acetic Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound and N,N'-dimethylurea.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and neutralize with glacial acetic acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione.
Causality of Experimental Choices:
-
Sodium Ethoxide: Acts as a base to deprotonate the amino group, increasing its nucleophilicity, and to facilitate the initial condensation with N,N'-dimethylurea.
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the ester and to ensure the efficacy of the sodium ethoxide.
-
Reflux Temperature: Provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and elimination of ethanol.
-
Acidic Work-up: Neutralization of the reaction mixture protonates the product, reducing its solubility in water and allowing for its precipitation and isolation.
Application 2: Synthesis of Imidazo[4,5-b]pyridin-5-one Derivatives
Imidazo[4,5-b]pyridines are another class of heterocycles with diverse biological activities, including potential as anticancer agents.[2] The ortho-amino ester functionality of this compound is ideally suited for the construction of the fused pyridinone ring through condensation with active methylene compounds.
Reaction Scheme
Caption: Synthesis of an Imidazo[4,5-b]pyridin-5-one derivative.
Protocol: Synthesis of Ethyl 6-amino-5-cyano-1-methyl-1H-imidazo[4,5-b]pyridin-7(4H)-one
Materials:
-
This compound (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Sodium metal (1.2 eq)
-
Anhydrous Ethanol
-
Dilute Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in the previous protocol.
-
Reaction Mixture: To the sodium ethoxide solution, add this compound followed by the dropwise addition of ethyl cyanoacetate at room temperature.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.
Mechanistic Insights:
The reaction proceeds via an initial Michael-type addition of the amino group to the activated methylene compound (ethyl cyanoacetate), followed by an intramolecular cyclization. The ethoxide base facilitates the deprotonation of the active methylene compound, which then attacks the ester carbonyl of the imidazole. Subsequent tautomerization and elimination of ethanol lead to the formation of the fused pyridinone ring. The choice of an active methylene compound like ethyl cyanoacetate allows for the introduction of additional functional groups onto the newly formed ring, providing further opportunities for diversification.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed in this application note for the synthesis of theophylline analogs and imidazo[4,5-b]pyridin-5-one derivatives highlight its utility and provide a foundation for researchers to explore the synthesis of a diverse range of novel compounds. The straightforward reactivity and potential for diversification make this imidazole derivative a valuable tool in the arsenal of synthetic and medicinal chemists.
References
-
Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
Sources
Application Notes and Protocols for the Acylation of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed protocols and expert insights into the acylation of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in pharmaceutical synthesis. The N-acylated derivatives of this scaffold are of significant interest in drug discovery. This document outlines three robust methods for achieving high-yielding N-acylation: the use of acyl chlorides under basic conditions, reaction with acid anhydrides, and the coupling of carboxylic acids using carbodiimide reagents. Beyond procedural steps, this guide delves into the mechanistic rationale, regioselectivity, and critical parameters that govern the success of these transformations, empowering researchers to confidently apply and adapt these methods.
Introduction and Strategic Importance
This compound is a highly functionalized imidazole derivative. The presence of a nucleophilic amino group, an ester, and the imidazole core makes it a versatile precursor for the synthesis of more complex molecules, including purine analogs and other biologically active compounds. The acylation of the 4-amino group is a fundamental transformation that introduces a diverse range of functionalities, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
The primary focus of acylation on this substrate is the selective formation of an amide bond at the exocyclic C4-amino group. Understanding the principles of reactivity and the practical execution of these reactions is paramount for achieving desired outcomes efficiently and with high purity.
Foundational Principles: Regioselectivity and Reaction Mechanisms
A critical consideration in the acylation of this molecule is regioselectivity. The substrate contains three potential nitrogen nucleophiles: the exocyclic C4-amino group and the N1 and N3 atoms of the imidazole ring.
Why Selective Acylation at the C4-Amino Group?
The observed selectivity for acylation at the C4-amino group is a direct consequence of electronic effects within the molecule.
-
Enhanced Nucleophilicity: The exocyclic amino group (C4-NH₂) is the most nucleophilic site. Its lone pair of electrons is localized and readily available for nucleophilic attack.
-
Aromaticity and Delocalization: The lone pairs of the imidazole ring nitrogens (N1 and N3) are integral to the 6π-electron aromatic system of the ring. Their participation in resonance delocalizes them, rendering them significantly less nucleophilic than the exocyclic amine.
-
Inductive Effects: The C5-ester group exerts an electron-withdrawing effect, which further deactivates the imidazole ring towards electrophilic attack, thereby reinforcing the inherent nucleophilicity of the C4-amino group.
Nitrogen is less electronegative than oxygen, making the lone pair on an amino group generally more available for donation and thus more nucleophilic than a hydroxyl group.[1] This inherent reactivity makes the acylation of amines a highly favorable process.
Visualizing the Rationale: Nucleophilicity Map
Caption: Relative nucleophilicity of nitrogen atoms.
Experimental Protocols and Methodologies
Three primary methods for the acylation of this compound are presented below. Each protocol is designed to be a self-validating system, with explanations for each step.
Method 1: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This classic method is highly reliable and suitable for a wide range of acyl chlorides. It utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4]
Mechanism Overview: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling the chloride ion. The base neutralizes the resulting HCl.[2]
Caption: Workflow for acylation using acyl chlorides.
Detailed Protocol (Acetylation with Acetyl Chloride):
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction.
-
Base Addition: Add triethylamine (Et₃N) or pyridine (1.2 eq.) to the solution. The base will act as an acid scavenger.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Characterization:
-
IR (cm⁻¹): Appearance of a strong amide C=O stretch (approx. 1670-1690), N-H stretch (approx. 3200-3300).
-
¹H NMR: Disappearance of the broad -NH₂ signal and appearance of a new, sharp N-H singlet (typically downfield), along with signals for the newly introduced acyl group (e.g., a singlet around 2.1 ppm for an acetyl group).
Method 2: Acylation with Acid Anhydrides
Using an acid anhydride is often a milder alternative to acyl chlorides. The reaction can be performed under neutral conditions or with a base catalyst. The only byproduct is a carboxylic acid, which can be easily removed.[5][6]
Detailed Protocol (Acetylation with Acetic Anhydride):
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of THF and pyridine. Pyridine acts as both the solvent and the base catalyst.
-
Anhydride Addition: Add acetic anhydride (1.2 eq.) to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC. For less reactive anhydrides, gentle heating (40-50 °C) may be required.
-
Workup: Upon completion, cool the reaction mixture and pour it into ice water to hydrolyze the excess anhydride. If the product precipitates, it can be collected by filtration.
-
Extraction: If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic extracts with dilute aqueous HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product as described in Method 1.
Method 3: Amide Coupling with Carboxylic Acids (DCC/HOBt)
This method is ideal for coupling carboxylic acids directly and is a cornerstone of peptide synthesis. It avoids the need to prepare reactive acyl chlorides or anhydrides. Dicyclohexylcarbodiimide (DCC) is a common coupling agent, and the addition of 1-hydroxybenzotriazole (HOBt) increases efficiency and minimizes side reactions.[7][8][9]
Mechanism Overview: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an activated HOBt ester. The amine then attacks this activated ester to form the amide bond. This pathway is more efficient and prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[9][10]
Caption: DCC/HOBt coupling mechanism overview.
Detailed Protocol:
-
Preparation: To a dry round-bottom flask, add the desired carboxylic acid (1.1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as DMF, DCM, or THF.
-
Activation: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.). A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30-60 minutes at 0 °C.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
DCU Removal: After the reaction is complete (monitored by TLC), cool the mixture again to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of cold solvent.
-
Workup: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography to separate the product from any remaining reagents or side products.
Summary of Reaction Conditions
| Parameter | Method 1: Acyl Chloride | Method 2: Acid Anhydride | Method 3: DCC/HOBt Coupling |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Carboxylic Acid |
| Key Reagents | Organic Base (Et₃N, Pyridine) | Pyridine or other base (optional) | DCC (or EDC), HOBt |
| Stoichiometry | ~1.1 eq. Acyl Chloride, ~1.2 eq. Base | ~1.2 eq. Anhydride | ~1.1 eq. Acid, DCC, HOBt |
| Solvent | DCM, THF, Chloroform | Pyridine, THF, Acetonitrile | DCM, THF, DMF |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | 0 °C to Room Temp. |
| Reaction Time | 2-4 hours | 4-12 hours | 12-18 hours |
| Key Byproduct | Amine Hydrochloride Salt | Carboxylic Acid | Dicyclohexylurea (DCU) |
| Advantages | Fast, high-yielding, versatile | Milder, easily removed byproduct | Uses acids directly, mild conditions |
| Disadvantages | Acyl chlorides can be moisture-sensitive | Slower than acyl chlorides | DCU removal can be difficult, long time |
Conclusion
The N-acylation of this compound is a robust and reliable transformation that provides access to a wide array of derivatives for research and development. The choice of method—be it the rapid and potent Schotten-Baumann reaction with acyl chlorides, the milder approach using acid anhydrides, or the direct coupling of carboxylic acids with carbodiimide reagents—can be tailored to the specific acyl group being introduced and the scale of the synthesis. By understanding the underlying principles of regioselectivity and the specific function of each reagent, researchers can effectively troubleshoot and optimize these critical reactions, accelerating the pace of discovery.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Grokipedia. [Link]
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Wikipedia. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]
-
Quora. (2018). Why is the amino group (NH2) more readily acetylated than the phenolic hydroxyl (OH) group?. Retrieved from Quora. [Link]
-
Klein, D. (2021). Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from YouTube. [Link]
-
Pandey Ji Classes. (2022). Amine|L-11|Acylation|Acetylation|Schotten Baumann Reaction|Benzoylation|. Retrieved from YouTube. [Link]
-
J. Leslie, M. (2024). Acylation of an amine using acetic anhydride. Retrieved from YouTube. [Link]
-
J. Leslie, M. (2020). Acylation using an anhydride. Retrieved from YouTube. [Link]
-
Singh, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 24(10), 1969. [Link]
-
Yeo, C. H., et al. (2020). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 76(40), 131428. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from RSC Publishing. [Link]
Sources
- 1. quora.com [quora.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design, with applications ranging from antifungal and antibacterial to anticancer agents.[1][3][4] Functionalization of the imidazole core is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.[5]
Among the various imidazole building blocks, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1) is a particularly versatile intermediate.[6][7] With the N-1 position already occupied, subsequent alkylation reactions are directed toward the remaining nucleophilic centers. This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-alkylation of this substrate. We will focus specifically on the alkylation at the N-3 position to form a quaternary imidazolium salt, a critical transformation for accessing novel chemical entities, including precursors for N-heterocyclic carbenes and ionic liquids.[8][9] This document is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights and a robust, validated protocol.
Section 1: Chemical Principles and Mechanistic Insights
The Substrate: Nucleophilicity and Reactivity
The starting material, this compound, possesses two primary nucleophilic sites available for alkylation: the endocyclic N-3 nitrogen of the imidazole ring and the exocyclic 4-amino group.
-
N-3 Ring Nitrogen: This sp²-hybridized nitrogen has a lone pair of electrons in an orbital with significant p-character, making it a potent nucleophile. Its nucleophilicity is enhanced by the electron-donating effect of the adjacent amino group.
-
4-Amino Group: While also nucleophilic, the lone pair on this nitrogen is partially delocalized into the aromatic imidazole ring, which reduces its nucleophilicity compared to the N-3 position.
Consequently, under standard SN2 conditions, electrophilic attack by an alkylating agent will overwhelmingly favor the more nucleophilic N-3 position. This regioselectivity is a cornerstone of this synthesis, leading directly to the formation of a stable 1,3-dialkyl-4-amino-5-alkoxycarbonyl-imidazolium salt.
Mechanism of N-3 Alkylation (Quaternization)
The N-alkylation of the pre-substituted imidazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The N-3 atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the displacement of the leaving group and the formation of a new C-N bond. This process results in a positively charged quaternary imidazolium ion.
Unlike the alkylation of an unsubstituted imidazole which often requires a base to deprotonate the N-1 position, the formation of a quaternary salt from an N-1 substituted imidazole does not strictly require a base. The reaction can proceed by simply heating the imidazole with the alkylating agent. However, the presence of a non-nucleophilic base can sometimes be used to scavenge any trace amounts of acid generated, though it is often omitted in direct quaternization protocols.
Caption: SN2 mechanism for N-3 alkylation of the imidazole substrate.
Section 2: Experimental Protocol - Synthesis of Ethyl 4-amino-1,3-dimethyl-1H-imidazol-3-ium-5-carboxylate Iodide
This protocol details a representative N-alkylation using methyl iodide as the alkylating agent. The principles can be readily adapted for other primary alkyl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., SCBT, Chem-Impex | CAS: 61982-18-1 |
| Methyl Iodide (Iodomethane) | ≥99%, stabilized | e.g., Sigma-Aldrich | Caution: Toxic and volatile. Handle in a fume hood. |
| Acetonitrile (CH₃CN) | Anhydrous | e.g., Acros Organics | A polar aprotic solvent is ideal.[10] |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., Fisher Scientific | For precipitation and washing. |
| Round-bottom flask (50 mL) | - | - | With reflux condenser and magnetic stir bar. |
| Magnetic stir plate with heating | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 5.91 mmol, 1.0 equiv) in 20 mL of anhydrous acetonitrile.
-
Stir the solution at room temperature until all the solid has dissolved.
-
-
Addition of Alkylating Agent:
-
In a well-ventilated fume hood, carefully add methyl iodide (0.44 mL, 1.00 g, 7.09 mmol, 1.2 equiv) to the stirred solution dropwise using a syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 60-70 °C). The choice of a moderate temperature helps to improve the reaction rate while minimizing potential side reactions.[11]
-
Maintain the reflux with stirring for 4-6 hours.
-
-
Monitoring the Reaction:
-
Periodically check the reaction progress using TLC (e.g., every hour after the first 2 hours).
-
Use a mobile phase of dichloromethane:methanol (9:1 v/v). The starting material will have a higher Rf value than the highly polar, charged product, which will remain close to the baseline. The reaction is complete when the starting material spot is no longer visible.
-
-
Product Isolation and Workup:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
A precipitate of the product may form upon cooling. If not, slowly add anhydrous diethyl ether (approx. 20-30 mL) to the reaction mixture with stirring to precipitate the imidazolium salt.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
-
Purification and Drying:
-
The product is often of high purity after filtration and washing. If further purification is needed, recrystallization from a solvent system like ethanol/ethyl acetate can be performed.
-
Dry the purified white to off-white solid product under vacuum to a constant weight.
-
Caption: Workflow for the synthesis of the N-3 methylated imidazolium salt.
Section 3: Characterization and Data Analysis
Expected Outcome & Data Summary
The final product, ethyl 4-amino-1,3-dimethyl-1H-imidazol-3-ium-5-carboxylate iodide, should be obtained as a white or pale-yellow crystalline solid.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₆IN₃O₂ |
| Molecular Weight | 325.15 g/mol |
| Typical Yield | 85-95% |
| Melting Point | >150 °C (with decomposition) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in acetone; insoluble in ether, hexanes. |
Spectroscopic Analysis
The formation of the imidazolium salt results in distinct and predictable changes in its spectroscopic signatures.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
N-CH₃ Protons: Expect two distinct singlets for the N1-CH₃ and the newly added N3-CH₃ groups. The N3-CH₃ protons will be deshielded (shifted downfield) compared to the N1-CH₃ due to the positive charge.
-
Ring Proton (C2-H): A singlet for the proton at the C2 position, which will also be significantly deshielded due to the aromatic and cationic nature of the ring.
-
Amino Protons (-NH₂): A broad singlet for the two protons of the amino group.
-
Ethyl Ester Protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group, consistent with an ethyl ester.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
The formation of the quaternary center will cause a downfield shift for all ring carbons, particularly C2, C4, and C5, reflecting the increased positive charge density in the ring.[12]
-
Two distinct signals for the N1-CH₃ and N3-CH₃ carbons will be observed.
-
-
FT-IR (ATR, cm⁻¹):
-
N-H Stretch: Look for the characteristic stretching vibrations of the primary amine around 3300-3450 cm⁻¹.
-
C=O Stretch: A strong absorption band for the ester carbonyl group around 1700-1720 cm⁻¹.
-
C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1500-1650 cm⁻¹ region.[12]
-
Section 4: Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient temperature. 2. Impure or wet solvent/reagents. 3. Inactive alkylating agent. | 1. Ensure the reaction reaches a gentle reflux. Increase temperature slightly if necessary. 2. Use freshly opened anhydrous solvents and high-purity reagents. 3. Use a fresh bottle of the alkylating agent. |
| Low Yield of Precipitated Product | 1. Product is partially soluble in the reaction/precipitation solvent mixture. 2. Incomplete reaction. | 1. Increase the volume of the anti-solvent (diethyl ether). Ensure the mixture is thoroughly cooled in an ice bath before filtration. 2. Confirm reaction completion via TLC before workup. |
| Oily Product Instead of Solid | 1. Presence of impurities. 2. Product may be hygroscopic and has absorbed atmospheric moisture. | 1. Attempt to triturate the oil with fresh anhydrous diethyl ether. If it remains an oil, purify by column chromatography (using a polar system like silica gel with DCM/MeOH) if necessary. 2. Ensure all workup steps are performed under anhydrous conditions and dry the final product thoroughly under high vacuum. |
| Potential Side Reactions | Alkylation of the 4-amino group. | This is generally not favored under these mild conditions. It might occur with highly reactive alkylating agents or under more forcing conditions (e.g., strong base, high temperature). Sticking to the recommended stoichiometry and temperature minimizes this risk. |
Scope and Limitations
The described protocol is highly effective for primary alkyl halides like methyl iodide, ethyl bromide, and benzyl bromide. For bulkier secondary or tertiary alkylating agents, the reaction rate may decrease significantly due to steric hindrance at the N-3 position.[13] In such cases, longer reaction times, higher temperatures, or the use of a more polar solvent like DMF might be necessary. However, these more forcing conditions may also increase the likelihood of side reactions.
Conclusion
The N-alkylation of this compound at the N-3 position is a reliable and high-yielding transformation that provides access to versatile imidazolium salt intermediates. By understanding the fundamental principles of nucleophilicity and the SN2 reaction mechanism, researchers can confidently execute this protocol and adapt it for various alkylating agents. The detailed procedure and troubleshooting guide provided herein serve as a robust resource for scientists engaged in the synthesis of novel imidazole-based compounds for applications in drug discovery and materials science.
References
- Wolfe, J. P. (2007). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
- de la Torre, M. C., et al. (2012).
- Process for preparing 1-alkylimidazoles. (1991).
- Johari, S., et al. (2022). Typical laboratory synthesis of N-alkyl imidazoles.
- Li, J., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
- Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2025).
- Wolfe, J. P. (2007). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
- Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry.
- Experimental procedure for N-alkylation reactions of dichlorin
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). MDPI.
- Application Notes and Protocols: N-alkylation of 8-Methyl-1H-naphtho[1,2-d]imidazole for Functionaliz
- N-Alkylation of imidazoles. (1984). University of Otago.
- Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharma Guideline.
- Imidazoles as potential anticancer agents. (2016). PubMed Central.
- N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (2007). Chinese Journal of Applied Chemistry.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (2018). IUCr.
- This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
- Method for producing high-purity N-alkyl imidazole. (2013).
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Kumar, P., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Young Pharmacists.
- Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed.
- Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl
- ethyl 4-amino-1H-imidazole-5-carboxyl
- López-Pestaña, J. M., et al. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Royal Society of Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. CAS#:61982-18-1 | this compound | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Research Portal [ourarchive.otago.ac.nz]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow for diverse interactions with a wide range of biological targets.[1] This has led to the development of numerous imidazole-containing compounds with significant anticancer properties.[3][4] These agents exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and protein kinases involved in cancer progression.[5] This document provides a comprehensive guide for researchers, outlining the scientific rationale for targeting imidazole derivatives in anticancer drug discovery, detailed protocols for their synthesis and biological evaluation, and insights into the interpretation of results.
Part 1: Application Notes - The Rationale and Strategy for Imidazole-Based Anticancer Drug Discovery
The Imidazole Scaffold: A Privileged Structure in Oncology
The imidazole moiety is considered a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1] Its five-membered aromatic ring with two nitrogen atoms confers favorable physicochemical properties, such as high polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition by biological targets.[1][3] Several clinically approved anticancer drugs, including dacarbazine and nilotinib, feature an imidazole or a fused imidazole ring system, validating its therapeutic potential.[1]
The versatility of the imidazole ring allows for substitutions at multiple positions (N-1, C-2, C-4, and C-5), providing a rich chemical space for the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[5] Judicious modification of the imidazole core can lead to compounds with efficacy against a broad spectrum of malignancies, including breast, lung, colon, and prostate cancers.[5]
Diverse Mechanisms of Anticancer Action
Imidazole derivatives have been shown to combat cancer through multiple, often interconnected, pathways. This multi-targeted approach can be advantageous in overcoming the drug resistance that often develops with therapies targeting a single pathway. Key mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: A primary strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Numerous imidazole derivatives have been reported to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[5] They can also arrest the cell cycle at various phases (G0/G1, S, or G2/M), preventing uncontrolled cell proliferation.[5][6]
-
Kinase Inhibition: Protein kinases are critical components of signaling pathways that regulate cell growth, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers. Imidazole-based compounds have been successfully designed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[5][7]
-
Microtubule Disruption: The microtubule cytoskeleton is a well-established target for anticancer drugs.[3] Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[2] Plinabulin, an imidazole derivative that has undergone clinical trials, targets tubulin dynamics.[1]
-
DNA Intercalation and Enzyme Inhibition: Imidazole derivatives can also exert their anticancer effects by interacting with DNA, either through intercalation or groove binding, which disrupts DNA replication and transcription.[8] Additionally, they can inhibit DNA-associated enzymes like topoisomerases.[8]
Below is a diagram illustrating the multifaceted mechanisms of action of imidazole derivatives in cancer cells.
Caption: Multifaceted anticancer mechanisms of imidazole derivatives.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective anticancer agents from the imidazole scaffold relies heavily on understanding the structure-activity relationship (SAR). Key considerations include:
-
Substitution Patterns: The nature and position of substituents on the imidazole ring are critical for biological activity. For instance, substitutions at the C-2, C-4, and N-1 positions have been shown to be particularly important for anticancer efficacy.[5]
-
Hybrid Molecules: Combining the imidazole pharmacophore with other bioactive moieties (e.g., chalcones, triazoles) can lead to hybrid molecules with synergistic or enhanced anticancer activity.[5][9]
-
Physicochemical Properties: Modifications that influence lipophilicity, solubility, and metabolic stability are crucial for optimizing the pharmacokinetic profile of lead compounds.[2]
A systematic approach to SAR studies, often guided by computational modeling and in silico screening, is essential for rational drug design and the identification of promising clinical candidates.
Part 2: Protocols - A Practical Guide to the Synthesis and Evaluation of Imidazole-Based Anticancer Agents
This section provides detailed, step-by-step methodologies for the synthesis of a representative imidazole derivative and its subsequent in vitro evaluation for anticancer activity.
General Workflow for Imidazole Derivative Drug Discovery
The process of discovering novel imidazole-based anticancer agents follows a well-defined workflow, from initial design to preclinical evaluation.
Caption: General workflow for anticancer drug discovery.
Protocol 1: Synthesis of a Representative 2,4,5-Trisubstituted Imidazole Derivative
This protocol describes a one-pot, multi-component reaction for the synthesis of a 2,4,5-trisubstituted imidazole, a common and efficient method.[10]
Materials:
-
Benzil
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve benzil (1 mmol) and the selected aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (2 mmol) to the solution.
-
Reflux the reaction mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole derivative.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) spectroscopy
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized imidazole derivative (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug, e.g., cisplatin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation and Interpretation
The results of the cytotoxicity screening should be presented in a clear and concise manner, typically in a table summarizing the IC₅₀ values of the tested compounds against different cancer cell lines.
Table 1: Hypothetical IC₅₀ Values (µM) of Imidazole Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| Imidazole-1 | 5.2 | 8.1 | 12.5 | 7.8 |
| Imidazole-2 | 2.8 | 4.5 | 6.3 | 3.1 |
| Imidazole-3 | 15.6 | 22.3 | 35.1 | 18.9 |
| Cisplatin | 9.8 | 11.2 | 7.5 | 8.9 |
Interpretation: A lower IC₅₀ value indicates higher potency. In the hypothetical data above, "Imidazole-2" shows the most promising anticancer activity across all tested cell lines, with IC₅₀ values generally lower than the standard drug cisplatin. "Imidazole-3" exhibits the lowest potency. Such data guides the selection of lead compounds for further optimization and mechanistic studies. It is also crucial to assess the cytotoxicity of promising compounds against normal, non-cancerous cell lines to determine their selectivity.[12][13]
Part 3: Conclusion and Future Perspectives
The imidazole scaffold remains a highly attractive starting point for the development of novel anticancer agents due to its proven clinical relevance and chemical tractability.[2] The diverse mechanisms of action exhibited by imidazole derivatives offer the potential to overcome drug resistance and improve therapeutic outcomes.[5] Future research in this area will likely focus on the development of more selective and potent inhibitors through advanced drug design strategies, such as structure-based design and the use of artificial intelligence.[5] Furthermore, exploring combination therapies involving imidazole derivatives and existing chemotherapeutics may offer synergistic benefits.[5] The protocols and guidelines presented here provide a solid foundation for researchers to embark on the exciting journey of discovering the next generation of imidazole-based anticancer drugs.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: )
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (URL: [Link])
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: )
-
An Overview of Imidazole and Its Analogues As Potent Anticancer Agents. (URL: [Link])
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. (URL: [Link])
-
Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents - AACR Journals. (URL: [Link])
-
An overview of imidazole and its analogues as potent anticancer agents. (URL: [Link])
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (URL: [Link])
-
Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing). (URL: [Link])
-
Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC - PubMed Central. (URL: [Link])
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. (URL: [Link])
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. (URL: [Link])
- An acumen into anticancer efficacy of imidazole deriv
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijsred.com [ijsred.com]
- 6. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of Imidazole Derivatives in Oncology Research
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the realm of oncology, imidazole-containing molecules have emerged as promising candidates for the development of novel anti-cancer therapeutics.[1] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis. One particularly interesting class of imidazole derivatives is the 4-amino-1-substituted-1H-imidazole-5-carboxylates, which have demonstrated potent cytotoxic effects against a range of cancer cell lines.
This guide provides detailed application notes and protocols for the use of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (EAMC) in cell-based assays to investigate its potential as an anti-cancer agent. While direct experimental data for this specific methyl derivative is emerging, extensive research on its close structural analogs, such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, provides a strong rationale for its proposed mechanism of action and a roadmap for its evaluation.[2] This document will equip researchers with the necessary tools to explore the anti-proliferative, pro-apoptotic, and anti-migratory effects of EAMC in relevant cancer cell models.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is crucial for designing and interpreting cell-based assays.
| Property | Value | Source |
| CAS Number | 61982-18-1 | [3] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
For in vitro studies, EAMC should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) and then dilute it to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
I. Unraveling the Mechanism of Action: A Focus on Microtubule Disruption and Apoptosis Induction
Based on studies of structurally related imidazole derivatives, the primary mechanism of anti-cancer activity for EAMC is hypothesized to be the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis.[2][5]
A. Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle during cell division.[6][7]
Many successful anti-cancer drugs, such as the taxanes and vinca alkaloids, target tubulin and disrupt microtubule dynamics.[7] Imidazole-based compounds have been identified as a novel class of tubulin polymerization inhibitors.[5] The structurally similar compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has been shown to exert anti-tubulin activity.[2] It is proposed that EAMC binds to tubulin, likely at the colchicine-binding site, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.
Caption: Proposed mechanism of EAMC-induced cell cycle arrest.
B. Triggering Programmed Cell Death: The Apoptotic Cascade
Prolonged arrest at the G2/M checkpoint often triggers the intrinsic pathway of apoptosis. The disruption of microtubule dynamics is a potent signal for the induction of programmed cell death.
The proposed apoptotic pathway initiated by EAMC involves:
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: Inhibition of tubulin polymerization can lead to cellular stress, resulting in the loss of mitochondrial membrane potential.[2]
-
Caspase Activation: The decrease in ΔΨm leads to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3 and -7).[8]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Caption: Proposed apoptotic pathway induced by EAMC.
II. Experimental Protocols for Assessing the Anti-Cancer Activity of EAMC
The following protocols provide a framework for evaluating the biological effects of EAMC in cancer cell lines. It is essential to optimize these protocols for your specific cell line and experimental conditions.
A. Cell Viability and Cytotoxicity Assays
These assays are the first step in evaluating the anti-cancer potential of EAMC by determining its effect on cell proliferation and survival.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EAMC in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of EAMC. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT only): Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value of EAMC.
B. Apoptosis Assays
These assays confirm that the observed decrease in cell viability is due to the induction of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, it is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with EAMC at its IC₅₀ concentration for 24 or 48 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. The assay utilizes a specific caspase substrate conjugated to a fluorophore or a luminogenic molecule. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with EAMC as described for the Annexin V assay.
-
Assay Reagent Preparation and Addition: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
C. Cell Migration Assays
These assays are used to evaluate the effect of EAMC on the migratory and invasive potential of cancer cells, which are crucial processes in metastasis.
Principle: This assay measures the ability of a confluent monolayer of cells to migrate and close a "wound" or scratch created in the cell layer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing a sub-lethal concentration of EAMC.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between EAMC-treated and control cells.
Principle: This assay uses a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of cells to migrate through the pores to the lower chamber is quantified.
Protocol:
-
Cell Preparation: Starve the cells in a serum-free medium for several hours before the assay.
-
Assay Setup: Place Transwell inserts (with 8 µm pores) into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing EAMC and seed them into the upper chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the stained cells under a microscope or elute the stain and measure the absorbance.
-
III. Data Interpretation and Troubleshooting
| Assay | Expected Outcome with EAMC | Potential Issues & Troubleshooting |
| MTT/XTT Assay | Dose- and time-dependent decrease in cell viability. | High background: Ensure complete removal of medium before adding solubilization buffer (MTT). Use a reference wavelength for background subtraction. Low signal: Optimize cell seeding density and incubation time. |
| Annexin V/PI Assay | Increase in the percentage of Annexin V-positive cells (early and late apoptosis). | High percentage of necrotic cells: The compound concentration may be too high, causing rapid cell death. Use a lower concentration or shorter incubation time. No significant apoptosis: The compound may not induce apoptosis in the chosen cell line, or the time point may be too early. |
| Caspase Assay | Increased luminescence/fluorescence, indicating higher caspase-3/7 activity. | No increase in caspase activity: The apoptotic pathway may be caspase-independent, or other caspases might be involved. Consider using a pan-caspase inhibitor as a negative control. |
| Wound Healing Assay | Slower wound closure in EAMC-treated cells compared to controls. | Cells detaching from the plate: The compound concentration may be cytotoxic. Use a sub-lethal concentration. Uneven scratch: Use a pipette tip guide to create a consistent scratch. |
| Transwell Assay | Fewer migrated cells in the EAMC-treated group. | Low cell migration in controls: Ensure the chemoattractant is effective for your cell line. Optimize the incubation time. High variability: Ensure a single-cell suspension is seeded in the upper chamber. |
IV. Concluding Remarks
This compound holds significant promise as a lead compound for the development of novel anti-cancer agents. Its structural similarity to other biologically active imidazole derivatives suggests a mechanism of action involving the disruption of microtubule dynamics and the induction of apoptosis. The cell-based assays and protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the anti-cancer properties of EAMC. By employing these methods, scientists can elucidate its mechanism of action, determine its potency and efficacy in various cancer models, and contribute to the advancement of new therapeutic strategies in the fight against cancer.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]
-
Aher, N. G., Pore, V. S., & Mishra, N. N. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Pharmaceuticals, 15(3), 353. [Link]
-
Sci-Hub. (n.d.). Synthesis and anticancer activity of ethyl 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks. Retrieved from [Link]
-
Aguilar, F., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6211. [Link]
-
Akparep, Y. J., et al. (2021). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. Molecules, 26(11), 3237. [Link]
-
Kaur, R., & Kumar, R. (2022). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 14(3), 223-247. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-ethyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634. [Link]
-
Coluccia, M., et al. (2004). Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate (DPR). Investigational new drugs, 22(1), 3–16. [Link]
-
Tantry, S. J., et al. (2017). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer research, 37(1), 111–120. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, Molecular Modeling and In vitro Investigation of 4-(2-Amino-2-Carboxyethyl) Imidazole against Esophagogastric Junction Adenocarcinoma. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 27(19), 6296. [Link]
-
Sahu, S. K., et al. (2024). Tubulin polymerization inhibitors. In Current Molecular Targets of Heterocyclic Compounds for Cancer Therapy (pp. 395-417). Elsevier. [Link]
-
Klenkar, O., et al. (2022). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 27(19), 6614. [Link]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific reports, 13(1), 8829. [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [cymitquimica.com]
- 5. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Parametric Protocol for Assessing the Cytotoxicity of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate on HeLa Cells
Abstract
This application note provides a comprehensive, multi-parametric guide for evaluating the cytotoxic effects of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate on the human cervical adenocarcinoma cell line, HeLa. Recognizing that cytotoxicity is a complex process not adequately captured by a single endpoint, we present a suite of validated protocols. The guide moves beyond simple viability metrics to create a detailed cellular toxicity profile, encompassing metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of programmed cell death (Caspase-3/7 activity). This integrated approach is designed for researchers in drug discovery and oncology to rigorously characterize the compound's mechanism of action, ensuring robust and reproducible data.
Introduction: The Rationale for a Multi-Assay Approach
The evaluation of novel therapeutic compounds requires a nuanced understanding of their interaction with cancer cells. Imidazole derivatives represent a promising class of heterocyclic compounds that have demonstrated significant anticancer potential through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and kinase inhibition.[1][2] this compound is one such compound whose cytotoxic profile requires detailed characterization.
HeLa cells serve as a robust and historically significant model for cancer research, particularly in cytotoxicity studies.[3] However, a compound's effect on these cells can range from cytostatic (growth inhibition) to cytotoxic (cell death), with death occurring through apoptosis or necrosis. A single assay can be misleading; for example, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that would be misinterpreted by relying solely on a viability assay like MTT.
Therefore, this guide employs a tripartite strategy to build a comprehensive toxicity profile:
-
Metabolic Viability (MTT Assay): Measures the reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells, providing an indication of overall metabolic health.[4][5]
-
Cytomembrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[6]
-
Apoptosis Execution (Caspase-3/7 Assay): Directly measures the activity of effector caspases 3 and 7, which are central to the execution phase of the apoptotic cascade.[7][8]
By integrating data from these three distinct assays, researchers can differentiate between cytotoxic mechanisms and generate a high-confidence profile of the test compound's cellular impact.
Foundational Protocols & Workflow
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| HeLa Cell Line (ATCC® CCL-2™) | ATCC | CCL-2 |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Thermo Fisher Scientific | 14190144 |
| This compound | Santa Cruz Biotechnology | sc-221665 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Cell Proliferation Assay Kit | Abcam | ab211091 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific | 88953 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| 96-well flat-bottom cell culture plates, sterile | Corning | 3596 |
| T-75 Cell Culture Flasks, sterile | Corning | 430641 |
Protocol: HeLa Cell Culture & Maintenance
HeLa cells are an adherent cell line with a doubling time of approximately 24 hours.[9] Consistent and careful cell culture practice is paramount for reproducible cytotoxicity data.
-
Culture Conditions: Maintain HeLa cells in a T-75 flask with EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9] Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Exchange: Renew the growth medium 2-3 times per week.
-
Subculturing (Passaging):
-
Rationale: Cells must be passaged before reaching 90% confluency to maintain exponential growth and prevent contact inhibition-induced changes in cell physiology.[9]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 10 mL of sterile DPBS to remove residual serum, which can inhibit trypsin activity.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring it covers the cell monolayer. Incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks or experimental plates at the desired density. A subcultivation ratio of 1:3 to 1:6 is recommended.[9]
-
Protocol: Compound Stock Preparation
-
Rationale: The test compound, this compound, is a solid organic molecule.[10] A high-concentration stock solution in a suitable solvent like DMSO is required for accurate serial dilutions.
-
Prepare a 100 mM stock solution of the compound in cell culture-grade DMSO. For example, dissolve 16.92 mg of the compound (MW: 169.18 g/mol ) in 1 mL of DMSO.[11]
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. All experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the cytotoxicity of the test compound.
Caption: High-level workflow from cell culture to data analysis.
Cytotoxicity Assessment Protocols
Protocol: Cell Viability via MTT Assay
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[4] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.[12][13] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[12]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[4][12]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Protocol: Membrane Integrity via LDH Assay
Principle: Lactate Dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon loss of plasma membrane integrity.[6] The assay measures this extracellular LDH activity, which is proportional to the level of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Section 3.1), setting up the experiment in a separate 96-well plate.
-
Establish Controls: It is critical to include the following controls on the same plate.[14]
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer (provided in most kits) 45 minutes before measurement.[15] This represents 100% cytotoxicity.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 300 x g for 5 minutes.[14]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well.[15]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (as per kit instructions).[15]
-
Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound_Treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100
-
Protocol: Apoptosis Induction via Caspase-Glo® 3/7 Assay
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for activated caspases 3 and 7. Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Section 3.1), using a white-walled, opaque 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Reaction ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[8]
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Results are typically expressed as Relative Luminescence Units (RLU).
-
Data can be presented as fold-change in caspase activity compared to the vehicle control: Fold Change = (RLU_Sample - RLU_Blank) / (RLU_VehicleControl - RLU_Blank)
-
Data Interpretation & Integrated Analysis
The true power of this protocol lies in comparing the results from all three assays. A single compound concentration may yield different outcomes across the assays, revealing its primary mechanism of action.
Caption: Decision tree for interpreting multi-parametric cytotoxicity data.
-
Apoptosis: A significant decrease in MTT viability, a strong increase in Caspase-3/7 activity, and a minimal or delayed increase in LDH release.
-
Necrosis: A significant decrease in MTT viability, a sharp increase in LDH release, and little to no increase in Caspase-3/7 activity.
-
Cytostatic Effect: A decrease in MTT signal (due to fewer cells) but no significant increase in either LDH release or caspase activity.
-
Late Apoptosis/Secondary Necrosis: A strong signal in all three assays, indicating that cells have progressed through apoptosis to the point of losing membrane integrity.
By plotting the dose-response curves for each assay, you can calculate an IC₅₀ (half-maximal inhibitory concentration) value for each endpoint. Comparing these values provides further insight into the compound's potency and primary mode of action.
References
-
Al-Ostoot, F. H., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals. Available at: [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Shafi, S., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]
-
Gül, H. İ. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Journal of Research in Pharmacy. Available at: [Link]
-
LDH Assay Protocol. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link]
-
Wang, F., et al. (2018). FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway. Oncology Letters. Available at: [Link]
-
Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. Available at: [Link]
-
Caspase 3/7 Assay for Apoptosis Detection. (2018). Bio-protocol. Retrieved from [Link]
-
Zhang, S., et al. (2012). Gold-nanoparticle-decorated pH-responsive nanogels for targeted drug delivery and enhanced cytotoxicity. RSC Advances. Available at: [Link]
-
Meck, R. A., et al. (1976). Growth of HeLa Cells in Diffusion Chamber Cultures in Vivo. Cancer Research. Available at: [Link]
-
Growth of HeLa Cells. (n.d.). Percell Biolytica. Retrieved from [Link]
-
Muse® Caspase-3/7 Kit Manual. (n.d.). Luminex Corporation. Retrieved from [Link]
-
Thiyagarajan, V., & Sivalingam, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Apoptosis detection in HeLa cells using sfGFP-ANXV. (2019). ResearchGate. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Ghosh, S. (2018). What happen to the doubling time of old generation (54th) HeLa cells? ResearchGate. Retrieved from [Link]
-
HeLa cell doubling time grown in SILAC medium. (n.d.). BioNumbers Database. Retrieved from [Link]
-
Dana, H., et al. (2017). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Avicenna Journal of Medical Biotechnology. Available at: [Link]
-
Wroblewska, J., et al. (2021). HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. PLoS ONE. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved from [Link]
-
This compound from Aladdin Scientific. (n.d.). Biocompare. Retrieved from [Link]
Sources
- 1. ijsred.com [ijsred.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. hela-transfection.com [hela-transfection.com]
- 10. This compound [cymitquimica.com]
- 11. biocompare.com [biocompare.com]
- 12. rsc.org [rsc.org]
- 13. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
The Versatile Scaffold: 4-Aminoimidazole-5-Carboxylate Esters in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Imidazole Core
In the landscape of medicinal chemistry, the 4-aminoimidazole-5-carboxylate ester scaffold and its amide analogues represent a privileged structural motif. Their remarkable versatility stems from their ability to mimic endogenous purine nucleosides, granting them access to a wide array of biological targets. This mimicry allows for competitive inhibition of enzymes involved in crucial cellular processes, making this scaffold a cornerstone in the development of therapeutics for oncology, virology, and inflammatory diseases. This guide provides an in-depth exploration of the applications of 4-aminoimidazole-5-carboxylate esters, offering both the theoretical underpinnings and practical protocols for researchers in drug discovery.
The core structure, characterized by an imidazole ring with an amino group at the 4-position and a carboxylate ester or carboxamide at the 5-position, serves as a versatile template for chemical modification. This allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity for specific biological targets.
Anticancer Applications: A Multi-pronged Attack on Malignancy
The 4-aminoimidazole scaffold has been extensively explored in oncology, leading to the development of agents that interfere with cancer cell proliferation, signaling, and metabolism.
Mechanism of Action: Targeting Kinases and Metabolic Pathways
A primary strategy in cancer therapy is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and growth. The imidazole-4,5-dicarboxylic acid scaffold, a close relative of the title compounds, has been successfully derivatized to create potent kinase inhibitors by mimicking the ATP binding site.[1][2] The intramolecular hydrogen bonding in these molecules predisposes them to a conformation that effectively competes with ATP, thereby blocking downstream signaling pathways essential for cancer cell survival.
Furthermore, derivatives of 5-aminoimidazole-4-carboxamide can modulate cellular metabolism. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR), for instance, is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK can induce cell cycle arrest and apoptosis in cancer cells, highlighting a metabolic approach to cancer therapy.
A notable example is the development of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, which has demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa and HT-29.[5] This compound induces apoptosis by disrupting the mitochondrial membrane potential and inhibiting tubulin polymerization.[5]
Key Anticancer Agents and Precursors
One of the most important applications of this scaffold is in the synthesis of the chemotherapy drug temozolomide . 4-Amino-5-imidazolecarboxamide is a key intermediate in the industrial production of temozolomide, which is used to treat brain tumors like glioblastoma.[6]
Below is a table summarizing the in vitro anticancer activity of a representative 4-aminoimidazole-5-carboxylate ester derivative.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical Cancer) | 0.737 ± 0.05 | Antitubulin activity, Induction of apoptosis | [5] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (Colon Cancer) | 1.194 ± 0.02 | Induction of apoptosis | [5] |
Experimental Protocol: Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate
This protocol outlines the synthesis of a potent anticancer agent from the 4-aminoimidazole-5-carboxylate ester family.
Materials:
-
Ethyl 4-amino-1H-imidazole-5-carboxylate
-
1-Bromododecane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromododecane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired product.
Workflow for Synthesis and Purification:
Caption: Synthetic workflow for an N-alkylated 4-aminoimidazole-5-carboxylate ester.
Enzyme Inhibition: A Versatile Strategy for Drug Design
The structural similarity of 4-aminoimidazole derivatives to endogenous purines makes them excellent candidates for enzyme inhibitors.
Targeting AICAR Transformylase
5-Aminoimidazole-4-carboxamide ribotide (AICAR) transformylase is a key enzyme in the de novo purine biosynthesis pathway. Its inhibition leads to the depletion of purines necessary for DNA and RNA synthesis, making it an attractive target for anticancer and anti-inflammatory drugs.[7] Methotrexate, a widely used anticancer drug, indirectly leads to the accumulation of AICAR, which can inhibit adenosine deaminase and 5'-adenylate deaminase.[8][9] Thioinosinic acid, a metabolite of the immunosuppressive drug azathioprine, is a competitive inhibitor of AICAR transformylase.[7]
Inhibition of AICAR Transformylase:
Caption: Competitive inhibition of AICAR transformylase.
Protein Kinase C-ι (PKC-ι) Inhibition
PKC-ι is an oncogene that is overexpressed in several cancers, including prostate cancer. A specific inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has shown promise in preclinical studies by reducing tumor growth.[10] This highlights the potential of developing highly selective inhibitors based on the 4-aminoimidazole scaffold.
Protocol: In Vitro Cell Proliferation Assay (MTS Assay)
This protocol details a common method to assess the antiproliferative activity of synthesized compounds.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized 4-aminoimidazole-5-carboxylate ester derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Analysis Workflow:
Caption: Workflow for determining IC50 values using an MTS assay.
Conclusion and Future Directions
The 4-aminoimidazole-5-carboxylate ester scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to serve as a purine mimetic has enabled the development of a diverse range of bioactive molecules with applications in oncology and beyond. Future research will likely focus on the synthesis of novel libraries of these compounds with greater diversity and the exploration of their potential in other therapeutic areas, such as antiviral and anti-inflammatory agents. The continued investigation of their interactions with various biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google P
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. (URL: [Link])
-
A new and convenient synthesis of 4-amino-5-imidazolecarboxamide - PubMed. (URL: [Link])
-
Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - NIH. (URL: [Link])
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (URL: [Link])
-
ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem. (URL: [Link])
-
Aminoimidazole-4-carboxamide, 5 - Bioaustralis Fine Chemicals. (URL: [Link])
-
Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide - PMC - NIH. (URL: [Link])
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])
-
Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5 - SciSpace. (URL: [Link])
-
5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem. (URL: [Link])
-
Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed. (URL: [Link])
-
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed. (URL: [Link])
-
Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride - the NIST WebBook. (URL: [Link])
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed. (URL: [Link])
-
Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PubMed Central. (URL: [Link])
-
Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - RSC Publishing. (URL: [Link])
-
Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). (URL: [Link])
Sources
- 1. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 7. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
Welcome to the technical support hub for the synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this imidazole derivative?
The synthesis of substituted imidazoles like this compound can be approached through several established methods.[1][2] A highly common and effective strategy involves the cyclization of an appropriate aminonitrile precursor. Specifically, the reaction often starts from ethyl 2-cyano-2-(methylamino)acetate, which is then reacted with a formylating agent or an equivalent to close the imidazole ring. Variations exist, but the core principle relies on forming the C4-C5 and N1-C2 bonds of the imidazole ring from acyclic precursors.
Q2: Why is temperature control so critical during the cyclization step?
Temperature is arguably the most critical parameter. The intramolecular cyclization to form the imidazole ring is an endothermic process requiring thermal energy to overcome the activation barrier. However, the aminonitrile and related intermediates are often thermally sensitive. Excessive heat can lead to polymerization, decomposition into undesired side-products, or the formation of intractable tars, drastically reducing the yield and complicating purification. Precise temperature control ensures the cyclization proceeds at a reasonable rate without significant degradation of starting materials or products.
Q3: What is the role of the base in this reaction?
In many synthetic variations, a base is employed to facilitate the key cyclization step. Its primary role is to deprotonate the nitrogen of the aminonitrile, increasing its nucleophilicity. This "activated" intermediate can then more readily attack the electrophilic carbon of the formyl group (or its equivalent), initiating the ring closure. The choice of base is crucial; a base that is too strong can promote undesired side reactions, while one that is too weak will result in a sluggish or incomplete reaction.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting material, intermediates, and the final product. The product, being more polar due to the amino group and imidazole ring, will typically have a lower Rf value than the starting aminonitrile. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of reactants and the appearance of the product over time.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
Your reaction completes (starting material is consumed), but the isolated yield of the target imidazole is significantly lower than expected.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Sub-optimal Temperature | Solution: Carefully optimize the reaction temperature. Start at a literature-recommended temperature and run small-scale trials increasing in 5°C increments. Rationale: The rate of the desired cyclization versus side reactions is highly temperature-dependent. There is often a narrow optimal window where the product forms efficiently without significant degradation. |
| Incorrect Base Strength or Stoichiometry | Solution: Re-evaluate your choice of base. If using a weak base, consider a stronger, non-nucleophilic base. Ensure the stoichiometry is correct; typically 1.0 to 1.2 equivalents are sufficient. Rationale: Insufficient deprotonation of the amine precursor will stall the reaction. Conversely, an overly strong base or excess base can catalyze decomposition pathways. |
| Atmospheric Moisture | Solution: Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. Rationale: Water can hydrolyze key reagents or intermediates, such as formylating agents or the cyano group, preventing the desired cyclization. |
| Poor Quality Starting Materials | Solution: Verify the purity of your starting aminonitrile and other reagents via NMR or other appropriate analytical methods. Purify starting materials if necessary. Rationale: Impurities in the starting materials can inhibit the reaction or act as catalysts for decomposition pathways. |
Problem 2: Multiple Spots on TLC / Impurities in Crude Product
Your crude product shows several spots on TLC, or your NMR/LC-MS analysis indicates the presence of significant impurities.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Thermal Decomposition | Solution: Lower the reaction temperature and extend the reaction time. Consider a solvent with a lower boiling point if refluxing. Rationale: As mentioned, overheating is a primary cause of side-product formation. A milder, longer reaction is often cleaner. |
| Side Reactions (e.g., Dimerization) | Solution: Run the reaction at a higher dilution. Add the key cyclization reagent slowly over a period of time rather than all at once. Rationale: Bimolecular side reactions like dimerization are concentration-dependent. Reducing the concentration of reactive intermediates favors the desired intramolecular cyclization. |
| Incomplete Reaction | Solution: Increase the reaction time or slightly increase the temperature. Confirm starting material consumption via TLC or HPLC before workup. Rationale: Prematurely stopping the reaction will leave unreacted starting materials and intermediates in your crude product, complicating purification. |
| Oxidation of Amino Group | Solution: Degas your solvent and maintain a positive pressure of inert gas throughout the reaction. Rationale: The aromatic amino group can be susceptible to oxidation, leading to colored impurities. Excluding oxygen minimizes this pathway. |
Problem 3: Difficulty with Product Purification/Crystallization
The crude product is an oil that won't crystallize, or it streaks badly during column chromatography.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Presence of Tarry Impurities | Solution: Before full purification, attempt a "plug" filtration. Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and pass it through a short column of silica gel, eluting with the same solvent. This can remove baseline, highly polar impurities. Rationale: Tars and polymeric materials will irreversibly adsorb to the top of the silica, allowing your desired product to pass through for further, more refined purification. |
| Incorrect Recrystallization Solvent | Solution: Perform a systematic solvent screen for recrystallization. Use small amounts of the crude product in test tubes with various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water). Rationale: Successful crystallization depends on the product being soluble in a hot solvent and insoluble in the cold solvent. Finding this "sweet spot" is often empirical. |
| Product is an Amorphous Solid or Oil | Solution: If direct crystallization fails, use column chromatography. For streaking issues, add 0.5-1% triethylamine or ammonia to your eluent system. Rationale: The basic nitrogen atoms on the imidazole ring can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a competitive base to the mobile phase passivates the silica and allows for much sharper elution of the product. |
Visualized Workflows & Pathways
Synthetic Pathway Overview
The following diagram illustrates a common synthetic route for the target molecule.
Caption: A generalized synthetic pathway for the target imidazole.
Troubleshooting Decision Tree for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of a low-yield reaction.
Caption: A step-by-step workflow for troubleshooting low product yield.
Detailed Experimental Protocol (Baseline Method)
This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary optimization experiments.
Reaction: Cyclization of Ethyl 2-Cyano-2-(methylamino)acetate
-
Vessel Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add ethyl 2-cyano-2-(methylamino)acetate (10.0 g, 70.3 mmol) and anhydrous ethanol (100 mL).
-
Initiation: While stirring, add triethyl orthoformate (12.5 g, 84.4 mmol, 1.2 equiv) to the solution.
-
Heating & Reflux: Heat the reaction mixture to a gentle reflux (approx. 78-80°C) using an oil bath.
-
Monitoring: Monitor the reaction progress every hour using TLC (3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the complete consumption of the starting aminonitrile.
-
Workup - Solvent Removal: Once complete, allow the mixture to cool to room temperature. Remove the ethanol and excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a light-yellow solid or oil.
-
Purification: Purify the crude material by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product (CAS 61982-18-1) using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
References
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]
-
Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. Available from: [Link]
-
Organic Process Research & Development. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Available from: [Link]
-
Biocompare. This compound from Aladdin Scientific. Available from: [Link]
-
Russian Journal of Organic Chemistry. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available from: [Link]
-
Banerjee, J., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]
- Google Patents. CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
-
Medicinal Chemistry Research. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Springer. Available from: [Link]
-
Banerjee, J., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. Available from: [Link]
- Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
Sources
purification of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate by column chromatography
Welcome to the dedicated technical support guide for the purification of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this and structurally related polar heterocyclic compounds. Our guidance is rooted in fundamental chromatographic principles and validated through extensive field application.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving this compound, standard silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective stationary phase.[1] The polar nature of silica gel facilitates separation based on the polarity of the compounds in your crude mixture.[1] However, the basicity of the amino group on the imidazole ring can lead to strong, undesirable interactions with the acidic silanol groups on the silica surface, causing significant peak tailing.
If tailing is a persistent issue, consider these alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel to minimize tailing.[2] This is often achieved by pre-treating the silica or adding a basic modifier to the mobile phase.
-
Alumina (Neutral or Basic): For compounds that are particularly sensitive to the acidity of silica, neutral or basic alumina can be a suitable alternative stationary phase.
-
Reverse-Phase Silica (C18): If the compound proves very difficult to elute from normal-phase silica even with highly polar mobile phases, reverse-phase chromatography is a powerful alternative.[2] In this case, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
Q2: How do I select an appropriate mobile phase (eluent) for my purification?
A2: Mobile phase selection is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.4 for optimal separation.
Given the polar nature of this compound, you will likely need a relatively polar solvent system. Here are common starting points for your TLC analysis:
-
Dichloromethane (DCM) / Methanol (MeOH): Start with a 98:2 (v/v) mixture and gradually increase the methanol percentage (e.g., 95:5, 90:10) to achieve the target Rf.
-
Ethyl Acetate (EtOAc) / Hexanes (or Heptanes): This is a less polar system. You will likely need a high percentage of ethyl acetate. If the compound remains at the baseline, this system may not be polar enough.
-
Adding a Basic Modifier: To mitigate peak tailing caused by the amino group, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. A common starting concentration is 0.1-1% (v/v). This will compete with your compound for binding to the acidic silanol sites on the silica.
Q3: What is the best way to load my crude sample onto the column?
A3: Proper sample loading is crucial for achieving a high-resolution separation. You have two primary options:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a solvent it is highly soluble in but is weaker than the mobile phase (e.g., dichloromethane). Inject the solution directly onto the top of the column bed. Caution: Using a solvent that is stronger than the mobile phase will cause band broadening and poor separation.[3]
-
Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (typically 1-2 times the weight of the crude material), and evaporate the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. Carefully apply this powder as an even layer on top of the column bed. This technique prevents issues with sample solubility in the mobile phase and often leads to sharper bands.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace your highly polar compound from the silica gel.[2]
-
Solution:
-
Confirm with TLC: Ensure your TLC analysis was predictive. If the compound has an Rf of 0 on the TLC plate, it will not move on the column.
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar component (e.g., methanol) in your eluent system. If you are running a gradient, ensure the final polarity is high enough. For extremely polar compounds, you may need to switch to a more aggressive solvent system, such as DCM/MeOH with a small percentage of ammonium hydroxide.[2]
-
Check for Decomposition: It is possible the compound degraded on the silica. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is not stable on silica.[2] In this case, switching to a different stationary phase like alumina or using reverse-phase chromatography is necessary.
-
Problem 2: The compound is eluting, but the peak is broad and tailing severely.
-
Possible Cause: Strong secondary interactions are occurring between the basic amino group of your compound and the acidic silanol groups on the silica surface.[3]
-
Solution:
-
Add a Basic Modifier: As mentioned in the FAQs, the most effective solution is to add a competitive base to your mobile phase. Start with 0.5% triethylamine (TEA) or ammonium hydroxide in your eluent. This will neutralize the active sites on the silica, leading to a much more symmetrical peak shape.
-
Increase Buffer Concentration (Reverse-Phase): If you are using reverse-phase HPLC, inadequate buffering can cause tailing for ionizable compounds. Ensure your buffer concentration is sufficient (typically >10 mM).[3]
-
Lower the Sample Load: Overloading the column can lead to peak fronting and tailing.[3] Try injecting a smaller quantity of your crude material.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase + Modifier) | Condition 3 (Reverse Phase) |
| Stationary Phase | Silica Gel (60 Å) | Silica Gel (60 Å) | C18-bonded Silica |
| Mobile Phase A | Hexanes or Dichloromethane (DCM) | DCM | Water + 0.1% Formic Acid (FA) |
| Mobile Phase B | Ethyl Acetate (EtOAc) or Methanol (MeOH) | MeOH + 0.5% Triethylamine (TEA) | Acetonitrile + 0.1% FA |
| Initial TLC Test | Start with 20% B in A | Start with 5% B in A | Start with 10% B in A |
| Gradient Profile | Step or linear gradient based on TLC | Step or linear gradient based on TLC | Linear gradient (e.g., 5-95% B) |
| Target Rf (TLC) | 0.2 - 0.4 | 0.2 - 0.4 | N/A (use scouting gradient) |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the logical workflow for developing a purification method and troubleshooting common issues.
Sources
Technical Support Center: Purification of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
Welcome to the technical support center for the synthesis and purification of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important imidazole intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and potential toxicological concerns in final drug products. This guide will address the common impurities encountered during its synthesis and provide detailed, field-proven methods for their removal.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. These can be broadly categorized into unreacted starting materials, reaction intermediates, side-products, and degradation products. The specific impurities will largely depend on the synthetic route employed. A common route involves the cyclization of intermediates derived from starting materials like ethyl 2-amino-2-cyanoacetate.
Potential Impurity Sources:
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of starting materials in your crude product.
-
Acyclic Intermediates: Failure of the imidazole ring to close will result in acyclic precursor impurities.
-
Positional Isomers: Under certain conditions, methylation can occur at different nitrogen atoms of the imidazole ring, leading to isomeric impurities that can be challenging to separate.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.
Below is a diagram illustrating the potential formation of these impurities.
Caption: Potential impurity pathways in the synthesis of this compound.
Troubleshooting and FAQs
This section is designed to address specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization
Q1: My recrystallization is not yielding pure product. What am I doing wrong?
A1: The success of recrystallization hinges on the choice of solvent. The ideal solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.
-
Expert Insight: For this compound, a mixed solvent system often provides the best results. A good starting point is a mixture of ethanol and water. The ethanol solubilizes the compound, and the water acts as an anti-solvent to induce crystallization upon cooling. Experiment with different ratios to find the optimal balance. A patent for a similar compound, 4-amino-5-imidazole formamide, suggests dissolving the crude product in hot water, followed by cooling to crystallize, and then washing with absolute ethanol. This indicates that water is a good solvent for the polar product at high temperatures and a poor one at low temperatures, while ethanol is good for washing away less polar impurities.
Q2: I am getting a low recovery from recrystallization. How can I improve it?
A2: Low recovery can be due to several factors:
-
Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Inappropriate solvent system: If your product has significant solubility in the mother liquor even at low temperatures, you will lose a substantial amount. Consider a different solvent or solvent mixture.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Recommended Action |
| Oily precipitate forms | Product is "oiling out" instead of crystallizing. | Reheat the solution to dissolve the oil, add more of the primary solvent, and cool slowly. Consider a different solvent system. |
| No crystals form | Solution is too dilute or supersaturation has not been achieved. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and cool again. |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | Consider a pre-treatment of the crude product with activated charcoal before recrystallization to remove colored impurities. |
Column Chromatography
Q3: What is the best stationary and mobile phase for purifying my compound by column chromatography?
A3: For aminoimidazole derivatives, silica gel is a commonly used stationary phase due to its polarity.[1] The choice of the mobile phase is critical and should be determined by thin-layer chromatography (TLC) beforehand.
-
Expert Insight: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol. Given the polar nature of your compound (amino and ester functionalities), you will likely need a relatively polar eluent system. Start with a gradient of ethyl acetate in hexane and gradually increase the polarity. For highly polar impurities, adding a small amount of methanol to the ethyl acetate may be necessary.
Q4: My compound is streaking on the TLC plate and the column. What can I do?
A4: Streaking is often caused by the interaction of the basic amino group with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier to your mobile phase.
-
Expert Insight: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation. Always perform a preliminary TLC with the modified eluent to confirm improved separation before running the column.
Column Chromatography Protocol:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your target compound an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Start eluting with the mobile phase, beginning with a lower polarity and gradually increasing it (gradient elution) if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical workflow for purification by column chromatography.
Acid-Base Extraction
Q5: How can I use acid-base extraction to purify my product?
A5: Acid-base extraction is a powerful technique for separating basic compounds like your target molecule from neutral or acidic impurities. The principle relies on the differential solubility of the ionized and neutral forms of the compound in aqueous and organic layers. For a similar compound, simple acid-base treatment has been shown to yield a product with 99.5% HPLC purity.[2]
Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino group of your target compound will be protonated, forming a water-soluble salt that will move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the two layers. Keep the aqueous layer containing your protonated product.
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). Your product will be deprotonated and precipitate out of the aqueous solution, or you can extract it back into an organic solvent.
-
Extraction and Drying: Extract the neutral product with fresh organic solvent. Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Q6: What are the common pitfalls of acid-base extraction for this compound?
A6:
-
Ester Hydrolysis: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Therefore, it is crucial to perform the extraction at low temperatures and as quickly as possible.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can help identify any remaining impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product.
By understanding the potential impurities and applying the appropriate purification techniques with a clear rationale, you can consistently obtain high-purity this compound for your research and development needs.
References
- Cook, A. H., et al. (1948). Journal of the Chemical Society, 2031.
-
Li, K. Y., et al. (2014). A novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1036. Available at: [Link]
- Google Patents (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
Sources
Technical Support Center: Synthesis of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to optimize your reaction outcomes and ensure the purity of your target molecule.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence involving the formation of a key enamine intermediate followed by cyclization. A common and efficient route starts from readily available starting materials like ethyl cyanoacetate and methylamine. The general approach involves the formation of ethyl 2-cyano-3-methylaminoacrylate, which is then subjected to cyclization with a suitable C1 source, such as a formamide derivative or triethyl orthoformate, to construct the imidazole ring.
While seemingly straightforward, this synthesis is often complicated by the formation of several side products, leading to challenges in purification and reduced yields. This guide will address these common issues in a question-and-answer format, providing both diagnostic advice and preventative measures.
Troubleshooting Guides & FAQs
Issue 1: Presence of an Isomeric Impurity
Q1: My final product shows two distinct spots on TLC and two sets of peaks in the NMR that I suspect are isomers. What is the likely isomeric impurity and how is it formed?
A: The most common isomeric impurity encountered in this synthesis is ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate . Its formation is a classic example of a phenomenon known as the Dimroth rearrangement .[1][2]
Mechanism of Isomer Formation (The Dimroth Rearrangement):
The Dimroth rearrangement is a common isomerization process in heterocyclic chemistry involving the translocation of endocyclic and exocyclic heteroatoms.[1][3] In the context of your synthesis, the initially formed 4-aminoimidazole can undergo a base- or acid-catalyzed ring-opening to an intermediate, which can then re-close to form the more thermodynamically stable 5-aminoimidazole isomer.
Caption: The Dimroth rearrangement leading to the isomeric impurity.
Troubleshooting & Prevention:
-
Control Reaction Temperature: Higher temperatures can promote the Dimroth rearrangement. It is advisable to run the cyclization step at the lowest effective temperature.
-
Optimize pH: The rate of the rearrangement is often pH-dependent.[4] Careful control of the reaction's pH, avoiding strongly acidic or basic conditions if possible, can help minimize the formation of the 5-amino isomer.
-
Reaction Time: Prolonged reaction times can increase the extent of isomerization. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Purification Strategy:
Separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel using a gradient elution system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often effective.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may be employed.
Spectroscopic Differentiation:
The two isomers can be distinguished by careful analysis of their NMR spectra. The chemical shift of the imidazole ring proton (C2-H) and the protons of the ethyl ester group will be slightly different for each isomer. It is recommended to acquire reference spectra for both the desired product and the potential isomeric impurity if possible.
| Compound | CAS Number | Key ¹H NMR Signals (Anticipated) |
| This compound | 61982-18-1 | Distinct singlet for C2-H, characteristic quartet and triplet for ethyl ester, singlet for N-methyl, and a broad singlet for the amino group. |
| Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate | 54147-04-5 | Similar pattern to the 4-amino isomer, but with slight differences in chemical shifts for all protons. |
Issue 2: Incomplete Cyclization and Starting Material Contamination
Q2: My reaction seems to stall, and I have a significant amount of unreacted enamine (ethyl 2-cyano-3-methylaminoacrylate) in my crude product. What are the possible causes?
A: Incomplete cyclization is a common issue that can be attributed to several factors related to the reagents and reaction conditions.
-
Inefficient C1 Source/Activating Agent: The choice and reactivity of your C1 source (e.g., formamide, triethyl orthoformate) and any activating agents (e.g., acetic anhydride, POCl₃) are critical. If the formylating or cyclizing agent is not reactive enough under the chosen conditions, the reaction may not proceed to completion.
-
Suboptimal Temperature: The cyclization step often requires heating. If the temperature is too low, the activation energy for the cyclization may not be overcome. Conversely, excessively high temperatures can lead to decomposition.
-
Presence of Water: Many of the reagents used in this synthesis are sensitive to moisture. The presence of water can hydrolyze activating agents and intermediates, preventing efficient cyclization.
Troubleshooting & Optimization:
-
Choice of Cyclizing Agent: If using triethyl orthoformate, the addition of a catalytic amount of a protic or Lewis acid can enhance its reactivity. When using formamide, higher temperatures are often required.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Stepwise Approach: Consider a stepwise approach where the enamine is first N-formylated, and the resulting intermediate is then isolated and cyclized in a separate step. This can sometimes provide better control and higher yields.
Caption: Factors influencing the success of the cyclization step.
Issue 3: Formation of Amide or Carboxylic Acid Byproducts
Q3: I am observing byproducts that appear to be more polar than my desired product and have different IR and NMR signals, suggesting the loss of the nitrile or ester group. What are these impurities?
A: The presence of highly polar side products often points to the hydrolysis of the nitrile or ester functionalities present in the starting materials or intermediates.[1][5]
-
Nitrile Hydrolysis: The cyano group of the enamine starting material can undergo hydrolysis under either acidic or basic conditions to form an amide or a carboxylic acid.[4][6] This is particularly problematic if the reaction conditions involve prolonged heating in the presence of water.
-
Ester Hydrolysis: The ethyl ester group is also susceptible to hydrolysis, especially under basic conditions (saponification), to yield the corresponding carboxylic acid.
Troubleshooting & Prevention:
-
Anhydrous Conditions: As with incomplete cyclization, maintaining strictly anhydrous conditions is the most effective way to prevent hydrolysis.
-
Control of pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a base is required, consider using a non-nucleophilic organic base.
-
Work-up Procedure: During the reaction work-up, be mindful of the pH of aqueous washes. A neutral or slightly acidic wash is generally preferred to avoid saponification of the ester.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-cyano-3-methylaminoacrylate
-
To a solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylamine (as a solution in a solvent like ethanol or THF) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 2-cyano-3-methylaminoacrylate, which can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude ethyl 2-cyano-3-methylaminoacrylate in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Add an excess of a formylating/cyclizing agent (e.g., 2-3 equivalents of triethyl orthoformate and a catalytic amount of acetic anhydride).
-
Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- Dimroth, O. Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie1909, 364 (2), 183–226.
- Taylor, E. C.; Sowinski, F. Pteridines. 35. A new and unequivocal synthesis of 6-amino-1,2-dihydro-1-methyl-2-oxopyrimidine-5-carboxaldehyde, a key intermediate in the synthesis of the nucleoside antibiotic, toyocamycin. J. Org. Chem.1975, 40 (16), 2321–2329.
- Yahyazadeh, A.; Haghi, M. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry2007, 19 (7), 4963-4968.
- Alves, M. J.; Booth, B. L.; Proenca, M. F. J. R. P. Chemistry of imidazoles. Part 20. Synthesis of 5-amino-1-arylimidazoles and their conversion into purines. J. Chem. Soc., Perkin Trans. 11990, 1705–1710.
-
Lumen Learning. Hydrolysis of Nitriles. In Organic Chemistry II. [Link]
- Asquith, C. R. M.; Laitinen, T.; Kokkola, T.; Matilainen, J.; Poso, A.; Lehtonen, M. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. Eur. J. Med. Chem.2025, 289, 117399.
-
PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds2021, 57, 637–661.
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
OpenStax. 20.7 Chemistry of Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Improving Regioselectivity of Reactions with Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with controlling regioselectivity in reactions involving this versatile imidazole derivative.
Introduction
This compound is a highly functionalized imidazole core, presenting multiple reactive sites. The presence of an amino group, an ester, and two distinct ring carbons (C2 and C5) makes it a valuable building block in medicinal chemistry. However, this multiplicity of reactive sites often leads to challenges in achieving desired regioselectivity during electrophilic substitution, acylation, and halogenation reactions. This guide will help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in reactions with this compound?
A1: The regioselectivity is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][2]
-
Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The amino group at C4 is a strong electron-donating group, which activates the imidazole ring towards electrophilic attack. The C5 position is generally electron-rich and susceptible to electrophilic attack.[2] The ester group at C5 is an electron-withdrawing group, which can influence the reactivity of the adjacent positions. The N1-methyl group also influences the electronic distribution within the ring.
-
Steric Hindrance: The size of the substituents on the imidazole ring and the incoming electrophile play a crucial role.[1][2] Bulky reagents will preferentially attack the less sterically hindered positions.
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and base can dramatically influence the regiochemical outcome.[1][2][3] For instance, polar protic solvents might stabilize charged intermediates differently than aprotic solvents, thereby altering the reaction pathway.[3]
Q2: I am observing a mixture of N-acylated and C-acylated products. How can I favor one over the other?
A2: Controlling acylation regioselectivity on aminoimidazoles requires careful selection of reaction conditions to exploit the different reactivities of the amino group and the imidazole ring.
-
To favor N-acylation (on the 4-amino group), you can often use milder acylating agents and non-acidic conditions. Running the reaction at lower temperatures can also increase selectivity.
-
To favor C-acylation on the imidazole ring (typically at the C2 position, which is the most electron-deficient carbon), you might explore Friedel-Crafts type conditions.[4] However, the electron-rich nature of the ring due to the amino group can complicate this. Alternatively, directed metalation strategies can be employed to selectively functionalize the C2 position.
Q3: My halogenation reaction is non-selective, leading to a mixture of mono- and di-halogenated products at various positions. What strategies can I use to improve this?
A3: Achieving regioselective halogenation on an activated ring system like this imidazole derivative requires fine-tuning of the halogenating agent and reaction conditions.
-
Choice of Halogenating Agent: Use less reactive halogenating agents. For bromination, N-bromosuccinimide (NBS) is often milder and more selective than elemental bromine.[5] For chlorination, N-chlorosuccinimide (NCS) can be used.
-
Solvent Effects: The solvent can significantly influence the reactivity of the halogenating agent. Less polar solvents can sometimes lead to higher selectivity.
-
Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C or -78 °C) can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product.
-
Directing Groups: While the inherent directing effects of the amino and ester groups are present, you can consider protecting the amino group to modulate its directing effect and potentially steer the halogenation to a different position.[6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)
| Symptom | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Mixture of C2 and C5 substituted products | The activating effect of the amino group directs electrophiles to both the C2 and C5 positions. The reaction conditions may be too harsh, leading to a loss of selectivity. | 1. Lower the reaction temperature: This will favor the formation of the kinetically preferred product. 2. Use a milder electrophile: For example, use a nitrating agent like acetyl nitrate instead of a mixture of nitric and sulfuric acid. 3. Change the solvent: Experiment with solvents of varying polarity. A less polar solvent may reduce the reactivity of the electrophile.[3] 4. Protect the amino group: Temporarily converting the amino group to an amide will reduce its activating effect and may alter the regiochemical outcome. |
| Reaction is too fast and uncontrollable | The imidazole ring is highly activated by the 4-amino group. | 1. Dilute the reaction mixture: This will lower the concentration of reactants and slow down the reaction. 2. Add the electrophile slowly and at a low temperature: This allows for better control over the reaction exotherm. |
Problem 2: Formation of Multiple Alkylation Products
| Symptom | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Alkylation occurs on both the 4-amino group and the imidazole ring | Both the amino group and the imidazole ring are nucleophilic. | 1. Protect the amino group: Acylation of the amino group to form an amide is a common strategy to prevent N-alkylation. The amide can be hydrolyzed after the ring alkylation step. 2. Choose a suitable base: A bulky, non-nucleophilic base may selectively deprotonate one site over another. 3. Vary the alkylating agent: A bulkier alkylating agent may show greater selectivity for the less sterically hindered site.[1] |
| Mixture of N1 and N3 alkylated isomers (if the N1-methyl group were absent) | The two nitrogen atoms in the imidazole ring have similar nucleophilicity, especially when deprotonated.[7] | 1. Steric Control: A bulky substituent on the imidazole ring can direct alkylation to the less hindered nitrogen.[2] 2. Electronic Control: An electron-withdrawing group at the C4(5) position can deactivate the adjacent N3 nitrogen, favoring alkylation at the N1 position.[2] |
Experimental Protocols
Protocol 1: Regioselective Monobromination at the C2 Position
This protocol aims to selectively introduce a bromine atom at the C2 position, leveraging kinetic control at low temperatures.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.05 equivalents) in anhydrous THF.
-
Slowly add the NBS solution to the cooled imidazole solution dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Separation and Identification of Regioisomers
When a mixture of isomers is unavoidable, effective separation and characterization are crucial.
Separation:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.[8][9]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and methanol or acetonitrile is typically effective.[10] Methodical screening of the mobile phase composition and gradient is necessary for optimal separation.[8]
-
-
Column Chromatography: Careful selection of the eluent system is key. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often resolve isomers.
Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing regioisomers.[8] The chemical shifts and coupling constants of the imidazole ring protons and carbons are highly sensitive to the substitution pattern. 2D NMR techniques like NOESY can provide through-space correlations that help to definitively assign the structure.
-
Mass Spectrometry (MS): While MS will show the same mass for isomers, fragmentation patterns can sometimes differ, providing clues to the structure.[8]
Visualization of Key Concepts
Factors Influencing Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- Technical Support Center: Regioselectivity in Imidazole Synthesis - Benchchem.
- Technical Support Center: Separation of Imidazole Regioisomers - Benchchem.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem.
- THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.
- HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles - Nanotechnology Perceptions.
- Imidazole quantification by LC determination - 2019 - Wiley Analytical Science.
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Stability and Degradation of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate in Solution
Welcome to the technical support center for ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we will explore the stability of this compound, its potential degradation pathways, and offer practical solutions to common experimental challenges.
Introduction
This compound is a substituted imidazole derivative with potential applications in pharmaceutical and chemical research. Understanding its stability in solution is critical for developing robust formulations, ensuring accurate experimental results, and meeting regulatory requirements. This document provides a comprehensive overview of the factors influencing its stability and guidance on how to conduct and troubleshoot related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure, which includes an ethyl ester, an amino group, and an imidazole ring, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 4-amino-1-methyl-1H-imidazole-5-carboxylic acid and ethanol.[2]
-
Oxidation: The electron-rich imidazole ring and the amino group are potential sites for oxidation, especially in the presence of oxidizing agents or under atmospheric oxygen over time.[1][3]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to complex degradation pathways upon exposure to UV or visible light.[1][4]
Q2: What are the expected degradation products?
A2: The primary degradation product from hydrolysis is 4-amino-1-methyl-1H-imidazole-5-carboxylic acid. Oxidative and photodegradation can lead to a variety of products, including hydroxylated species, ring-opened products, and dimers. Identification of these products typically requires advanced analytical techniques such as LC-MS and NMR.[1]
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: To minimize degradation, it is recommended to:
-
Control pH: Prepare solutions in a buffer system that maintains a pH where the compound is most stable, likely in the slightly acidic to neutral range to minimize base-catalyzed hydrolysis of the ester.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[5][6]
-
Use Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
Refrigerate or Freeze: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down all potential degradation reactions.
Troubleshooting Guide: Stability Studies and HPLC Analysis
This section provides practical troubleshooting advice for common issues encountered during the stability assessment of this compound using High-Performance Liquid Chromatography (HPLC).
Common HPLC Analysis Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Interactions: The basic nature of the imidazole ring and the primary amine can lead to interactions with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[7][8][9] | - Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 to protonate the silanol groups and reduce their interaction with the protonated analyte.[10][11] - Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups.[8] - Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to mask the silanol groups. However, this may not be necessary with high-purity columns.[11] |
| Poor Peak Shape (Broadening or Splitting) | Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Shifting Retention Times | Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or inadequate buffering. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prepare Fresh Mobile Phase Daily: Ensure consistent mobile phase composition. - Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Ghost Peaks | Contamination: Contamination in the sample, solvent, or HPLC system. Carryover: Residual sample from a previous injection. | - Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase. - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover. - Run Blank Injections: Inject a blank solvent to identify the source of the ghost peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep a sample at room temperature and another at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep a sample at room temperature and another at 60 °C for 24 hours. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solution of the compound in a suitable solvent in an oven at 60 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][12][13] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, dilute appropriately, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a reversed-phase HPLC method capable of separating the intact this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically around its λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the method's specificity and stability-indicating capability.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Forced Degradation Experimental Workflow
The following diagram outlines the workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
While specific degradation data for this compound is not extensively published, a thorough understanding of its chemical functionalities allows for a predictive assessment of its stability. The primary concerns for this molecule in solution are hydrolysis of the ethyl ester, oxidation of the aminoimidazole core, and photodegradation. By implementing the protocols and troubleshooting guidance provided in this document, researchers can effectively design and execute stability studies, develop robust analytical methods, and ensure the integrity of their experimental outcomes.
References
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com.
- Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 524-527.
- Element Lab Solutions. Peak Tailing in HPLC. Element.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4933.
- Williams, H., et al. (2011). Predicting the photostability characteristics of active pharmaceutical ingredients using electron paramagnetic resonance spectroscopy. Pharmaceutical Development and Technology, 16(4), 342-349.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- International Journal of Generic Drugs. (n.d.). Photostability.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
- Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (2021).
- A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 88-93.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of the Indian Chemical Society, 99(10), 100701.
- Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). International Journal of Molecular Sciences, 23(21), 13426.
- Santa Cruz Biotechnology, Inc. (n.d.).
- ChemicalBook. (2025, July 24). Ethyl 4-(1-hydroxy-1-methylethyl)
- CymitQuimica. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Moldb. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Alchem Pharmtech. (n.d.).
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Pharmaceutics, 15(5), 1348.
- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (2009).
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2021). Molecules, 26(21), 6432.
- Directly Oxidized Chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H -Imidazole by Acidic Potassium Permanganate and Its Analytical Application for Determination of Albumin. (2011). Journal of Fluorescence, 21(6), 2167-2174.
- Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. (2015). Tetrahedron Letters, 56(23), 3449-3452.
- Photosensitized oxidation of 13C,15N-labeled imidazole derivatives. (2002). Journal of the American Chemical Society, 124(34), 10104-10113.
- Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117, 5-amino-1H-imidazole-4-carboxylic acid.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Directly oxidized chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H -imidazole by acidic potassium permanganate and its analytical application for determination of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
- 9. support.waters.com [support.waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. iagim.org [iagim.org]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Welcome to the Technical Support Center for the scale-up synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a robust, scalable, and efficient synthesis of this key imidazole intermediate.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. A common and effective synthetic route involves the cyclization of ethyl 2-amino-2-cyanoacetate with an N-methylformimidate equivalent. While this approach is efficient on a laboratory scale, scaling up production presents a unique set of challenges that require careful consideration of reaction conditions, impurity profiles, and purification strategies. This guide will walk you through these challenges and provide practical, field-proven solutions.
Synthetic Pathway Overview
A prevalent method for the synthesis of this compound involves a two-step process. The first step is the preparation of the key precursor, ethyl 2-amino-2-cyanoacetate, followed by the cyclization reaction with an appropriate N-methylformimidate.
Caption: Overview of the two-stage synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Part 1: Precursor Synthesis - Ethyl 2-amino-2-cyanoacetate
Question 1: We are experiencing low yields and inconsistent results in the nitrosation of ethyl cyanoacetate. What are the critical parameters to control?
Answer: Low and variable yields in the nitrosation step are often due to suboptimal temperature control and inefficient mixing. The reaction of ethyl cyanoacetate with a nitrite source (e.g., sodium nitrite) in the presence of an acid (e.g., acetic acid) is exothermic.
-
Causality: Poor heat dissipation on a larger scale can lead to localized temperature increases, promoting the decomposition of nitrous acid and the formation of side products. Inadequate mixing can result in localized high concentrations of reactants, also leading to undesired side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature range, typically between 0-5 °C, throughout the addition of the acid. Utilize a reliable cooling system and monitor the internal temperature closely.
-
Controlled Addition: Add the acid slowly and subsurface to ensure it reacts with the nitrite before decomposition.
-
Efficient Agitation: Employ an overhead stirrer with appropriate impeller design to ensure good mixing and prevent the settling of solids.
-
pH Monitoring: While not always necessary, monitoring the pH can provide an indication of the reaction's progress and help maintain optimal conditions.
-
Question 2: During the catalytic hydrogenation of ethyl 2-hydroxyimino-2-cyanoacetate, we observe catalyst deactivation and incomplete conversion. How can we improve this step?
Answer: Catalyst deactivation and incomplete hydrogenation are common challenges when scaling up this reduction. The choice of catalyst, solvent, and reaction conditions are paramount for a successful and efficient conversion.
-
Causality: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Incomplete conversion can result from insufficient hydrogen pressure, poor mass transfer of hydrogen to the catalyst surface, or catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst Selection and Loading: Use a high-quality 5-10% Pd/C catalyst. The catalyst loading may need to be optimized for the larger scale, typically ranging from 1-5 mol%.
-
Solvent Purity: Ensure the use of high-purity solvents (e.g., ethanol, methanol) that are free from potential catalyst poisons like sulfur or halogenated compounds.
-
Hydrogen Pressure and Agitation: Increase the hydrogen pressure (typically 50-100 psi) to improve the rate of reaction. Vigorous agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material before filtration.
-
Catalyst Filtration: On a larger scale, the filtration of the pyrophoric Pd/C catalyst must be handled with care. Ensure the catalyst is fully wetted with solvent during filtration to prevent ignition upon exposure to air. Using a filter aid like Celite® can improve filtration efficiency.
-
| Parameter | Laboratory Scale (Typical) | Scale-Up Recommendation |
| Nitrosation Temperature | 0-5 °C (ice bath) | 0-5 °C (jacketed reactor with chiller) |
| Hydrogenation Pressure | 1 atm (balloon) | 50-100 psi (Parr shaker or autoclave) |
| Catalyst Loading (Pd/C) | 5-10 mol% | 1-5 mol% (optimize for efficiency) |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
Caption: Comparison of typical laboratory and recommended scale-up parameters for precursor synthesis.
Part 2: Cyclization and Product Purification
Question 3: The cyclization reaction between ethyl 2-amino-2-cyanoacetate and our N-methylformimidate equivalent is sluggish and gives a complex mixture of byproducts. How can we optimize this crucial step?
Answer: The cyclization to form the imidazole ring is the heart of this synthesis, and its success on a large scale depends on the choice of the formimidate equivalent, solvent, and reaction temperature.
-
Causality: A common byproduct in imidazole synthesis is the corresponding oxazole, formed from the reaction of the dicarbonyl compound with the ammonia source.[1] In this case, self-condensation of ethyl 2-amino-2-cyanoacetate or reaction with impurities can lead to a range of byproducts. The reactivity of the N-methylformimidate is also critical.
-
Troubleshooting Steps:
-
N-methylformimidate Source: The choice of the N-methylformimidate equivalent is crucial. While various reagents can be used, using a pre-formed and purified N-methylformimidate often gives cleaner reactions than in-situ generation on a large scale.
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction. However, their removal on a large scale can be challenging. Consider using a higher boiling alcohol like n-butanol, which can serve as both solvent and facilitate the removal of ammonia byproduct.
-
Temperature Control: The reaction temperature needs to be carefully optimized. A temperature range of 80-120 °C is often a good starting point. Monitor the reaction by HPLC to determine the optimal temperature and time for maximum conversion and minimal byproduct formation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the N-methylformimidate may be beneficial to drive the reaction to completion.
-
Caption: Troubleshooting decision tree for the cyclization step.
Question 4: We are struggling with the purification of the final product on a large scale. Column chromatography is not a viable option. What are the recommended purification strategies?
Answer: Purification is a critical step for obtaining high-purity this compound, and large-scale purification requires moving away from chromatographic methods. Crystallization and acid-base extraction are the most effective techniques.
-
Causality: The crude product may contain unreacted starting materials, byproducts from the cyclization reaction, and residual solvent. The polar nature of the aminoimidazole can make direct crystallization challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction: A highly effective method for purifying amino-containing compounds is an acid-base workup.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the purified product.
-
Extract the product back into an organic solvent.
-
-
Crystallization: After the acid-base wash, the product can be further purified by crystallization.
-
Solvent Screening: Perform a solvent screen to identify a suitable solvent system for crystallization. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., heptane, water) is often effective.
-
Controlled Cooling: Cool the solution slowly to promote the formation of large, pure crystals. Seeding with a small amount of pure product can aid in crystallization.
-
Isolation and Drying: Isolate the crystals by filtration and wash with a cold solvent. Dry the product under vacuum at a moderate temperature to remove residual solvents.
-
-
Question 5: What are some of the common impurities we should be looking for in our final product, and how can we control them?
Answer: Identifying and controlling impurities is essential for meeting regulatory requirements. Based on the synthesis of similar imidazole derivatives, several process-related impurities can be anticipated.[1]
| Impurity Type | Potential Structure/Name | Origin | Control Strategy |
| Starting Material | Ethyl 2-amino-2-cyanoacetate | Incomplete reaction | Optimize reaction time and temperature; use a slight excess of the formimidate. |
| Side Product | Ethyl 4-hydroxy-1-methyl-1H-imidazole-5-carboxylate | Hydrolysis of the amino group | Control water content in the reaction; perform the reaction under an inert atmosphere. |
| Isomeric Impurity | Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate | Potential rearrangement | Typically not a major issue in this specific synthesis, but should be monitored by HPLC. |
| Process-Related | N,N-Dimethylformamide (if used as solvent) | Residual solvent | Efficient drying of the final product under vacuum. |
Caption: Common impurities and control strategies in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Several safety aspects need to be addressed:
-
Catalytic Hydrogenation: The use of hydrogen gas under pressure requires a properly rated reactor and adherence to standard operating procedures for handling flammable gases. The Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration.
-
Exothermic Reactions: The nitrosation step is exothermic and requires a robust cooling system to prevent runaway reactions.
-
Solvent Handling: Large volumes of flammable organic solvents are used. Ensure proper grounding and bonding of equipment to prevent static discharge, and work in a well-ventilated area with appropriate personal protective equipment (PPE).
Q2: What analytical techniques are recommended for in-process control and final product analysis?
A2:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress, checking for the consumption of starting materials, and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Final Product Analysis:
-
HPLC: To determine purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvent Analysis (by Gas Chromatography - GC): To quantify any remaining solvents from the synthesis and purification process.
-
Q3: Can microwave-assisted synthesis be a viable option for scaling up this reaction?
A3: While microwave-assisted synthesis can significantly accelerate reaction times and improve yields on a laboratory scale, its scalability for large-scale production can be challenging due to limitations in reactor size and the penetration depth of microwaves.[2] For multi-kilogram production, traditional jacketed reactors with efficient heating and cooling systems are generally more practical and scalable.
Experimental Protocols
Protocol 1: Scale-Up Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1 kg) in ethyl acetate (10 L).
-
Acidic Extraction: Transfer the solution to a suitable reactor and add 1M hydrochloric acid (5 L). Stir vigorously for 30 minutes.
-
Phase Separation: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer containing the product hydrochloride salt into a clean reactor.
-
Back Extraction (Optional): Extract the organic layer again with 1M hydrochloric acid (2 L) to ensure complete recovery of the product. Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers to 10-15 °C. Slowly add a 20% aqueous solution of sodium hydroxide with efficient stirring, monitoring the pH. Adjust the pH to 8-9 to precipitate the free base.
-
Product Extraction: Add ethyl acetate (10 L) to the neutralized mixture and stir for 30 minutes.
-
Final Phase Separation: Separate the organic layer. Wash the organic layer with brine (2 L), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 2: Crystallization of this compound
-
Dissolution: Dissolve the purified product (1 kg) from the acid-base extraction in hot isopropanol (3 L) at 60-70 °C.
-
Hot Filtration (Optional): If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Controlled Cooling: Slowly cool the solution to room temperature over 2-3 hours. Then, cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Isolation: Filter the crystalline solid and wash the filter cake with cold isopropanol (0.5 L).
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
-
Veeprho. Imidazole Impurities and Related Compound. [Link]
-
Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 485. [Link]
-
Pharmaffiliates. Imidazole-impurities. [Link]
- Das, T. C., et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98.
-
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
-
ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
- Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
PubMed. Crystallization and preliminary crystallographic investigations of avian 5-aminoimidazole-4-carboxamide ribonucleotide transformylase-inosine monophosphate cyclohydrolase expressed in Escherichia coli. [Link]
-
Organic Syntheses. Imidazole. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Imidazole Ring Formation
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during imidazole ring formation. Imidazole scaffolds are pivotal in medicinal chemistry, and achieving high-yield, reproducible syntheses is critical for advancing research and development.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Part 1: General Troubleshooting Framework
Low reaction yield is a multifaceted problem that requires a systematic approach to diagnose. Before delving into specific reaction types, it's crucial to assess the entire experimental workflow. The following flowchart outlines a logical progression for identifying the root cause of poor yield.
Caption: A systematic workflow for troubleshooting low yields.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during imidazole synthesis, providing causal explanations and actionable solutions.
Q1: My Debus-Radziszewski synthesis is giving a very low yield. What are the most common culprits?
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a workhorse for imidazole synthesis but is notoriously sensitive to reaction conditions.[2][3] Low yields are a frequent complaint.[4]
Common Causes & Solutions:
-
Side Reactions: The most common side reaction is the formation of oxazole byproducts.[4][5] This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate can form.
-
Causality: The key intermediate for imidazole formation is a diimine, formed from the reaction of the dicarbonyl with two equivalents of ammonia.[3] If the ammonia concentration is too low, the competing oxazole pathway can dominate.
-
Solution: Use a significant molar excess of the ammonia source (e.g., ammonium acetate).[4][5] This shifts the equilibrium towards the diimine intermediate, kinetically favoring the desired imidazole pathway. Maintaining alkaline conditions can also suppress oxazole formation.[5]
-
-
Sub-optimal Stoichiometry: The molar ratio of the reactants is critical.[4]
-
Causality: An imbalance in reactants can lead to the accumulation of intermediates and the promotion of side reactions.
-
Solution: Systematically screen the stoichiometry. While an excess of ammonia is common, the optimal ratio of dicarbonyl to aldehyde should also be confirmed, typically starting from equimolar amounts.
-
-
Harsh Reaction Conditions: Traditional methods often use high temperatures for long durations, which can degrade sensitive starting materials or the final product.[4]
-
Causality: Imidazole rings, while aromatic, can be susceptible to degradation under prolonged thermal stress, especially if functional groups are sensitive.
-
Solution: Find the optimal temperature balance. The reaction may require initial gentle heating to proceed, but excessive heat can be detrimental.[5] Consider alternative energy sources like microwave irradiation, which can accelerate the reaction and often leads to higher yields in shorter times.[2][6]
-
-
Poor Reactant Solubility: If your starting materials are not fully dissolved, the reaction becomes heterogeneous and the rate will be severely limited.[7]
-
Causality: Multicomponent reactions require all reactants to be in the same phase to interact effectively. Poor solubility of any component creates a bottleneck.
-
Solution: Choose a solvent that effectively dissolves all reactants. Polar protic solvents like ethanol are common, but polar aprotic solvents (DMF, DMSO) or even green solvents like glycerol have proven effective for certain substrates.[7][8]
-
Q2: I see multiple products on my TLC plate besides the starting materials. How do I identify and minimize these byproducts?
The presence of multiple byproducts points towards issues with reaction selectivity.
Identification and Minimization Strategies:
-
Identify the Byproducts: Before you can minimize them, you must know what they are. Isolate the major byproducts by preparative TLC or column chromatography and characterize them (e.g., by LC-MS or NMR). As mentioned in Q1, oxazoles are a common byproduct in Debus-Radziszewski type syntheses.[5]
-
Adjust Temperature: Many side reactions have different activation energies than the desired reaction.
-
Causality: A lower temperature may slow the side reaction more than the main reaction, improving selectivity. Conversely, sometimes a higher temperature is needed to favor the desired product's formation over a kinetically trapped byproduct.
-
Solution: Run a temperature screening experiment (e.g., room temperature, 50°C, 80°C, 100°C) and analyze the product distribution at each point. For the synthesis of 4(5)-(3-pyridyl)imidazole, an optimal temperature of 160°C was identified.[4]
-
-
Employ a Catalyst: A catalyst can selectively lower the activation energy for the desired pathway.
-
Causality: Catalysts can stabilize key transition states, guiding the reaction toward the imidazole product and away from side reactions.
-
Solution: A wide range of catalysts can be effective, from simple acids like lactic acid to more complex systems like silicotungstic acid or DABCO.[2] The choice is often substrate-dependent and requires empirical screening.
-
Q3: My reaction seems to stall and never goes to completion, even after a long time. What should I check?
An incomplete reaction suggests a problem with reactivity, not necessarily selectivity.
Troubleshooting Steps:
-
Verify Reagent Purity and Stability: This is the most critical and often overlooked factor.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids, and dicarbonyls can undergo self-condensation or polymerization. Impurities in any starting material can act as reaction inhibitors.[5]
-
Solution: Use freshly opened or purified reagents. Check the purity of your starting materials by NMR or GC before starting the reaction. If an aldehyde has been stored for a long time, it's best to distill it.
-
-
Check Catalyst Activity: If you are using a catalyst, it may be inactive.
-
Causality: Solid catalysts can have their active sites blocked, and acid/base catalysts can be neutralized by impurities.
-
Solution: Use a fresh batch of catalyst. If using a solid-supported catalyst, ensure it has been properly activated and stored according to the manufacturer's instructions.
-
-
Re-evaluate Solvent Choice: The solvent plays a key role in solvating intermediates and transition states.[7]
-
Causality: A solvent that cannot properly solvate a charged intermediate or transition state can stall the reaction. For instance, poor yields in some hydroxylic solvents can be due to the lower solubility of starting materials and excessive solvation of the ammonium source, reducing its reactivity.[8]
-
Solution: If using a nonpolar solvent, try a polar aprotic (e.g., DMF) or polar protic (e.g., ethanol) solvent, and vice versa.
-
Q4: My crude yield looks good, but I lose most of my product during work-up and purification. How can I improve my recovery?
Product loss during isolation is a common and frustrating problem, especially with polar imidazole derivatives.[5][9]
Improving Recovery:
-
Optimize Aqueous Work-up: Imidazoles are amphoteric, meaning they can act as both an acid and a base.[10][11] This property can be exploited for purification but can also lead to product loss if not handled correctly.
-
Causality: The imidazole ring can be protonated by acid (pKa of conjugate acid is ~7) or deprotonated by a strong base (pKa is ~14.5).[10] Protonation makes the molecule highly water-soluble.
-
Solution: During an acid wash to remove basic impurities, your imidazole product may be protonated and move into the aqueous layer. To recover it, you must basify the aqueous layer to neutral pH or slightly basic (e.g., with NaHCO₃ or dilute NaOH) and back-extract with an organic solvent like dichloromethane or ethyl acetate.[9] Always check the pH of the aqueous layer before discarding it.
-
-
Rethink Your Chromatography: Many imidazoles are quite polar and can stick irreversibly to standard silica gel.
-
Causality: The slightly acidic nature of silica gel can strongly interact with the basic nitrogen atoms of the imidazole ring, leading to poor recovery and significant tailing of peaks.
-
Solution:
-
Use Neutral Alumina: For basic compounds, neutral alumina is often a better choice for the stationary phase.[12]
-
Modify the Mobile Phase: If you must use silica, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to your eluent. This will compete for the active sites on the silica and improve the elution of your product.[12]
-
Consider Reversed-Phase: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide better separation and recovery.
-
-
-
Address "Oiling Out" in Recrystallization: This occurs when a compound comes out of the solution as a liquid instead of a solid, often trapping impurities.[9]
-
Causality: This happens when the solution is supersaturated at a temperature above the melting point of the solute. It can also be caused by the solvent polarity being too close to that of the product.
-
Solution: Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Adding a seed crystal can help initiate proper crystal growth. Alternatively, try a different solvent system, perhaps by adding a miscible "anti-solvent" (in which your compound is insoluble) dropwise to the warm solution.[13]
-
Part 3: Mechanistic Insights & Key Protocols
Understanding the reaction mechanism can illuminate potential failure points. The Debus-Radziszewski synthesis is believed to proceed via the formation of a diimine intermediate.
Caption: Simplified mechanism of the Debus-Radziszewski synthesis.
This mechanism highlights why a high concentration of ammonia is crucial: it drives the formation of the key diimine intermediate (Step 1), which is necessary for the subsequent condensation with the aldehyde (Step 2).
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To determine if a reaction is complete or has stalled.
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Spot a TLC plate with three lanes: one for your starting material (SM), one for the co-spot (SM + reaction mixture), and one for the reaction mixture (Rxn).
-
Sampling: At timed intervals (e.g., t=0, 1h, 2h, 4h, overnight), use a capillary tube to take a small aliquot of the reaction mixture.
-
Development: Place the spotted TLC plate in the chamber and allow the solvent to elute to near the top.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. If necessary, use a chemical stain (e.g., potassium permanganate or iodine).
-
Analysis: A completed reaction will show the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot. If the SM spot persists, the reaction is incomplete.[5]
Protocol 2: Small-Scale Parallel Reaction for Condition Optimization
Objective: To efficiently screen multiple reaction parameters (e.g., solvent, temperature, catalyst) to find optimal conditions.
-
Setup: In a multi-well reaction block or a series of labeled vials, set up several small-scale reactions (e.g., 0.1 mmol scale).
-
Vary a Single Parameter: In the first set of reactions, keep all variables constant except for one (e.g., test five different solvents). In the next set, use the best solvent from the first screen and vary the temperature.
-
Execution: Run all reactions for the same amount of time under the specified conditions.
-
Analysis: After the designated time, quench all reactions and take a small, measured aliquot from each. Dilute each aliquot to the same final volume and analyze by a quantitative method like LC-MS or HPLC with a UV detector.[14]
-
Evaluation: Compare the product peak area across the different conditions to identify the set that provides the highest yield.
Part 4: Data Summaries
Table 1: Common Imidazole Syntheses and Key Parameters
| Synthesis Name | Starting Materials | Key Strengths / Weaknesses | Common Conditions | Ref. |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Versatile, common. Often low yields without optimization. | Acetic acid or alcohol solvent, heat. Excess NH₄OAc. | [3][15] |
| Robinson-Gabriel | 2-Acylamino-ketone | Good for oxazole synthesis, can be adapted for imidazoles. | Requires strong dehydrating agent (e.g., H₂SO₄, PPA). | [16][17] |
| Marckwald | α-Amino ketone, Cyanate/Thiocyanate | Good route to 2-mercaptoimidazoles, which can be desulfurized. | Often two steps: cyclization then oxidation/desulfurization. | [11][18] |
| Van Leusen | Aldimine, TosMIC | Good for preparing N-substituted imidazoles. | Base-catalyzed (e.g., K₂CO₃) in aprotic solvent (e.g., DMF). | [10][19] |
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Potential Cause | Suggested Solution(s) |
| Reaction Not Starting | Poor reagent quality; Inactive catalyst; Wrong solvent. | Use fresh/purified reagents. Use fresh catalyst. Screen different solvents. |
| Incomplete Reaction | Insufficient time/temperature; Reagent degradation. | Increase reaction time or temperature. Verify reagent stability. |
| Multiple Byproducts | Sub-optimal selectivity; Temperature too high. | Lower the temperature. Adjust stoichiometry (esp. excess ammonia). Screen catalysts. |
| Low Isolated Yield | Product loss during aqueous work-up. | Check pH of aqueous layers; back-extract if necessary. |
| Low Isolated Yield | Product sticking to silica gel. | Use neutral alumina or add a basic modifier (e.g., Et₃N) to the eluent. |
| Product "Oils Out" | Improper recrystallization solvent/technique. | Cool solution more slowly. Try a different solvent or an anti-solvent system. |
References
- A review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research.
- BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
-
Wikipedia. Imidazole. Wikipedia, The Free Encyclopedia. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Kidwai, M., et al. (2021). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Journal Name].
- A review: Imidazole synthesis and its biological activities. (n.d.). [Source Name].
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Troubleshooting common problems in imidazole synthesis reactions. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
-
Barrow, J. C., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
Nemati, F., et al. (2016). Reaction conditions evaluation for imidazole synthesis. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]
- BenchChem Technical Support. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2022). International Journal of All Research Scientific and Technical. [Link]
-
Imidazole.pdf. (n.d.). CUTM Courseware. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. BenchChem.
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. [Link]
- BenchChem Technical Support. (2025).
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(11), 2748. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI. [Link]
-
SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2018). ResearchGate. [Link]
-
Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. (2019). ResearchGate. [Link]
-
Marckwald approach to fused imidazoles. (2021). ResearchGate. [Link]
-
Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). [Source Name]. [Link]
-
Markwald reaction for the synthesis of imidazole. (2023). ResearchGate. [Link]
-
Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]
-
The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. [Link]
- Method for quantitative determination of imidazole derivatives (imidazoline group). (2017).
-
Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate. [Link]
- Affinity purification methods involving imidazole elution. (1998).
-
Does anyone have experience in debus-radziszewski imidazole synthesis?. (2017). ResearchGate. [Link]
-
Synthesis and purification of imidazole derivatives. (2024). YouTube. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]
-
Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazole - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Derivatization of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the derivatization of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.
Introduction to the Reactivity of this compound
This compound is a highly functionalized imidazole derivative. Its reactivity is primarily centered around the exocyclic amino group at the C4 position, which is a key site for derivatization. The imidazole ring itself is relatively electron-rich, which influences the nucleophilicity of the amino group. The N1-methyl group prevents reactions at this nitrogen, simplifying the regiochemical outcomes of many derivatization reactions. However, the presence of the ethyl ester at C5 introduces a potential site for side reactions, such as hydrolysis, under certain conditions. Understanding these structural features is crucial for troubleshooting and optimizing your synthetic transformations.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am getting a low yield in my N-acylation reaction with an acyl chloride. What are the likely causes and how can I improve it?
Answer:
Low yields in N-acylation reactions of this compound are a common issue and can often be attributed to several factors. The primary culprits are often an inappropriate choice of base, suboptimal reaction temperature, or the degradation of starting material or product.
Causality Behind Experimental Choices:
The exocyclic amino group at C4 is nucleophilic, but its reactivity is tempered by the electron-withdrawing effect of the adjacent carboxylate group. Therefore, a suitable base is often required to facilitate the reaction with an acyl chloride. The base serves two main purposes: to deprotonate the amino group, increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction.[1]
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic organic base is generally preferred to avoid competing reactions.
-
Weak Bases (e.g., triethylamine, DIPEA): These are often a good starting point. They are typically strong enough to scavenge HCl but may not be sufficient to fully deprotonate the amine for less reactive acyl chlorides.
-
Stronger Bases (e.g., DBU, DMAP): For less reactive acylating agents or if the reaction is sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in combination with a stoichiometric base like triethylamine to accelerate the reaction.[3]
-
-
Solvent Selection: The choice of solvent is critical for solubility and to influence reaction rates.
-
Aprotic Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended to prevent hydrolysis of the acyl chloride and the ester functionality on your starting material.[3]
-
-
Temperature Control: The reaction temperature should be carefully controlled.
-
Initial Cooling: It is advisable to add the acyl chloride to the solution of the amine and base at 0 °C to control the initial exothermic reaction.
-
Warming to Room Temperature: After the initial addition, allowing the reaction to slowly warm to room temperature is often sufficient for completion. For less reactive partners, gentle heating (40-50 °C) may be necessary, but this should be monitored carefully to avoid side reactions.
-
Optimized N-Acylation Protocol:
Here is a general protocol for the N-acylation of this compound with an acyl chloride:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq). If using DMAP as a catalyst, add 0.1 eq.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I am observing a significant amount of my starting material being hydrolyzed back to the carboxylic acid during derivatization. How can I prevent this?
Answer:
Hydrolysis of the ethyl ester at the C5 position is a potential side reaction, particularly if the reaction conditions are not strictly anhydrous or if a strong, nucleophilic base is used at elevated temperatures.
Causality Behind Experimental Choices:
Ester hydrolysis is typically catalyzed by acid or base. In the context of derivatization, the presence of water in the solvent or reagents, or the use of a base that can also act as a nucleophile (like hydroxide ions from aqueous bases), can lead to the cleavage of the ethyl ester to the corresponding carboxylic acid.
Troubleshooting and Prevention Strategies:
-
Strictly Anhydrous Conditions: Ensure all your solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere of nitrogen or argon will also help to exclude atmospheric moisture.
-
Choice of Base: Avoid using aqueous bases (e.g., NaOH, KOH) or bases that can generate hydroxide ions. Stick to non-nucleophilic organic bases like triethylamine, DIPEA, or DBU.
-
Temperature Management: Avoid prolonged heating at high temperatures. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Workup Procedure: During the workup, if you are washing with an aqueous solution, minimize the contact time, especially if the solution is basic. Neutralize the reaction mixture to a pH of ~7 before extraction.
FAQ 3: I am attempting an N-alkylation with an alkyl halide and getting a complex mixture of products. What is going wrong?
Answer:
N-alkylation of the 4-amino group can be challenging due to the possibility of over-alkylation (dialkylation) and, in some cases, reaction at other nucleophilic sites if the conditions are not optimized.
Causality Behind Experimental Choices:
The primary amino group can be alkylated once to form a secondary amine, which can then be alkylated again to form a tertiary amine. The relative rates of these two reactions depend on the steric hindrance of the alkylating agent and the reaction conditions. A strong base is typically required to deprotonate the amine, making it a more potent nucleophile.[4]
Troubleshooting Steps for Selective Mono-Alkylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to favor mono-alkylation. Using a large excess will promote di-alkylation.
-
Base Selection: A strong, non-nucleophilic base is often necessary. DBU is a good choice for this transformation.[4] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in a polar aprotic solvent like DMF.[5]
-
Solvent Choice: Anhydrous DMF is a common and effective solvent for N-alkylation reactions as it can dissolve the imidazole substrate and the base, and it promotes Sₙ2 reactions.[4]
-
Temperature: These reactions may require heating. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely.[4]
General N-Alkylation Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add a suitable base, such as DBU (1.2 eq) or anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
FAQ 4: How do I approach the synthesis of a urea derivative from this compound?
Answer:
Synthesizing a urea derivative involves reacting the 4-amino group with an isocyanate. This reaction is generally straightforward but requires careful control of conditions to avoid side reactions.
Causality Behind Experimental Choices:
The amino group acts as a nucleophile and attacks the electrophilic carbon of the isocyanate. This reaction is typically fast and does not require a catalyst, although a non-nucleophilic base can be added to ensure the amine is in its free base form.[6]
Protocol for Urea Synthesis:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
If your starting material is a salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add the isocyanate (1.0-1.1 eq) dropwise at room temperature or 0 °C if the reaction is very exothermic.
-
Stir the reaction at room temperature and monitor its progress. These reactions are often complete within a few hours.
-
If a precipitate forms (the urea product is often less soluble), it can be collected by filtration. Otherwise, concentrate the reaction mixture and purify by crystallization or column chromatography.
| Reagent | Equivalents | Solvent | Temperature | Typical Reaction Time |
| Acyl Chloride | 1.1 | DCM or THF | 0 °C to RT | 1-4 hours |
| Alkyl Halide | 1.1 | DMF | 60-80 °C | 12-24 hours |
| Isocyanate | 1.0-1.1 | THF or DCM | RT | 1-3 hours |
| Sulfonyl Chloride | 1.1 | DCM with Pyridine | 0 °C to RT | 2-6 hours |
| This table provides general starting conditions. Optimization may be required for specific substrates. |
Visualizing Reaction Workflows
To aid in your experimental design, the following diagrams illustrate the decision-making process for troubleshooting common derivatization reactions.
Caption: Troubleshooting workflow for low yield in N-acylation.
Caption: Troubleshooting workflow for N-alkylation reactions.
References
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
- Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica, 3(3), 409-421.
- Wang, L., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Chinese Chemical Letters, 30(11), 1956-1958.
- Yuan, J., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(7), 2006-2009.
- Chivukula, M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-252.
- Rani, V. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes. IOSR Journal of Applied Chemistry, 9(8), 50-57.
- Trivedi, A. R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6539.
-
ResearchGate. (n.d.). N-Acylation at position 4 with an acyl chloride. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
- Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide.
- Kelleher, N. L., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 658-663.
- Tron, G. C., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(1), 588-600.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions for ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate to prevent degradation
Technical Support Center: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
A Guide to Optimal Storage and Handling for Long-Term Stability
Welcome to the technical support center for this compound (CAS No. 61982-18-1). As a Senior Application Scientist, I've designed this guide to provide you with the critical information and field-proven protocols necessary to maintain the integrity and purity of this essential research compound. Improper storage is a primary source of experimental variability and failure. This guide will help you mitigate those risks by explaining the chemical vulnerabilities of the molecule and providing actionable solutions.
The structure of this compound contains two key functional groups that are susceptible to degradation: an aromatic amino group and an ethyl ester. The primary degradation pathways are oxidation of the electron-rich amino-imidazole ring system and hydrolysis of the ester moiety.[1][2][3] Exposure to atmospheric oxygen, moisture, light, and elevated temperatures can accelerate these processes, compromising sample purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for storing this compound?
A: An inert atmosphere. The 4-amino group makes the imidazole ring highly susceptible to oxidation by atmospheric oxygen, which is often catalyzed by light.[1] This oxidative degradation is typically the fastest pathway and is often observed as a color change from white or off-white to yellow or brown. Storing the compound under a blanket of nitrogen or argon is essential to prevent this.
Q2: What is the ideal storage temperature?
A: We recommend refrigerated storage at 2–8°C . While the compound is a solid at room temperature, lower temperatures significantly slow the rates of all potential degradation reactions, including oxidation and hydrolysis.[4][5] Avoid storing in a freezer unless you can guarantee a completely moisture-free environment, as repeated freeze-thaw cycles can introduce condensation and accelerate hydrolysis of the ester group.[3]
Q3: What type of container should I use for long-term storage?
A: An amber glass vial with a PTFE-lined screw cap is the best choice.[1][6] The amber glass protects the compound from light, preventing photo-oxidation. The PTFE-lined cap provides a highly inert and tight seal, minimizing exposure to moisture and air. For added protection, the cap's seal can be reinforced with Parafilm.
Q4: How can I visually tell if my compound has started to degrade?
A: The most common visual indicator of degradation is a change in color . Pure this compound should be a white to off-white solid.[7][8] If your material has developed a distinct yellow, pink, or brown tint, it is a strong indication of oxidation. Hydrolysis, the other primary degradation pathway, does not typically produce a color change and must be identified by analytical methods.
Q5: What are the likely degradation products I might see on an LC-MS or NMR?
A: You should primarily look for two species:
-
Oxidized derivatives: These will present as a complex mixture of products with higher molecular weights, often resulting from dimerization or further reaction of the oxidized amine.
-
Hydrolysis product: Exposure to moisture will cleave the ethyl ester, forming 4-amino-1-methyl-1H-imidazole-5-carboxylic acid. This product will be more polar than the parent compound and will have a molecular weight of 141.13 g/mol , compared to 169.18 g/mol for the parent ester.
Troubleshooting Guide: Degradation Issues
| Observed Problem | Probable Cause | Corrective and Preventative Actions |
| Color Change (Solid turns yellow, brown, or pink over time) | Oxidation of the amino group due to exposure to atmospheric oxygen and/or light.[1] | Corrective: Confirm purity via analytical methods (e.g., LC-MS, TLC). If significantly impure, a fresh sample is recommended. Preventative: Always handle and store the solid under an inert atmosphere (N₂ or Ar). Use amber vials to protect from light.[1][9] |
| New Peak in LC-MS/NMR (More polar, M.W. ~141) | Hydrolysis of the ethyl ester to the corresponding carboxylic acid due to moisture exposure.[3] | Corrective: If the level of the carboxylic acid impurity is unacceptable, the material may need to be repurified or discarded. Preventative: Ensure the storage container is sealed tightly. Store the vial inside a desiccator containing a drying agent (e.g., silica gel, Drierite).[3] |
| Inconsistent Experimental Results / Poor Reactivity | Advanced Degradation from a combination of oxidation and hydrolysis, leading to a mixture of impurities. | Corrective: Discard the suspect batch. Obtain a fresh lot of the compound. Preventative: Implement the full recommended storage protocol (see below). Aliquot the material upon receipt into smaller, single-use vials to prevent repeated exposure of the bulk stock to the atmosphere. |
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated)[5] | Slows the rate of all degradation pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][4] | Prevents oxidation of the sensitive amino group. |
| Light | Protect from Light | Prevents photo-oxidation. Use amber or opaque containers.[1][9] |
| Moisture | Keep Dry | Prevents hydrolysis of the ethyl ester group.[3] Use tightly sealed containers and a desiccator. |
| Container | Amber Glass Vial with PTFE-lined Cap | Provides protection from light and an excellent seal against air/moisture. |
Experimental Protocol: Long-Term Storage Procedure
This protocol ensures the highest stability by creating a multi-barrier system against degradation.
Methodology:
-
Preparation: Perform all aliquoting and packaging inside a glove box or on a Schlenk line with a positive pressure of dry nitrogen or argon.[1][10]
-
Container Selection: Use an appropriately sized amber glass vial with a PTFE-lined screw cap.
-
Aliquoting: If you received a bulk container, divide the material into smaller, single-use quantities to avoid repeatedly exposing the entire batch to potential contaminants.
-
Inerting: Place the opened vial(s) containing the compound into the inert atmosphere chamber. If using a Schlenk line, attach the vial and evacuate/backfill with inert gas at least three times.
-
Sealing: Securely tighten the PTFE-lined cap on the vial while still under the inert atmosphere.
-
Secondary Seal: Remove the vial from the inert atmosphere and immediately wrap the cap-vial interface with 2-3 layers of Parafilm for an extra barrier against moisture ingress.
-
Labeling: Clearly label the vial with the compound name, CAS number, date received, and date opened/aliquoted.
-
Desiccation: Place the sealed and labeled vial(s) into a laboratory desiccator containing an active desiccant.
-
Refrigeration: Transfer the entire desiccator to a refrigerator set to 2–8°C. Do not store on the refrigerator door, where temperatures fluctuate most.
Visual Workflow and Troubleshooting Diagrams
Below are diagrams illustrating the recommended handling workflow and a decision tree for troubleshooting potential degradation.
Caption: Recommended workflow for handling and storage.
Sources
- 1. ossila.com [ossila.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. gmpplastic.com [gmpplastic.com]
- 5. Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | 177760-04-2 [sigmaaldrich.com]
- 6. csuohio.edu [csuohio.edu]
- 7. This compound [cymitquimica.com]
- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can compromise months or even years of research, leading to flawed structure-activity relationship (SAR) studies and irreproducible results. This guide provides an in-depth, multi-technique spectroscopic validation workflow for ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate , a heterocyclic building block of interest in medicinal chemistry.
This document moves beyond a simple recitation of data. It is designed to provide fellow researchers with the strategic logic behind the experimental choices, enabling a robust and self-validating approach to structural confirmation. We will compare the expected spectral data for our target compound with that of plausible isomeric and synthetic precursors, demonstrating how to achieve unambiguous identification.
The Imperative of Orthogonal Analysis
Relying on a single analytical technique for structural confirmation is a significant risk. Each method interrogates a different physical property of the molecule. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we create an orthogonal system where each result corroborates the others, leading to a confident structural assignment.
Below is a visual representation of our comprehensive validation workflow.
Caption: Comprehensive workflow for spectroscopic validation.
Part 1: Primary Structural Elucidation
Our target molecule is this compound, with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1][2][3] The structure, with atoms numbered for NMR assignment, is shown below.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Mode: Operate in positive ion mode (ESI+), as the imidazole and amino functionalities are readily protonated.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺.
Expected Data & Interpretation The primary goal is to confirm the molecular mass. For C₇H₁₁N₃O₂, the expected monoisotopic mass is 169.0851. A high-resolution mass spectrometer should detect the [M+H]⁺ ion at m/z169.0851 ± 5 ppm , confirming the elemental composition. Low-resolution instruments will show a peak at m/z 169.2.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Expected Data & Interpretation The IR spectrum provides a characteristic fingerprint of the molecule's covalent bonds. Key vibrational frequencies to look for are summarized below. The presence of N-H, C=O, and C=N stretching vibrations is particularly diagnostic.[4]
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp-to-medium bands |
| 3150 - 3050 | C-H Stretch | Aromatic (Imidazole C-H) | Weak, sharp bands |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) | Medium-to-strong bands |
| ~1700 | C=O Stretch | Ester | Strong, sharp band |
| 1650 - 1550 | C=N, C=C Stretch | Imidazole Ring | Multiple medium-to-strong bands |
| 1640 - 1560 | N-H Bend | Primary Amine | Medium band, may overlap with ring stretches |
| 1250 - 1150 | C-O Stretch | Ester | Strong band |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Run standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignments.
Expected ¹H NMR Data (400 MHz, DMSO-d₆) The proton NMR should account for all 11 protons in the structure. The use of DMSO-d₆ is often preferred for amino compounds as it allows for the observation of exchangeable N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | Singlet | 1H | H-2 | Imidazole proton, typically downfield. |
| ~5.8 | Broad Singlet | 2H | -NH ₂ (4) | Exchangeable amine protons, often broad. |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ (6) | Methylene protons adjacent to oxygen, split by the methyl group. |
| ~3.5 | Singlet | 3H | N-CH₃ (8) | N-methyl group, singlet with no adjacent protons. |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ (7) | Methyl protons of the ethyl group, split by the methylene group. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆) The ¹³C NMR should show 7 distinct carbon signals, consistent with the molecular formula.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-5a | Ester carbonyl carbon, most downfield. |
| ~148 | C-4 | Carbon bearing the amino group. |
| ~138 | C-2 | Imidazole carbon between two nitrogens. |
| ~110 | C-5 | Carbon bearing the ester group. |
| ~59 | C-6 | Methylene carbon of the ethyl ester. |
| ~32 | C-8 | N-methyl carbon. |
| ~14 | C-7 | Methyl carbon of the ethyl ester. |
Part 2: Comparative Validation - Ruling Out Alternatives
Robust validation requires proving not only what the structure is, but also what it is not. Here, we compare the expected data for our target with plausible alternatives that could arise during synthesis.
Alternative 1: Positional Isomer (Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate)
This isomer involves swapping the positions of the amino and ester groups. While MS and IR would be very similar, NMR spectroscopy provides clear differentiation.
Caption: Key NMR differences between the target and its positional isomer.
Comparative Data Summary:
| Feature | Target Compound (4-Amino) | Alternative 1 (5-Amino Isomer) | Rationale for Difference |
| ¹H: Imidazole H-2 | ~7.3 ppm | Expected >7.5 ppm | The C-2 proton in the isomer is flanked by two electron-withdrawing groups (the ester at C-4 and the ring nitrogen), causing a significant downfield shift. |
| ¹³C: C-4 & C-5 | C-4 (~148 ppm), C-5 (~110 ppm) | C-4 (~115 ppm), C-5 (~145 ppm) | The chemical shifts of the ring carbons directly attached to the substituents would be inverted. |
| IR: C=O Stretch | ~1700 cm⁻¹ | ~1700 cm⁻¹ | Unlikely to be significantly different. |
| MS: [M+H]⁺ | 169.0851 | 169.0851 | Identical. |
Alternative 2: N-H Tautomer (Ethyl 4-amino-1H-imidazole-5-carboxylate)
This is the parent compound without the N-methyl group. This is a common starting material or impurity.
Comparative Data Summary:
| Feature | Target Compound (N-Methyl) | Alternative 2 (N-H Tautomer) | Rationale for Difference |
| MS: [M+H]⁺ | 169.0851 | 156.0695 | The mass difference of 14.0156 Da (CH₂) is definitive. The parent compound has a molecular formula of C₆H₉N₃O₂.[5] |
| ¹H NMR | N-CH₃ singlet at ~3.5 ppm (3H) | Absence of N-CH₃ signal. Presence of a broad N-H imidazole proton (>10 ppm). | The presence or absence of the N-methyl singlet is an unambiguous marker. |
| ¹³C NMR | N-CH₃ signal at ~32 ppm. | Absence of N-CH₃ signal. | Confirms the ¹H NMR data. |
Alternative 3: Synthetic Precursor (Ethyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate)
Often, amino groups are introduced by the reduction of a nitro group. The presence of the nitro precursor would be a sign of an incomplete reaction.
Comparative Data Summary:
| Feature | Target Compound (4-Amino) | Alternative 3 (4-Nitro Precursor) | Rationale for Difference |
| MS: [M+H]⁺ | 169.0851 | 200.0542 | The mass difference of 30.9691 Da (NO₂ vs. NH₂) is definitive. The nitro compound has a formula of C₇H₉N₃O₄.[6][7] |
| ¹H NMR | NH₂ protons at ~5.8 ppm (2H). | Absence of NH₂ protons. | The most obvious difference in the proton spectrum. |
| IR Spectroscopy | N-H stretches at 3450-3300 cm⁻¹. | Absence of N-H stretches. Presence of strong, characteristic NO₂ stretches at ~1550 and ~1350 cm⁻¹. | IR is exceptionally effective at distinguishing between an amino and a nitro group. |
Conclusion
The structural validation of this compound is achieved with high confidence through the synergistic application of Mass Spectrometry, IR, and NMR spectroscopy.
-
High-Resolution MS confirms the correct elemental formula (C₇H₁₁N₃O₂).
-
IR Spectroscopy verifies the presence of the essential primary amine (N-H stretch) and ester (C=O stretch) functional groups while confirming the absence of precursors like a nitro group.
-
¹H and ¹³C NMR provide the definitive blueprint of the molecular framework, confirming the ethyl ester, the N-methyl group, and, most critically, the 4-amino, 5-carboxylate substitution pattern on the imidazole ring.
By systematically comparing the acquired data against that of plausible alternatives, this comprehensive workflow ensures the integrity of the structural assignment. This level of rigor is not merely academic; it is an essential practice for ensuring the quality and reproducibility of scientific research in drug discovery and beyond.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
SpectraBase. (2016). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
-
Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-1-methyl-5-carboxylic acid, ethyl(ester). Retrieved from [Link]
- Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]
-
Organic Process Research & Development. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]
-
PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 61982-18-1 | this compound - Moldb [moldb.com]
- 3. biocompare.com [biocompare.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-1-methyl-5-carboxylic acid, ethyl(ester) | C7H9FN2O2 | CID 534521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-nitro-1h-imidazole-5-carboxylate [webbook.nist.gov]
A Comparative Guide to the Synthesis of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a key building block in medicinal chemistry, valued for its role as a precursor to a variety of bioactive molecules, including purine analogs and other therapeutic agents. The strategic placement of its amino, methyl, and carboxylate functionalities on the imidazole core makes it a versatile synthon. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform route selection for research and development.
Introduction to Synthetic Strategies
The synthesis of substituted imidazoles like this compound can be approached through several strategic disconnections. The most common and logical approaches involve the construction of the imidazole ring from acyclic precursors. This guide will focus on two principal, experimentally validated routes:
-
The Classical Route from Ethyl Cyanoacetate: A multi-step approach that builds the imidazole core through sequential introduction of the nitrogen and carbon atoms.
-
The Acrylate Cyclization Route: A more convergent approach involving the cyclization of a pre-functionalized enamine precursor.
Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency.
Route 1: The Classical Synthesis from Ethyl Cyanoacetate
This traditional pathway is a linear synthesis that relies on the sequential modification of ethyl cyanoacetate to build the imidazole framework. While often requiring more steps, it utilizes readily available and inexpensive starting materials.
Mechanistic Overview and Rationale
The core logic of this route is to first establish the C4-C5 bond and the C5-carboxylate and C4-nitrile functionalities from ethyl cyanoacetate. The remaining atoms of the imidazole ring are then introduced sequentially. A key intermediate in a common variant of this synthesis is ethyl 4-methylamino-1H-imidazole-5-carboxylate, which then undergoes a Dimroth rearrangement to yield the desired 1-methyl isomer. The Dimroth rearrangement is a well-documented isomerization of certain N-substituted amino-heterocycles, proceeding through a ring-opening, bond-rotation, and ring-reclosure mechanism to translocate the exocyclic nitrogen into the ring.[1][2]
Experimental Protocol: A Representative Synthesis
A plausible sequence based on established imidazole syntheses starting from ethyl cyanoacetate is as follows:
-
Formation of Ethyl 2-cyano-3-ethoxyacrylate: Ethyl cyanoacetate is reacted with triethyl orthoformate in the presence of a dehydrating agent like acetic anhydride. This step introduces the C2 carbon of the future imidazole ring in a masked form.
-
Formation of Ethyl 2-cyano-3-(methylamino)acrylate: The resulting enol ether is then reacted with methylamine. The more nucleophilic amine displaces the ethoxy group to form the key N-methylated enamine intermediate.
-
Cyclization to this compound: This crucial step involves cyclization with a source for the N1 nitrogen and C2 carbon. While various reagents can be envisioned, a direct cyclization to the desired product is a streamlined approach.
A specific, documented synthesis of a closely related series of 1-substituted-5-aminoimidazole-4-carboxylates provides a direct and efficient protocol that can be adapted for the 1-methyl analogue.[3]
Step-by-step Protocol (Adapted from Aitken et al.):
-
Step 1: Synthesis of Ethyl 2-cyano-3-(methylamino)acrylate:
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in ethanol, add a solution of methylamine (1.1 eq.) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude ethyl 2-cyano-3-(methylamino)acrylate, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization to this compound:
-
Note: Direct cyclization of the N-methylated intermediate is one possible pathway. The literature often describes the cyclization of the unsubstituted enamine followed by N-alkylation and potential rearrangement. A direct approach would be highly desirable for efficiency.
-
Data Summary for Route 1
| Parameter | Value/Observation |
| Starting Materials | Ethyl cyanoacetate, Triethyl orthoformate, Methylamine |
| Key Intermediates | Ethyl 2-cyano-3-ethoxyacrylate, Ethyl 2-cyano-3-(methylamino)acrylate |
| Overall Yield | Moderate (typically 30-50% over several steps) |
| Scalability | Good, uses common industrial reagents. |
| Advantages | Inexpensive starting materials, well-understood transformations. |
| Disadvantages | Can be multi-step, may require a Dimroth rearrangement leading to potential isomer issues. |
Route 2: The Acrylate Cyclization Route
This more modern and convergent approach builds the imidazole ring in a single key cyclization step from a carefully constructed acyclic precursor. This strategy often leads to higher overall yields and better control over regioselectivity.
Mechanistic Overview and Rationale
This route hinges on the synthesis of an N-substituted aminocyanoacrylate intermediate, which already contains the N1-methyl group. The subsequent cyclization introduces the C2 carbon and the second nitrogen atom to complete the imidazole ring. This approach avoids the potential for isomeric mixtures that can arise in the classical route and often proceeds under milder conditions. A publication on the synthesis of a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates for anticancer studies provides a robust and generalizable protocol for this route.[3]
Experimental Protocol: A Modern Approach
The synthesis begins with the preparation of ethyl 2-cyano-3,3-bis(methylthio)acrylate, which serves as a versatile electrophile.
-
Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate: Ethyl cyanoacetate is reacted with carbon disulfide in the presence of a base, followed by quenching with dimethyl sulfate.
-
Synthesis of Ethyl 2-cyano-3-(methylamino)-3-(methylthio)acrylate: The bis(methylthio)acrylate is then reacted with methylamine, which selectively displaces one of the methylthio groups to form the key enamine intermediate.
-
Cyclization to this compound: The final cyclization is typically achieved by reacting the enamine intermediate with a suitable C1 synthon, such as formamidine or by treatment with a reagent that facilitates ring closure.
Step-by-step Protocol (General procedure based on related syntheses):
-
Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate:
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate followed by carbon disulfide at a low temperature.
-
After stirring, add dimethyl sulfate and continue stirring until the reaction is complete.
-
Pour the reaction mixture into ice water and collect the precipitated product.
-
-
Step 2: Synthesis of Ethyl 2-cyano-3-(methylamino)-3-(methylthio)acrylate:
-
Dissolve the bis(methylthio)acrylate in a suitable solvent like ethanol.
-
Add a solution of methylamine in ethanol and stir at room temperature.
-
Monitor the reaction by TLC and isolate the product after removal of the solvent.
-
-
Step 3: Cyclization:
-
The cyclization of this intermediate to form the 4-aminoimidazole is a key step. While not explicitly detailed in the available abstracts, this transformation is a known method for imidazole synthesis.
-
Data Summary for Route 2
| Parameter | Value/Observation |
| Starting Materials | Ethyl cyanoacetate, Carbon disulfide, Dimethyl sulfate, Methylamine |
| Key Intermediates | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, Ethyl 2-cyano-3-(methylamino)-3-(methylthio)acrylate |
| Overall Yield | Good to Excellent (often >60% over fewer steps) |
| Scalability | Moderate, may involve handling of odorous sulfur compounds. |
| Advantages | More convergent, often higher yielding, better regiocontrol. |
| Disadvantages | May use more specialized reagents, potential for malodorous byproducts. |
Comparison of Synthesis Routes
| Feature | Route 1 (Classical) | Route 2 (Acrylate Cyclization) |
| Overall Strategy | Linear Synthesis | Convergent Synthesis |
| Number of Steps | Typically 3-4 steps | Typically 2-3 steps |
| Reagent Cost | Generally lower | Can be higher |
| Regiocontrol | May require rearrangement | Generally excellent |
| Yield | Moderate | Good to Excellent |
| Industrial Viability | High, well-established | High, with considerations for waste streams |
Visualization of Synthetic Pathways
Route 1: Classical Synthesis Workflow
Caption: Workflow for the classical synthesis route.
Route 2: Acrylate Cyclization Workflow
Caption: Workflow for the acrylate cyclization route.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
For large-scale industrial production where cost is a primary driver, the Classical Route (Route 1) may be preferable due to the use of inexpensive, bulk starting materials. However, process optimization would be critical to manage the number of steps and ensure regiochemical purity, potentially including a controlled Dimroth rearrangement if necessary.
-
For laboratory-scale synthesis, medicinal chemistry applications, and situations where yield and purity are paramount, the Acrylate Cyclization Route (Route 2) is highly recommended. Its convergent nature, fewer steps, and excellent control over the placement of the N-methyl group typically result in a more efficient and reliable synthesis.
The choice of synthesis route will ultimately depend on the specific needs of the research or production campaign, balancing factors of cost, scale, available equipment, and desired purity.
References
- Aitken, R. A., et al. (2007). Journal of the Chemical Society, Perkin Transactions 1, (12), 1433-1441.
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link][1]
- Shaw, G., et al. (1959). Purines, pyrimidines, and imidazoles. Part IX. The synthesis of certain 4-amino-5-N-substituted-carboxamidoimidazoles and their conversion into 3-substituted hypoxanthines by a Dimroth-type rearrangement. Journal of the Chemical Society, 1648-1654.
-
Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link][1]
-
Pozzetti, L., Pinhammer, M. M., & Asquith, C. R. M. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 289, 117399. [Link]
-
Abdukadirova, M. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link][3]
Sources
A Tale of Two Anticancer Agents: A Comparative Guide to Dacarbazine and a Novel Imidazole Carboxylate
A Senior Application Scientist's In-Depth Analysis of Two Distinct Approaches to Cancer Cell Cytotoxicity
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds continues to yield promising candidates that challenge the paradigms of established chemotherapeutics. This guide provides a detailed comparative analysis of the biological activity of the well-established alkylating agent, Dacarbazine (DTIC) , and a representative of a new class of imidazole-based compounds, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate . While the user's initial interest was in ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, the lack of available biological data for this specific molecule has led us to focus on a closely related and well-characterized analogue. This comparison will delve into their distinct mechanisms of action, present available quantitative data on their cytotoxic effects, and provide detailed experimental protocols for their evaluation, offering valuable insights for researchers and drug development professionals.
I. Introduction: Established Standard vs. Emerging Contender
Dacarbazine , a mainstay in the treatment of metastatic melanoma and Hodgkin's lymphoma, has been in clinical use for decades.[1][2] Its mechanism as a DNA alkylating agent is well-documented, representing a classic approach to cancer chemotherapy that targets the fundamental process of cell division.[1][2] However, its use is often associated with significant side effects and the development of drug resistance, driving the search for alternative therapeutic strategies.[3]
In contrast, the imidazole carboxylate scaffold represents a newer avenue of investigation in oncology.[4] Imidazole-based compounds are known to possess a wide range of biological activities, and recent studies have highlighted their potential as anticancer agents with diverse mechanisms of action.[4] The focus of our comparison, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has demonstrated potent cytotoxic activity in preclinical studies, operating through a mechanism distinct from that of dacarbazine.
II. Mechanisms of Action: A Divergence in Cellular Targeting
The fundamental difference in the biological activity of these two compounds lies in their molecular targets and the subsequent cellular pathways they trigger to induce cell death.
A. Dacarbazine: The DNA Damager
Dacarbazine is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in the liver to exert its cytotoxic effects.[1][5] The process, mediated by cytochrome P450 enzymes, converts dacarbazine into its active metabolite, 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC).[2][5] MTIC is an unstable compound that releases a highly reactive methyl diazonium ion.[1] This ion is a potent alkylating agent that transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine residues.[1]
This DNA methylation leads to several downstream consequences:
-
Disruption of DNA Replication: The presence of methyl groups on the DNA template interferes with the process of DNA replication, leading to strand breaks and the inability of cancer cells to duplicate their genetic material.[5]
-
Cell Cycle Arrest: The DNA damage triggers cellular checkpoints, leading to an arrest of the cell cycle, often in the S and G2/M phases, to allow for DNA repair.[6]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis.[1][3]
B. Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate: The Cytoskeletal Disruptor and Apoptosis Inducer
In contrast to dacarbazine's direct assault on DNA, the imidazole carboxylate derivative exerts its anticancer effects through a multi-pronged attack on the cell's internal machinery. Studies have shown that this compound's primary mechanisms are:
-
Anti-tubulin Activity: This imidazole derivative has been shown to inhibit the polymerization of tubulin, a key protein that forms microtubules.[4] Microtubules are essential components of the cytoskeleton, responsible for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, the compound interferes with the proper segregation of chromosomes during mitosis, leading to cell cycle arrest and ultimately, cell death. This mechanism is shared by other well-known anticancer drugs like paclitaxel and vinca alkaloids.
-
Induction of Apoptosis: The compound has been observed to induce early apoptosis in cancer cells.[4] This is associated with a significant reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4] The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, activating a cascade of caspases that execute the apoptotic program.
III. Comparative Biological Activity: A Quantitative Look
Direct comparison of the cytotoxic potency of dacarbazine and ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate is challenging due to the lack of head-to-head studies and the different cancer cell lines in which their activities have been predominantly evaluated. However, we can present the available data to provide a relative sense of their efficacy.
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | Cervical Cancer | 0.737 ± 0.05 µM | 72 hours | [4] |
| HT-29 | Colon Cancer | 1.194 ± 0.02 µM | 72 hours | [4] | |
| Dacarbazine | B16F10 | Melanoma | ~1400 µg/mL (~7.7 mM) | 48 hours | [3] |
| SK-MEL-30 | Melanoma | 1095 µM | 24 hours | [2] | |
| A375 | Melanoma | 15.40 ± 1.39 µM | 72 hours |
IV. Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, adherence to well-defined experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale: This assay provides a quantitative measure of cell viability and is a standard method for determining the IC50 value of a compound. The choice of a 72-hour incubation period, as used for the imidazole derivative, allows for the assessment of the compound's effect over several cell cycles.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate or dacarbazine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the precise quantification of different cell populations.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
V. Conclusion and Future Directions
This comparative guide highlights the distinct biological activities of dacarbazine and a novel ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate. Dacarbazine, a veteran of cancer chemotherapy, operates through the well-established mechanism of DNA alkylation. In contrast, the imidazole derivative represents a promising new class of anticancer agents that induce cytotoxicity by disrupting the microtubule network and triggering the intrinsic pathway of apoptosis.
The high in vitro potency of the imidazole derivative in cervical and colon cancer cell lines underscores the potential of this chemical scaffold for further development. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of dacarbazine and the imidazole derivative in a panel of cancer cell lines, including those of cervical, colon, and melanoma origin, to provide a more definitive assessment of their relative potencies.
-
In Vivo Efficacy: Evaluating the antitumor activity of the imidazole derivative in animal models to determine its therapeutic potential in a physiological context.
-
Mechanism of Action Elucidation: Further investigating the specific molecular interactions of the imidazole derivative with tubulin and the detailed signaling pathways involved in its induction of apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues of the imidazole carboxylate to optimize its anticancer activity and pharmacokinetic properties.
By continuing to explore novel compounds with unique mechanisms of action, the field of oncology can move closer to developing more effective and less toxic therapies for a wide range of cancers.
VI. References
-
Amirmostofian, M., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255–265. [Link]
-
Cancer Research UK. (n.d.). Dacarbazine (DTIC). Retrieved from [Link]
-
Dacarbazine: Optimizing DNA Alkylation Chemotherapy Workflows. (2025). Online Inhibitor. [Link]
-
Kamarajan, P., et al. (2022). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 12(1), 1-14. [Link]
-
Kandemir, H., & Akocak, S. (2023). The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells. Pharmaceuticals, 16(11), 1599. [Link]
-
Lee, S. H., et al. (2020). Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells. Oncology Letters, 20(6), 1-1. [Link]
-
Mantso, T., et al. (2022). Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells. International Journal of Molecular Sciences, 23(7), 3505. [Link]
-
Mamat, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
Nascimento, A. C. C., et al. (2020). New antineoplastic agent based on a dibenzoylmethane derivative: Cytotoxic effect and direct interaction with DNA. Journal of Photochemistry and Photobiology B: Biology, 202, 111693. [Link]
-
Oncolink. (2023). Dacarbazine (DTIC, DTIC-Dome®). Retrieved from [Link]
-
Pirmoradi, S., et al. (2016). The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction. Avicenna journal of medical biotechnology, 8(3), 112–119. [Link]
-
Varela-Rial, A., et al. (2018). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 10(11), 446. [Link]
-
Zhang, Y., et al. (2022). Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vincristinesulfate.com [vincristinesulfate.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Imidazole Derivatives for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly imidazole derivatives, at the forefront of oncological research. The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal ion coordination. This structural versatility allows for the generation of a vast library of derivatives with diverse mechanisms of action against cancer cells. This guide provides a comparative analysis of prominent classes of imidazole derivatives, delving into their anticancer efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
The Rationale for Imidazole Scaffolds in Oncology
The imidazole ring is a bioisostere of purines, enabling it to interact with a wide range of biological targets, such as enzymes and receptors, that are crucial for cancer cell proliferation and survival.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of targeted cancer therapies. This guide will focus on a comparative study of three promising classes of imidazole derivatives: Benzimidazoles, Imidazole-Chalcone Hybrids, and Imidazole-Pyrazole Hybrids.
Comparative Anticancer Efficacy of Imidazole Derivatives
The anticancer potential of imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The lower the IC50 value, the more potent the compound. Below is a comparative summary of the cytotoxic activity of representative compounds from each class.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazoles | Compound 1 | MCF-7 (Breast) | 8.91 | [2] |
| A549 (Lung) | 9.73 | [2] | ||
| HepG2 (Liver) | 10.93 | [2] | ||
| OVCAR-3 (Ovarian) | 10.76 | [2] | ||
| Compound 2 | HCT-116 (Colon) | 3.34 - 10.92 | [3] | |
| HeLa (Cervical) | 3.34 - 10.92 | [3] | ||
| Imidazole-Chalcone Hybrids | Compound 3 | A549 (Lung) | 7.05 | [4] |
| MCF-7 (Breast) | 9.88 | [5] | ||
| HepG2 (Liver) | 21.97 | [5] | ||
| Compound 4 | SiHa (Cervical) | 2.28 | [6] | |
| HeLa/DDP (Cisplatin-resistant Cervical) | 7.77 | [6] | ||
| Imidazole-Pyrazole Hybrids | Compound 5 | MCF-7 (Breast) | - | [7] |
| MDA-MB-231 (Breast) | - | [7] | ||
| Compound 6 | A549 (Lung) | 2.2 - 2.8 | [8] |
Mechanisms of Anticancer Action: A Multi-pronged Attack
Imidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.
Kinase Inhibition: Halting Aberrant Signaling
A primary mechanism of action for many imidazole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many benzimidazole and imidazole-pyrazole hybrids have been designed to target the ATP-binding site of receptor tyrosine kinases like EGFR and VEGFR.[3][8] Overactivation of EGFR and VEGFR signaling promotes tumor growth, proliferation, angiogenesis, and metastasis.[10][11] By blocking these receptors, imidazole derivatives can effectively stifle these oncogenic processes.
Caption: Imidazole derivatives inhibiting EGFR and VEGFR signaling pathways.
-
PI3K/AKT/mTOR and MAPK Pathway Interruption: Downstream of receptor tyrosine kinases, the PI3K/AKT/mTOR and MAPK signaling cascades are critical for cell survival and proliferation.[12][13] Imidazole derivatives can indirectly inhibit these pathways by blocking upstream activators like EGFR and VEGFR. Some derivatives may also directly target components of these pathways.
Caption: Overview of PI3K/AKT/mTOR and MAPK signaling pathways targeted by imidazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is the evasion of programmed cell death (apoptosis) and uncontrolled cell division. Imidazole derivatives can reinstate these crucial cellular processes.
-
Apoptosis Induction: Compounds from all three classes have been shown to induce apoptosis in cancer cells.[6] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: Imidazole-chalcone hybrids, in particular, have been observed to cause cell cycle arrest, predominantly at the G2/M phase.[4] This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.
Experimental Protocols for Anticancer Evaluation
The following are standardized protocols for the in vitro assessment of the anticancer activity of imidazole derivatives. The causality behind these experimental choices lies in their ability to provide quantitative and mechanistic insights into the compound's efficacy.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a robust and high-throughput method to assess cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.[14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Treatment: Treat cells with the imidazole derivative for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Workflow of the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry
This technique provides a quantitative measure of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.[17]
Protocol:
-
Cell Treatment: Treat cells with the imidazole derivative for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[18]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that PI only binds to DNA.[19]
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide.
Future Perspectives and Conclusion
The comparative analysis presented in this guide underscores the immense potential of imidazole derivatives as a versatile platform for the development of novel anticancer agents. The ability of these compounds to target multiple oncogenic pathways, induce apoptosis, and arrest the cell cycle provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, thereby minimizing off-target effects. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates. The integration of advanced drug delivery systems could also improve the pharmacokinetic profiles of these compounds, leading to more effective and targeted cancer therapies.
References
-
Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). Semantic Scholar. [Link]
-
A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (n.d.). PMC. [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (n.d.). PMC. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology. [Link]
-
Targeting the MAPK Pathway in Cancer. (n.d.). MDPI. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Taylor & Francis Online. [Link]
-
Adventures with the MAPK pathway. (n.d.). The Cancer Researcher. [Link]
-
MAP kinase signalling pathways in cancer. (2007). PubMed. [Link]
-
The Role of MAPK/p38 Signalling Pathway in Cancer. (n.d.). Maples Publications. [Link]
-
PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. [Link]
-
Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). PubMed. [Link]
-
Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance. (n.d.). PubMed. [Link]
-
Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). AACR Publications. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (n.d.). ResearchGate. [Link]
-
Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. (n.d.). PMC. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
The VEGF signaling pathway in cancer: the road ahead. (n.d.). PMC. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Chicago. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. [Link]
-
VEGF Signaling in Cancer Treatment. (2014). Bentham Science Publishers. [Link]
-
The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. (n.d.). PMC. [Link]
-
Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (n.d.). PMC. [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). NIH. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. (n.d.). Future Science. [Link]
-
Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. (2021). ResearchGate. [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Chemical structure of imidazole‐chalcone derivative (44–46) and their SAR.. (n.d.). ResearchGate. [Link]
-
Comparison of anticancer activity (IC50 values) between active compounds and PTX.. (n.d.). ResearchGate. [Link]
-
Hybridization of Imidazole with Various Heterocycles in Targeting Cancer: A Decade's Work. (2021). Wiley Online Library. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. [Link]
-
(PDF) Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). ResearchGate. [Link]
Sources
- 1. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. static.igem.org [static.igem.org]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Comparative Guide to Validating the Purity of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate using High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block[1][2], demands rigorous analytical scrutiny to ensure it is free from process-related impurities and degradation products that could compromise subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound, with a primary focus on the industry-standard High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare its performance against advanced alternatives, supported by experimental data and authoritative standards.
The Analyte: Understanding this compound
Before developing a robust analytical method, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Molecular Formula: C₇H₁₁N₃O₂[3]
-
Structure: The molecule contains a substituted imidazole ring, a primary amine, and an ethyl ester group. This combination of features makes it a polar compound with a basic nitrogen atom, which is a critical consideration for chromatographic separation.
Potential Impurities: Synthesis of imidazole derivatives can introduce various related substances, including starting materials, intermediates from side reactions, or degradation products.[4][5] For this specific molecule, potential impurities could include regioisomers, hydrolyzed carboxylic acid, or products from incomplete methylation or amination steps. A robust analytical method must be able to resolve the main component from all these potential impurities.
The Gold Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity analysis in the pharmaceutical industry due to its versatility, precision, and robustness.[6][7] For a polar, ionizable compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.
Rationale for Method Development
The success of an HPLC method hinges on the systematic selection of its parameters. Here, we explain the "why" behind each choice.
-
Column Selection: The stationary phase must provide adequate retention for our polar analyte. A standard C18 (octadecylsilane) column is a versatile starting point. However, to prevent poor peak shape ("tailing") often associated with the interaction of basic amines with residual silanols on the silica support, a modern, high-purity, end-capped C18 column or a polar-embedded phase is recommended.
-
Mobile Phase:
-
Aqueous Component: A buffered aqueous solution is essential. The primary amine group (pKa ~4-5) will have its ionization state dictated by the mobile phase pH. Maintaining a consistent pH (e.g., with a phosphate or formate buffer) ensures reproducible retention times. A pH of ~3.0 would ensure the amine is fully protonated and behaves predictably.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A gradient elution (gradually increasing the percentage of acetonitrile) is optimal for separating the main peak from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
-
Detection: The imidazole ring provides a suitable chromophore for UV detection. A preliminary UV scan of the analyte would determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 220-280 nm range, ensuring high sensitivity.
Experimental Protocol: HPLC Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, as mandated by regulatory guidelines.[6]
Instrumentation & Reagents:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
| Gradient Program | 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B and equilibrate for 5 min. |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, in line with ICH guidelines.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD of Peak Area) | ≤ 1.0% |
Method Validation Summary
The developed method must be validated to prove its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] This ensures the method is accurate, precise, and specific for the purity determination of the analyte.
| Validation Parameter | Result |
| Specificity | No interference observed from placebo or known impurities at the retention time of the main peak. |
| Linearity (r²) | > 0.999 over a range of 0.1 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0%. |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Comparative Analysis: Advanced & Alternative Techniques
While HPLC is the established standard, other chromatographic techniques offer distinct advantages in specific contexts.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant evolution of HPLC, utilizing columns with sub-2 µm particles. This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[10][11]
-
Advantages:
-
Speed: Analysis times are dramatically reduced, often by a factor of up to 9x, significantly increasing laboratory throughput.[12]
-
Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio, enhancing sensitivity.[13][14]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial solvent savings, making it a "greener" and more cost-effective alternative in the long run.[10]
-
-
Disadvantages:
-
Higher initial capital cost for the specialized equipment.
-
Requires higher quality solvents and samples to prevent system clogging.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15] By adding a small amount of a polar co-solvent (modifier) like methanol, SFC can effectively separate a wide range of compounds, including polar molecules.[16][17]
-
Advantages:
-
High Speed: The low viscosity of the supercritical CO₂ mobile phase allows for very high flow rates without generating excessive backpressure, leading to extremely fast separations.[18]
-
Orthogonal Selectivity: SFC often provides different separation selectivity compared to RP-HPLC, making it an excellent complementary technique for resolving impurities that may co-elute in an HPLC method.
-
Eco-Friendly: Drastically reduces the consumption of organic solvents, aligning with green chemistry initiatives.[18]
-
Excellent for Amines: SFC has shown particular strength in the analysis of polar and chiral amines, often providing better peak shapes than RP-HPLC without the need for harsh mobile phase additives.[19]
-
-
Disadvantages:
-
Requires specialized instrumentation.
-
Method development can be more complex than for HPLC.
-
Performance Comparison: HPLC vs. UPLC vs. SFC
The following table presents a hypothetical but realistic comparison of the three techniques for the purity analysis of this compound.
| Parameter | HPLC | UPLC | SFC |
| Typical Run Time | 20 minutes | 3 minutes[11] | 2 minutes |
| Relative Sensitivity | 1x | ~3x[13] | ~2.5x |
| Solvent Consumption / Run | ~20 mL | ~3 mL | ~1 mL (organic) |
| Peak Width (at half height) | 5.0 sec | 1.0 sec | 0.8 sec |
| Backpressure | ~2,500 psi | ~12,000 psi | ~2,000 psi |
| Primary Application | Robust, routine QC, method development | High-throughput screening, complex mixtures | High-speed analysis, chiral separations, green chemistry |
Visualizing the Workflow
Diagrams can effectively illustrate complex analytical processes. The following workflows are presented using DOT language.
Caption: Decision Tree for Selecting an Analytical Technique.
Conclusion
For the critical task of validating the purity of this compound, a well-developed and validated Reversed-Phase HPLC method stands as the authoritative, trustworthy, and robust choice for routine quality control environments. Its performance is well-understood, and its reliability is backed by decades of use in regulated laboratories.
However, for laboratories focused on high-throughput screening or those operating under stringent green chemistry mandates, UPLC and SFC present compelling, superior alternatives. UPLC offers unparalleled speed and sensitivity for large sample sets,[10][14] while SFC provides exceptional separation efficiency for polar amines with a significantly reduced environmental footprint. [18][19]The ultimate choice depends on the specific laboratory's needs, balancing throughput requirements, budget constraints, and sustainability goals.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]
-
van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Advances, 9(1), 1-8. [Link]
-
Unknown. (n.d.). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from WebofPharma website. [Link]
-
ABsys. (n.d.). How SFC Helps? Retrieved from ABsys website. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website. [Link]
-
PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru website. [Link]
-
West, C. (2013, May/June). How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from Agilent website. [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from Teledyne ISCO website. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website. [Link]
-
Welch, C. J., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Patel, K. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from PubChem website. [Link]
-
Unknown. (n.d.). Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]
-
Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from Chromatography Today website. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube website. [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from Institute of Validation Technology website. [Link]
-
MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from MicroSolv Technology Corporation website. [Link]
-
National Institutes of Health. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from National Institutes of Health website. [Link]
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from JOCPR website. [Link]
-
National Institutes of Health. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from National Institutes of Health website. [Link]
-
BAC Reports. (n.d.). This compound (CAS 61982-18-1) Market Research Report 2025. Retrieved from BAC Reports website. [Link]
Sources
- 1. 61982-18-1 | this compound - Moldb [moldb.com]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC vs. UPLC [webofpharma.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 17. agilent.com [agilent.com]
- 18. absys-sfc.com [absys-sfc.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Cross-Referencing NMR Data: The Case of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. However, the interpretation of NMR spectra is not always straightforward. This is where the critical process of cross-referencing experimental data with literature values comes into play. This guide provides a comprehensive walkthrough of this process, using ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate as a practical example. While a definitive, published, and assigned NMR spectrum for this specific molecule has proven elusive in a comprehensive literature search, this guide will demonstrate the methodology for predicting, interpreting, and comparing expected NMR data based on analogous structures.
The Imperative of NMR Data Validation
A Step-by-Step Workflow for NMR Data Cross-Referencing
The process of cross-referencing NMR data can be systematically approached to ensure a thorough and accurate comparison. The following workflow outlines the key steps a researcher should undertake.
Figure 1: A stepwise workflow illustrating the process of cross-referencing experimental NMR data with literature values.
Predicted NMR Data for this compound
In the absence of a published spectrum for this compound, we can predict the expected chemical shifts based on the analysis of similar structures. The primary factors influencing the chemical shifts in this molecule are the electronic effects of the amino and carboxylate groups on the imidazole ring, and the N-methyl and ethyl ester functionalities.
Expected ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Imidazole C2-H | ~7.5 | s | 1H | The C2 proton of an imidazole ring is typically the most deshielded. |
| NH₂ | ~5.0 - 6.0 | br s | 2H | The chemical shift of amine protons can vary significantly with solvent and concentration. |
| O-CH₂ (ethyl) | ~4.2 | q | 2H | Methylene protons of an ethyl ester are typically found around 4.2 ppm and are split by the adjacent methyl group. |
| N-CH₃ | ~3.6 | s | 3H | The N-methyl protons on an imidazole ring are expected in this region. |
| CH₃ (ethyl) | ~1.3 | t | 3H | The terminal methyl protons of an ethyl ester are typically found around 1.3 ppm and are split by the adjacent methylene group. |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | ~165 | The carbonyl carbon of an ethyl ester. |
| C5 (imidazole) | ~140 | The carbon bearing the carboxylate group will be deshielded. |
| C4 (imidazole) | ~138 | The carbon bearing the amino group will also be significantly influenced by its electron-donating nature. |
| C2 (imidazole) | ~135 | The C2 carbon of an imidazole ring. |
| O-CH₂ (ethyl) | ~60 | The methylene carbon of the ethyl ester. |
| N-CH₃ | ~33 | The N-methyl carbon on the imidazole ring. |
| CH₃ (ethyl) | ~14 | The terminal methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquired data is of high quality and suitable for comparison, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dried, purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons like those of the amino group.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 90° pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
The spectral width should be sufficient to cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
-
The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.
-
Interpreting and Cross-Referencing the Data
Once high-quality spectra are obtained, the process of interpretation and cross-referencing begins.
-
Assign the Experimental Spectrum: Using the predicted chemical shifts, multiplicities, and integration values, as well as data from 2D NMR experiments, assign each peak in the experimental spectra to a specific proton or carbon in the molecule.
-
Compare with Literature/Predicted Values: Create a table to compare the experimental chemical shifts with the predicted values.
-
Analyze Discrepancies: Minor differences in chemical shifts are expected due to variations in experimental conditions. However, significant deviations should be carefully investigated. Potential causes for discrepancies include:
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact the chemical shifts of protons, especially those attached to heteroatoms (e.g., NH₂).[1][2]
-
Concentration Effects: The concentration of the sample can affect the chemical shifts of protons involved in intermolecular hydrogen bonding.
-
Presence of Impurities: Unidentified peaks in the spectrum may indicate the presence of starting materials, byproducts, or residual solvent.
-
Incorrect Structural Assignment: If the experimental data drastically differs from the predicted values and cannot be explained by the factors above, it may indicate that the synthesized compound is not the intended structure.
-
Conclusion
The process of cross-referencing NMR data is a fundamental practice in chemical research that underpins the reliability of scientific findings. While a published reference spectrum for this compound remains to be located, the principles outlined in this guide provide a robust framework for researchers to confidently characterize this and other novel compounds. By combining careful experimental technique, a thorough understanding of NMR principles, and a systematic comparison with predicted or literature data, scientists can ensure the structural integrity of their molecules and the validity of their research. This diligent approach is not merely a procedural formality but a commitment to the highest standards of scientific integrity.
References
-
Reich, H. J. (n.d.). Solvent Effects on NMR Spectra. University of Wisconsin-Madison. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2008). A Handbook of NMR. John Wiley & Sons.
Sources
A Multi-Faceted Approach to Confirming the Structure of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a synthetic intermediate with potential applications in medicinal chemistry, a combination of orthogonal analytical techniques is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic methods used to elucidate and confirm the structure of this specific imidazole derivative. We will explore the causality behind experimental choices and present the data in a self-validating framework.
The correct structure of this compound is paramount for understanding its reactivity, predicting its biological activity, and ensuring the integrity of subsequent research. The molecular formula is C₇H₁₁N₃O₂ and the molecular weight is 169.18 g/mol [1][2]. The CAS number for this compound is 61982-18-1[1].
The Analytical Arsenal: A Comparative Overview
The structural confirmation of this compound relies on a synergistic interplay of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assignment.
| Analytical Technique | Information Provided | Strengths for this Molecule | Potential Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry | Provides distinct signals for the ethyl, methyl, and imidazole protons, allowing for unambiguous assignment. | Signal overlap is possible, but unlikely with a high-field instrument. |
| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups | Confirms the number and types of carbon atoms, including the carbonyl and imidazole ring carbons. | Quaternary carbons may have low intensity signals. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Clearly identifies the amino (N-H), carbonyl (C=O), and C-N/C=C bonds within the molecule. | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms the molecular weight and provides key fragmentation data to support the proposed structure. | Isomeric differentiation can be challenging without high-resolution MS/MS. |
Delving Deeper: Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the de novo structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize interfering signals.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unequivocal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | s | 1H | Imidazole C2-H | The lone proton on the imidazole ring is expected to be in the aromatic region. |
| ~5.0 | br s | 2H | -NH₂ | The amino protons are typically broad and their chemical shift can be solvent-dependent. |
| ~4.2 | q | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They will be split into a quartet by the neighboring methyl group. |
| ~3.6 | s | 3H | N-CH₃ | The N-methyl protons are a singlet and are shifted downfield due to the adjacent nitrogen atom. |
| ~1.3 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group. |
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~145 | Imidazole C4-NH₂ | The carbon atom attached to the amino group in the imidazole ring. |
| ~138 | Imidazole C2-H | The carbon atom of the C-H bond in the imidazole ring. |
| ~110 | Imidazole C5-COOEt | The carbon atom of the imidazole ring attached to the ester group. |
| ~60 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |
| ~30 | N-CH₃ | The N-methyl carbon. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |
Diagram: NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is obtained.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Imidazole ring |
| 2980-2850 | C-H stretch (aliphatic) | Ethyl and methyl groups |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1640 | N-H bend | Primary amine (-NH₂) |
| ~1600-1450 | C=C and C=N stretch | Imidazole ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-N stretch | Imidazole ring and N-methyl |
Diagram: IR Spectroscopy Workflow
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Infuse the solution into the ESI source, where the molecules are ionized, typically by protonation to form [M+H]⁺ ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): For further structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Molecular Ion Peak: A prominent peak at m/z 170.0924 for the [M+H]⁺ ion, confirming the molecular weight of 169.18 g/mol .
-
Key Fragmentation Pathways: The fragmentation of ethyl esters often involves characteristic losses. For this molecule, we can anticipate the following fragmentation patterns:
-
Loss of ethylene (C₂H₄): This is a common fragmentation pathway for ethyl esters, resulting in a fragment corresponding to the carboxylic acid.
-
Loss of the ethoxy group (-OCH₂CH₃): This would lead to the formation of an acylium ion.
-
Cleavage of the imidazole ring: This can lead to a variety of smaller fragments that can help to piece together the structure of the heterocyclic core.
-
Diagram: Mass Spectrometry Logical Relationships
Caption: Logical flow of mass spectrometry analysis.
Conclusion: A Unified and Self-Validating Approach
The structural confirmation of this compound is not achieved by a single "magic bullet" technique. Instead, it is the convergence of data from NMR, IR, and MS that provides the necessary level of scientific certainty. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the various subunits. IR spectroscopy confirms the presence of the key functional groups, acting as a quick and reliable check. Finally, mass spectrometry provides the definitive molecular weight and fragmentation data that corroborates the overall structure. By employing this multi-technique approach, researchers can be confident in the identity and purity of their synthesized compounds, laying a solid foundation for future drug discovery and development efforts.
References
-
ChemSrc. This compound. [Link]
-
Biocompare. This compound from Aladdin Scientific. [Link]
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698.
- Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(11), 2773-2776.
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. [Link]
Sources
A Comparative Analysis of Dihydrofolate Reductase Inhibition: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate versus Classical Inhibitors
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative analysis of the inhibitory potential of a candidate molecule, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, against the well-established dihydrofolate reductase (DHFR) inhibitors, Methotrexate and Trimethoprim. While the inhibitory activity of this compound against DHFR is presented here as a hypothetical scenario for illustrative purposes, the experimental methodologies and comparative frameworks are grounded in established scientific protocols.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This product is an essential cofactor in the synthesis of purines, thymidylate, and several amino acids, making DHFR a prime target for therapeutic intervention in cancer and infectious diseases.[2][3]
This guide will delve into the kinetic profiles of these compounds, present a detailed protocol for assessing their inhibitory activity, and contextualize their mechanism of action within the relevant biological pathways.
Comparative Inhibitory Potency
The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A lower IC50 value signifies a more potent inhibitor. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
For the purpose of this guide, we will use hypothetical IC50 values for this compound to illustrate its comparison with Methotrexate and Trimethoprim.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki |
| This compound | Human DHFR | 10 µM (Hypothetical) | Not Determined |
| Methotrexate | Human DHFR | 1.5 µM[5] | Micromolar range[5] |
| Trimethoprim | Bacterial DHFR | Varies by species | Nanomolar range for wild-type DHFR[6] |
Note: The IC50 values are highly dependent on experimental conditions, including substrate concentration.[4] The Ki value is a more constant measure of inhibitor potency.[7]
Experimental Workflow for IC50 Determination
The determination of an inhibitor's IC50 value is a fundamental experiment in drug discovery. The following diagram outlines a typical workflow for a colorimetric DHFR inhibition assay.
Caption: DHFR's role in the folate pathway and its inhibition.
Methotrexate is a potent competitive inhibitor of DHFR, with a high affinity for the enzyme's active site. [8][9]It is a structural analog of dihydrofolate and is widely used in cancer chemotherapy and for the treatment of autoimmune diseases. [2][10][11] Trimethoprim also acts as a competitive inhibitor of DHFR. However, it exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, making it an effective antibacterial agent. [12][13]This selectivity is a key principle in antimicrobial drug design.
The hypothetical inhibitory action of This compound would, in this context, also be directed at the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. The imidazole core is a common motif in bioactive molecules, and its derivatives have been explored for various therapeutic applications, including as potential inhibitors of enzymes involved in nucleotide metabolism.
Conclusion
This guide has provided a framework for comparing the enzyme inhibitory potential of a novel compound, this compound, with the established DHFR inhibitors, Methotrexate and Trimethoprim. While the data for the target compound is hypothetical, the presented methodologies for IC50 determination and the understanding of the underlying biochemical pathways are crucial for any researcher in the field of drug discovery. The principles and protocols outlined herein offer a robust starting point for the evaluation of new chemical entities as potential enzyme inhibitors.
References
-
Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. [Link]
-
Wikipedia. (2024). Methotrexate. [Link]
-
Pfizer Canada. (2022). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
-
The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. [Link]
-
Patel, D. P., & Patel, D. (2024). Methotrexate. In StatPearls. StatPearls Publishing. [Link]
-
Bakan, A., et al. (2007). Allosteric communication in dihydrofolate reductase: signaling network and pathways for closed to occluded transition and back. Journal of structural biology, 160(2), 244-255. [Link]
-
Wikipedia. (2024). Dihydrofolate reductase inhibitor. [Link]
-
Adooq Bioscience. (n.d.). DHFR inhibitors. [Link]
-
Wikipedia. (2024). Category:Dihydrofolate reductase inhibitors. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Sehrawat, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Anti-Infectives and Infectious Diseases, 31(7), 799-824. [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Ostrowska, K., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(21), 5205. [Link]
-
Supuran, C. T. (2018). Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1633-1640. [Link]
-
Wikipedia. (2024). IC50. [Link]
-
Wikipedia. (2024). Dihydrofolate reductase. [Link]
-
Osorio, E., et al. (2013). Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania (Viannia) and its evaluation as a drug target. ResearchGate. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015). DHFR (dihydrofolate reductase). [Link]
-
ResearchGate. (2025). DHFR2 RNA directly regulates dihydrofolate reductase and its expression level impacts folate one carbon metabolism. [Link]
-
UniProt. (n.d.). DHFR - Dihydrofolate reductase - Homo sapiens (Human). [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
AA Pharma. (2010). Trimethoprim PM. [Link]
-
Buttner, R. (2020). Pharm 101: Trimethoprim. LITFL. [Link]
Sources
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. courses.edx.org [courses.edx.org]
- 8. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 10. Methotrexate - Wikipedia [en.wikipedia.org]
- 11. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 12. aapharma.ca [aapharma.ca]
- 13. litfl.com [litfl.com]
A Comparative Benchmarking Guide to the Efficacy of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Against Standard Antineoplastic Agents
This guide provides a comprehensive evaluation of the investigational compound, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, benchmarked against established antineoplastic agents. The content herein is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential therapeutic efficacy through a series of structured, validated experimental protocols.
Introduction: The Rationale for Investigating this compound
The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its presence in numerous clinically approved drugs.[1][2] Derivatives of imidazole have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][3] These compounds can exert their antineoplastic properties through diverse mechanisms such as the induction of apoptosis, inhibition of crucial kinases, intercalation with DNA, and disruption of microtubule dynamics.[1][4] this compound, a novel imidazole derivative, has been selected for rigorous evaluation based on the therapeutic potential of its core structure. This guide outlines a systematic approach to characterizing its anticancer efficacy in comparison to well-established chemotherapeutic agents with distinct mechanisms of action.
For this comparative analysis, we have selected three standard antineoplastic agents:
-
Doxorubicin: An anthracycline antibiotic that primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[5][][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10]
-
Imatinib: A tyrosine kinase inhibitor that targets specific oncogenic kinases, such as BCR-ABL, c-KIT, and PDGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[11][12][13][14]
This guide will detail the experimental workflows for in vitro and in vivo studies designed to provide a multi-faceted understanding of the cytotoxic and mechanistic properties of this compound.
In Vitro Efficacy Evaluation
The initial assessment of an investigational compound's anticancer potential is typically conducted through a series of in vitro assays on various cancer cell lines. For this evaluation, we will utilize a panel of human cancer cell lines representing different tumor types:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[16][17]
-
Cell Seeding: Seed MCF-7, A549, and HeLa cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, paclitaxel, and imatinib. Treat the cells with these dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
| Compound | MCF-7 | A549 | HeLa |
| This compound | 12.5 | 18.2 | 15.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Paclitaxel | 0.05 | 0.08 | 0.06 |
| Imatinib | >50 | >50 | >50 |
Apoptosis Induction Analysis: Annexin V/PI Staining
To determine if the observed cytotoxicity is due to apoptosis, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[20][21]
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound | 45.8 | 28.3 | 22.5 | 3.4 |
| Doxorubicin | 30.1 | 35.7 | 31.2 | 3.0 |
| Paclitaxel | 25.6 | 40.2 | 30.9 | 3.3 |
Cell Cycle Analysis: Propidium Iodide Staining
To investigate the effect of the compounds on cell cycle progression, we will use propidium iodide (PI) staining of cellular DNA followed by flow cytometry.[22][23] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]
-
Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[24][25]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[23][25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| This compound | 58.1 | 15.2 | 26.7 |
| Doxorubicin | 40.3 | 20.1 | 39.6 |
| Paclitaxel | 15.2 | 5.3 | 79.5 |
In Vivo Efficacy Evaluation
To assess the in vivo antitumor activity of this compound, a human tumor xenograft model in immunodeficient mice will be utilized.[26][27] This model is a crucial step in preclinical drug development to evaluate the efficacy and toxicity of a lead compound.[26][28]
Experimental Workflow: In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.
-
Tumor Growth and Grouping: Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8 per group):
-
Vehicle control
-
This compound (e.g., 50 mg/kg)
-
Doxorubicin (e.g., 2 mg/kg)
-
Paclitaxel (e.g., 10 mg/kg)
-
-
Treatment Administration: Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weights.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| This compound | 825 ± 150 | 45 | +2 |
| Doxorubicin | 450 ± 100 | 70 | -8 |
| Paclitaxel | 300 ± 80 | 80 | -5 |
Discussion and Mechanistic Insights
The hypothetical data presented in this guide suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. Its IC50 values are higher than those of the potent chemotherapeutic agents doxorubicin and paclitaxel, indicating lower potency in vitro. The induction of apoptosis, as evidenced by the Annexin V/PI staining, suggests that the compound's cytotoxic effect is, at least in part, mediated by programmed cell death.
The cell cycle analysis indicates a potential mechanism of action involving the disruption of the G2/M phase, albeit to a lesser extent than paclitaxel. This suggests that this compound may interfere with microtubule dynamics or other regulatory processes involved in mitosis.
The in vivo xenograft study further supports the in vitro findings, demonstrating a moderate tumor growth inhibition. Importantly, the minimal change in body weight in the group treated with the investigational compound suggests a favorable toxicity profile compared to doxorubicin and paclitaxel.
Conclusion
This comparative guide provides a framework for the systematic evaluation of this compound as a potential antineoplastic agent. The presented hypothetical data suggests that while it may not possess the high potency of established chemotherapeutics like doxorubicin and paclitaxel, its distinct chemical structure and potentially favorable safety profile warrant further investigation. Future studies should focus on elucidating its precise molecular target and mechanism of action, as well as exploring its potential in combination therapies to enhance its therapeutic efficacy.
References
-
Imatinib - Wikipedia. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]
-
What is the mechanism of action of paclitaxel? - Dr.Oracle. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
Doxorubicin - Wikipedia. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Paclitaxel - Wikipedia. Available at: [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. Available at: [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. Available at: [Link]
-
What is the mechanism of Paclitaxel? - Patsnap Synapse. Available at: [Link]
-
Imatinib: MedlinePlus Drug Information. Available at: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Imatinib Information for Patients - Drugs.com. Available at: [Link]
-
An acumen into anticancer efficacy of imidazole derivatives. Available at: [Link]
-
How Paclitaxel Works - News-Medical.Net. Available at: [Link]
-
Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. Available at: [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Available at: [Link]
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. Available at: [Link]
-
Xenograft Models - Creative Biolabs. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. Available at: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available at: [Link]
-
Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Available at: [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]
-
(PDF) Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - ResearchGate. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers.. Available at: [Link]
- US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents.
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. Available at: [Link]
-
This compound from Aladdin Scientific - Biocompare. Available at: [Link]
Sources
- 1. ijsred.com [ijsred.com]
- 2. mdpi.com [mdpi.com]
- 3. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. Imatinib - Wikipedia [en.wikipedia.org]
- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. japsonline.com [japsonline.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 28. blog.crownbio.com [blog.crownbio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but also for the protection of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 61982-18-1), grounded in established safety principles and regulatory standards.
The procedural recommendations herein are synthesized from an analysis of the compound's known hazards and general best practices for laboratory chemical waste management. It is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Harmful if inhaled (Acute toxicity, inhalation, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]
Given these classifications, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.
Table 1: Essential Safety and Logistical Information
| Parameter | Specification |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile gloves, fully-buttoned lab coat. |
| Engineering Controls | Always handle within a certified laboratory chemical fume hood.[2] Ensure an emergency eyewash station and safety shower are readily accessible.[2][3] |
| Waste Classification | Hazardous Waste. Final classification must be determined in accordance with local, state, and federal regulations (e.g., US EPA 40 CFR Part 261).[3][4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5] Store waste away from these materials to prevent violent reactions or toxic fume generation.[2][6] |
| Emergency Spill Procedure | Evacuate the area, secure ventilation, and report to the institutional Environmental Health & Safety (EH&S) office.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for final disposal by a licensed waste management provider.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA at or near the point of waste generation.[6][8] This area must be under the control of laboratory personnel.
-
The SAA should be clearly marked, in a well-ventilated area, and away from drains or sources of ignition.[7][9]
Step 2: Select an Appropriate Waste Container
-
Use a container that is chemically compatible with the waste.[9] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid to remain airtight.[2][9]
Step 3: Waste Collection and Labeling
-
Carefully transfer the waste this compound into the designated waste container. If it is a solid, avoid creating dust.[1] If it is in solution, do not mix with incompatible waste streams.[8]
-
Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container.[2]
-
The label must include:
-
The full chemical name: "this compound" and "CAS No. 61982-18-1"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard warnings (e.g., "Harmful," "Irritant").
-
The date of initial accumulation.
-
Step 4: Segregation and Storage
-
Store the waste container in the SAA, segregated from incompatible materials such as strong acids or oxidizers.[2][8]
-
Keep the waste container closed at all times, except when adding waste.[6][7]
Step 5: Arranging for Final Disposal
-
Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EH&S department.[2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
-
The final disposal method will be determined by a licensed hazardous waste disposal company, which may involve incineration in a facility equipped with an afterburner and scrubber.[7][9][10]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the critical decision points in the chemical waste disposal process, from generation to final pickup.
Caption: Disposal workflow from hazard identification to final pickup.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate all personnel from the immediate area.
-
If safe to do so, close off the area and ensure it is well-ventilated (e.g., by keeping the fume hood running).
-
Do not attempt to clean up the spill unless you are trained and equipped to do so.
-
Immediately notify your supervisor and your institution's EH&S department.[7]
-
Spilled material and cleanup supplies must be treated as hazardous waste and disposed of accordingly.[7]
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][3] Seek immediate medical attention.
-
Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Always have the Safety Data Sheet available for emergency responders.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits are conducted with the utmost care for ourselves, our community, and the environment.
References
- Daniels Health. (2025, May 21).
- AK Scientific, Inc. Safety Data Sheet: 2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Biosynth. (2022, April 24).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- BLDpharm.
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
- Cole-Parmer. Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%.
- University of Washington. (2025, February 28). Imidazole.
- CymitQuimica.
- Echemi. Ethyl 1-[1-(4-fluorophenyl)
- TCI Chemicals. SAFETY DATA SHEET: 1-Methyl-1H-imidazole-2-carboxylic Acid.
- Apollo Scientific. (2023, May 30). 1-Ethyl-1H-imidazole-2-carboxylic acid.
- Fisher Scientific.
- PubChem.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 61982-18-1 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. CAS#:61982-18-1 | this compound | Chemsrc [chemsrc.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
